molecular formula C27H44O B1668897 Cholest-4-en-3-one CAS No. 601-57-0

Cholest-4-en-3-one

Cat. No.: B1668897
CAS No.: 601-57-0
M. Wt: 384.6 g/mol
InChI Key: NYOXRYYXRWJDKP-GYKMGIIDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-4-en-3-one is a cholestanoid that is cholest-4-ene substituted by an oxo group at position 3. It has a role as a human metabolite and a plant metabolite. It is a cholestanoid and a 3-oxo-Delta(4) steroid.
This compound has been reported in Salvia officinalis, Streptomyces, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOXRYYXRWJDKP-GYKMGIIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872379
Record name Cholest-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cholestenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

601-57-0
Record name Cholest-4-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=601-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-4-en-3-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-4-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T94NHD99C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cholestenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

79 - 82 °C
Record name Cholestenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cholest-4-en-3-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-4-en-3-one, a significant metabolite of cholesterol, has garnered considerable attention in the scientific community for its diverse biological activities and its role as a key intermediate in various metabolic pathways. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, and biological functions. Detailed experimental protocols for its synthesis, quantification, and in vitro analysis are presented to facilitate further research and development. Furthermore, this document elucidates the signaling pathways modulated by this compound, offering a molecular-level understanding of its mechanism of action.

Core Properties of this compound

This compound is a cholestanoid steroid and a 3-oxo-Delta(4) steroid. It is a derivative of cholesterol where the hydroxyl group at position 3 has been oxidized to a ketone, and the double bond has shifted from the C5-C6 to the C4-C5 position.[1][2] This structural change is crucial for its biological activity.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₇H₄₄O[1][2]
Molecular Weight 384.6 g/mol [1]
CAS Number 601-57-0[2]
Appearance Solid[1][2]
Melting Point 79 - 82 °C[1][3]
Boiling Point No information available[3]
Solubility Slightly soluble in water. Soluble in organic solvents such as ethanol (B145695) and dimethylformamide.[4][5]
Stability Stable. Incompatible with strong oxidizing agents.[6]
Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Spectroscopic DataKey FeaturesReference(s)
¹H NMR Spectra available in various databases.[1]
¹³C NMR Spectral data available and consistent with the proposed structure.[7][8]
Mass Spectrometry (MS) Molecular mass confirmed as 384.4 (ESI-MS).[9]
Infrared (IR) Spectroscopy Vmax of 1672.3 cm⁻¹ suggests the presence of a conjugated double bond and a C=O group.[9]
UV/Vis Spectroscopy λmax: 241-242 nm.[5][9]

Biological Activities and Signaling Pathways

This compound is not merely an intermediate in cholesterol metabolism but an active biomolecule with significant effects on various cellular processes. It is a known human and plant metabolite.[1] Studies have demonstrated its potent effects against obesity, liver disease, and keratinization.[10] Furthermore, it serves as a precursor in the synthesis of important drug intermediates like androsta-1,4-diene-3,17-dione (B159171) and androst-4-ene-3,17-dione.[10]

Anticancer Activity

Recent research has highlighted the antitumor properties of this compound, particularly in breast cancer. It has been shown to decrease the viability of breast cancer cell lines, such as MCF-7 and MDA-MB-231, in a dose- and time-dependent manner.[11][12] The primary mechanisms behind its anticancer effects involve the modulation of lipid metabolism and disruption of membrane raft integrity.[11][12]

This compound's effects on lipid metabolism are, at least in part, mediated through the Liver X Receptor (LXR) signaling pathway.[11] LXRs are nuclear receptors that play a pivotal role in cholesterol homeostasis. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) on target genes, regulating their expression. This compound treatment has been shown to increase the expression of cholesterol efflux transporters ABCG1 and ABCA1, which are downstream targets of LXR.[3][11]

LXR_Signaling_Pathway cluster_cell Cancer Cell This compound This compound LXR LXR This compound->LXR binds LXR-RXR_Heterodimer LXR-RXR Heterodimer LXR->LXR-RXR_Heterodimer dimerizes with RXR RXR RXR RXR->LXR-RXR_Heterodimer ABCA1/ABCG1_Gene ABCA1/ABCG1 Gene LXR-RXR_Heterodimer->ABCA1/ABCG1_Gene activates transcription ABCA1/ABCG1_Protein ABCA1/ABCG1 (Cholesterol Efflux) ABCA1/ABCG1_Gene->ABCA1/ABCG1_Protein translates to Cholesterol_Efflux Increased Cholesterol Efflux ABCA1/ABCG1_Protein->Cholesterol_Efflux

Figure 1: this compound activates the LXR signaling pathway.

This compound has been found to inhibit key enzymes involved in lipogenesis, including fatty acid synthase (FASN) and stearoyl-CoA desaturase 1 (SCD1).[11] This reduction in lipid synthesis, coupled with increased cholesterol efflux, leads to a disruption of membrane raft integrity.[3][11] Membrane rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cell signaling, and their disruption can inhibit cancer cell proliferation and migration.[12]

Lipogenesis_MembraneRaft_Pathway This compound This compound Lipogenesis Lipogenesis This compound->Lipogenesis Membrane_Raft_Integrity Membrane Raft Integrity This compound->Membrane_Raft_Integrity FASN FASN Lipogenesis->FASN SCD1 SCD1 Lipogenesis->SCD1 Cancer_Cell_Proliferation Cancer Cell Proliferation & Migration Membrane_Raft_Integrity->Cancer_Cell_Proliferation

Figure 2: Inhibition of lipogenesis and membrane raft integrity.

Anoxic Cholesterol Metabolism

In denitrifying bacteria such as Sterolibacterium denitrificans, this compound is a key intermediate in the anoxic metabolism of cholesterol.[13][14] Cholesterol is first oxidized to this compound, which is then further oxidized to cholesta-1,4-dien-3-one (B1207908) by the enzyme this compound-Δ1-dehydrogenase.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Enzymatic Synthesis of this compound from Cholesterol

This protocol describes the synthesis of this compound from cholesterol using cholesterol oxidase, a method that offers high specificity and yield.[15][16][17]

Materials:

  • Cholesterol

  • Cholesterol oxidase (from Rhodococcus sp. or other suitable microbial source)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0-7.5)

  • Organic solvent (e.g., petroleum ether, isopropanol)

  • Triton X-100 (optional, as a surfactant)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: In a reaction vessel, combine the potassium phosphate buffer and the organic solvent to create an aqueous/organic biphasic system.[16] A typical ratio is 10:3 (v/v) aqueous to organic phase.

  • Substrate Addition: Dissolve cholesterol in the organic phase. The initial cholesterol concentration can range from 1 to 20 g/L.[15][16]

  • Enzyme Addition: Add cholesterol oxidase to the aqueous phase. The enzyme concentration can be optimized, with a starting point of 0.1 - 1.0 U per mg of substrate.[15]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with vigorous agitation (e.g., 250 rpm) for 2-24 hours.[15][16] Oxygen can be supplied to improve the conversion rate.[16]

  • Extraction: After the reaction is complete, separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate to recover any remaining product.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.[15][16]

  • Recrystallization: Recrystallize the purified product from a suitable solvent (e.g., anhydrous alcohol) to obtain high-purity this compound.[16]

Synthesis_Workflow Start Start Reaction_Setup Set up biphasic system (buffer and organic solvent) Start->Reaction_Setup Substrate_Addition Dissolve Cholesterol in organic phase Reaction_Setup->Substrate_Addition Enzyme_Addition Add Cholesterol Oxidase to aqueous phase Substrate_Addition->Enzyme_Addition Incubation Incubate with agitation (30-37°C, 2-24h) Enzyme_Addition->Incubation Extraction Extract with Ethyl Acetate Incubation->Extraction Purification Purify by Column Chromatography Extraction->Purification Recrystallization Recrystallize for high purity Purification->Recrystallization End End Recrystallization->End

Figure 3: Workflow for the enzymatic synthesis of this compound.

Quantification of this compound in Biological Samples by HPLC-MS/MS

This protocol outlines a sensitive and specific method for quantifying this compound in biological matrices like plasma or serum.[16]

Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal standard (e.g., deuterated this compound)

  • Acetonitrile (ACN), ice-cold

  • Methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • HPLC system with a C18 reversed-phase column

  • Tandem mass spectrometer (triple quadrupole) with an APCI or ESI source

Procedure:

  • Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

    • To 100 µL of plasma/serum, add a known amount of the internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.

    • Perform liquid-liquid extraction on the supernatant using MTBE.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • HPLC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with mobile phases typically consisting of methanol/water or acetonitrile/water with additives like formic acid.

  • MS/MS Detection:

    • Utilize the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for both this compound and the internal standard for accurate quantification.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cell lines.[2][11]

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a multifaceted molecule with significant biological relevance. Its role as a key metabolic intermediate and its potent biological activities, particularly its anticancer effects, make it a compound of great interest for further research and therapeutic development. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of biochemistry, pharmacology, and drug discovery, enabling them to explore the full potential of this intriguing cholesterol metabolite.

References

Cholest-4-en-3-one: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-4-en-3-one is a pivotal bioactive steroid, emerging as a significant molecule in various physiological and pathological processes. As a primary metabolite of cholesterol, its natural occurrence spans from the human gut microbiome to marine ecosystems. This technical guide provides an in-depth exploration of the natural sources, historical discovery, and analytical methodologies for this compound. Furthermore, it delineates its interaction with key signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Discovery and Natural Occurrence

The discovery of this compound is intrinsically linked to the extensive research on cholesterol and its derivatives. While a singular "discovery" paper for this compound is not readily identifiable, its characterization emerged from the broader study of sterol chemistry, a field significantly advanced by the Nobel Prize-winning work of Adolf Windaus in the early 20th century on the constitution of sterols and their connection with vitamins[1][2][3][4][5]. Early synthetic methods, such as the Oppenauer oxidation of cholesterol, were instrumental in its initial chemical characterization[6].

This compound is not a rare anomaly but a naturally occurring metabolite found across diverse biological systems.

  • Human Gut Microbiome: It is a significant intermediate in the microbial transformation of cholesterol to coprostanol in the human gut[5]. This metabolic process is carried out by various gut bacteria.

  • Animal Tissues and Fluids: this compound has been identified in bile, human gallstones, and feces[7]. It is also a metabolic intermediate in the liver[8].

  • Marine Organisms: The marine environment is a rich source of this steroid. It has been isolated from marine sponges, such as Geodia cydonium and Iotrochota birotulata[9], and has been identified in red algae, including Laurencia papillosa[7].

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly depending on the source. While comprehensive comparative data is scarce, the following table summarizes available quantitative and qualitative findings.

Natural SourceOrganism/MatrixConcentration/YieldAnalytical MethodReference
Gut Microbiota Human FecesVariable, dependent on gut microbiome composition. Quantitative data not consistently reported in broad population studies, but methods for quantification exist.GC-MS[10][11][12]
Gut Microbiota Mouse FecesDetectable and quantifiable. Dietary supplementation with 0.25% this compound leads to measurable levels in plasma and liver.GC-MS[5][7]
Marine Sponges Iotrochota birotulataIsolated as a constituent, but specific yield from the initial biomass is not detailed in the cited study.Chromatography, NMR, MS
Marine Sponges Cinachyrella australiensisA derivative, (3E)-cholest-4-en-3,6-dione-3-oxime, was isolated. The concentration of the parent compound was not specified.Chromatography, NMR, MS[13]
Red Algae Laurencia papillosaIdentified as a constituent, but quantitative yield from the algal biomass is not provided in the available literature.Not specified in detail in the context of quantification.[7]
Microbial Bioconversion Rhodococcus sp.Up to 4 g/L/h with a 92% recovery and 99.78% purity achieved under optimized enzymatic conversion conditions.HPLC[1][3][6]

Experimental Protocols

The isolation and analysis of this compound necessitate specific protocols tailored to the matrix from which it is being extracted.

Isolation from Human Feces and Quantification by GC-MS

This protocol provides a general workflow for the extraction and analysis of sterols, including this compound, from fecal matter.

1. Sample Preparation and Extraction:

  • Lyophilize (freeze-dry) fecal samples to remove water.

  • Weigh approximately 0.5 g of the dried sample.

  • Perform a pressurized liquid extraction (PLE) or a solvent extraction with a mixture of dichloromethane (B109758) and methanol[11].

  • Alternatively, for a broader metabolite profile, a methanol-chloroform-water extraction can be employed[14].

2. Clean-up:

  • The crude extract is subjected to solid-phase extraction (SPE) using a silica (B1680970) gel cartridge to separate neutral sterols from more polar and non-polar compounds[11].

  • Elute the sterol fraction with an appropriate solvent, such as dichloromethane[11].

3. Derivatization:

  • Evaporate the solvent from the purified sterol fraction.

  • Derivatize the sample to improve volatility and thermal stability for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), followed by heating at 70°C for 1 hour[11].

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (5% phenylmethylpolysiloxane) capillary column (e.g., 30 m x 250 µm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramp to 230°C at a rate of 20°C/min[14].

    • Injector Temperature: 280°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Identification: Compare the retention time and mass spectrum of the analyte with that of a pure this compound standard.

Isolation from Marine Sponges and Analysis by HPLC

This protocol outlines a general procedure for the extraction and purification of steroids from marine sponge tissues.

1. Extraction:

  • Freeze-dry the sponge material and grind it into a fine powder.

  • Macerate the powdered sponge with a solvent mixture such as ethanol (B145695) and dichloromethane (1:1, v/v) at room temperature for 24 hours. Repeat the extraction three times[15].

  • Combine the extracts and concentrate under reduced pressure to obtain the crude extract.

2. Chromatographic Separation:

  • Column Chromatography:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of increasing polarity, for example, starting with n-hexane and gradually adding ethyl acetate.

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing compounds with the expected polarity of a steroidal ketone.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using a preparative reversed-phase HPLC system.

    • Column: C18 column.

    • Mobile Phase: An isocratic or gradient system of methanol/water or acetonitrile/water.

    • Detection: UV detector at a wavelength suitable for α,β-unsaturated ketones (e.g., around 242 nm).

    • Collect the peak corresponding to this compound.

3. Structure Elucidation:

  • Confirm the identity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with published values for this compound.

Isolation from Red Algae

The protocol for isolating steroids from red algae shares similarities with that for marine sponges.

1. Extraction:

  • Dry and powder the algal material.

  • Extract with a chloroform:methanol (e.g., 2:1 v/v) mixture.

  • Partition the crude extract between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., aqueous methanol) to separate lipids.

2. Saponification and Sterol Fractionation:

  • Saponify the lipid extract with an alcoholic potassium hydroxide (B78521) solution to hydrolyze any sterol esters.

  • Extract the non-saponifiable fraction, which contains the free sterols, with a non-polar solvent like diethyl ether or n-hexane.

3. Chromatographic Purification:

  • Use column chromatography on silica gel with a solvent gradient (e.g., hexane (B92381) with increasing amounts of ethyl acetate) to separate the different sterols.

  • Further purification can be achieved using HPLC as described for marine sponges.

4. Analysis:

  • Identify this compound using GC-MS or LC-MS and by comparing its spectroscopic data with a standard.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, contributing to its observed biological effects, including anticancer and metabolic regulatory activities.

Liver X Receptor (LXR) Signaling Pathway

This compound acts as a modulator of the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a crucial role in cholesterol homeostasis[16][17][18].

  • Mechanism of Action: Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes[19]. This compound has been shown to increase the expression of LXR and its target genes[7]. While direct binding to LXRα has been suggested, the precise nature of this interaction (direct agonist or indirect modulator) is an area of ongoing research[7][20].

  • Downstream Effects: LXR activation by this compound leads to the upregulation of genes involved in cholesterol efflux, such as ATP-binding cassette transporters ABCA1 and ABCG1[7]. This promotes the removal of excess cholesterol from cells, a mechanism that contributes to its anti-atherosclerotic potential and its anti-proliferative effects in cancer cells.

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cholest-4-en-3-one_ext This compound Cholest-4-en-3-one_cyt This compound Cholest-4-en-3-one_ext->Cholest-4-en-3-one_cyt Enters Cell LXR LXR Cholest-4-en-3-one_cyt->LXR Activates LXR_RXR_dimer LXR/RXR Heterodimer LXR->LXR_RXR_dimer RXR RXR RXR->LXR_RXR_dimer LXR_RXR_dimer_nuc LXR/RXR Heterodimer LXR_RXR_dimer->LXR_RXR_dimer_nuc Translocates LXRE LXR Response Element (LXRE) LXR_RXR_dimer_nuc->LXRE Binds to Transcription_Activation Transcription Activation LXRE->Transcription_Activation Target_Genes Target Genes (ABCA1, ABCG1) Transcription_Activation->Target_Genes Upregulates

This compound activation of the LXR signaling pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

This compound can indirectly inhibit EGFR signaling by disrupting the integrity of lipid rafts in the plasma membrane[7][21].

  • Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration[21][22][23][24][25]. The proper function and dimerization of EGFR are dependent on its localization within cholesterol-rich lipid rafts[7][21]. This compound, by reducing cholesterol synthesis and promoting its efflux, alters the composition of these lipid rafts. This disruption can displace EGFR from the rafts, thereby inhibiting its dimerization and subsequent activation.

  • Downstream Effects: The inhibition of EGFR dimerization and activation leads to the downregulation of pro-survival and proliferative signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. This contributes to the anti-cancer properties of this compound, particularly in breast cancer cell lines[7][21][22].

EGFR_Signaling_Inhibition cluster_membrane Plasma Membrane cluster_intracellular Intracellular Lipid_Raft Lipid Raft EGFR_Monomer1 EGFR EGFR_Dimer EGFR Dimer (Active) EGFR_Monomer1->EGFR_Dimer EGFR_Monomer2 EGFR EGFR_Monomer2->EGFR_Dimer Downstream_Signaling Downstream Signaling (Proliferation, Survival) EGFR_Dimer->Downstream_Signaling Activates EGF EGF EGF->EGFR_Monomer1 Binds EGF->EGFR_Monomer2 Binds This compound This compound Cholesterol_Efflux Cholesterol Efflux (via LXR pathway) This compound->Cholesterol_Efflux Cholesterol_Efflux->Lipid_Raft Disrupts

Inhibition of EGFR signaling by this compound via lipid raft disruption.

Conclusion

This compound is a multifaceted steroidal molecule with significant biological activities. Its natural occurrence as a cholesterol metabolite positions it as an important endogenous signaling molecule. The ability to isolate and quantify this compound from various natural sources is crucial for understanding its physiological roles and therapeutic potential. Its modulatory effects on the LXR and EGFR signaling pathways underscore its promise as a lead compound in the development of novel therapeutics for metabolic disorders and cancer. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

Cholest-4-en-3-one: A Comprehensive Technical Guide on its Role as a Human Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-4-en-3-one, a cholesterol metabolite primarily generated by gut microbiota, is emerging as a significant modulator of human physiology and a potential therapeutic agent. This technical guide provides an in-depth analysis of its biochemical pathways, physiological and pathological roles, and established experimental protocols for its investigation. Through a comprehensive review of current literature, this document outlines the quantitative effects of this compound on various biological parameters, details its mechanism of action through key signaling pathways, including the Liver X Receptor (LXR) and Epidermal Growth Factor Receptor (EGFR), and offers detailed methodologies for its synthesis, extraction, quantification, and functional evaluation. This guide is intended to serve as a critical resource for researchers and professionals in the fields of lipidomics, metabolic diseases, oncology, and drug development.

Introduction

This compound is an oxidized derivative of cholesterol, distinguished by a ketone group at the C-3 position and a double bond between C-4 and C-5.[1][2] While it can be synthesized chemically, its primary endogenous source in humans is the metabolic activity of gut microbiota on dietary cholesterol.[3][4] This metabolite has garnered significant scientific interest due to its diverse biological activities, including the regulation of lipid metabolism, potential anti-obesity effects, and roles in cellular signaling pathways.[1][5] Its ability to act as a precursor for the synthesis of steroid drugs further underscores its importance in the pharmaceutical industry.[5][6] This guide aims to provide a comprehensive technical overview of this compound as a human metabolite, focusing on its biochemical functions, experimental investigation, and therapeutic potential.

Biochemical Pathways

Biosynthesis

The primary route of this compound formation in humans is through the enzymatic conversion of cholesterol by gut microbiota.[3] This biotransformation is also utilized in industrial synthesis using enzymes like cholesterol oxidase from various microbial sources, such as Rhodococcus sp.[5] The enzymatic reaction involves the oxidation of the 3β-hydroxyl group of cholesterol to a ketone and the isomerization of the double bond from the Δ5 to the Δ4 position.[7]

Degradation

In certain microorganisms, such as Mycobacterium smegmatis, this compound is a key intermediate in the cholesterol degradation pathway.[4] It can undergo further dehydrogenation to form cholest-1,4-dien-3-one.[4] In humans, this compound is a precursor in the alternative "acidic" pathway of bile acid synthesis.[7] It is also a precursor for the synthesis of other significant drug intermediates, such as androsta-1,4-diene-3,17-dione (B159171) and androst-4-ene-3,17-dione, which are foundational molecules for anabolic drugs and contraceptive hormones.[5][8]

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from a key study investigating the effects of dietary this compound in a mouse model of obesity and diabetes (db/db mice).[3] Note: Currently, there is a lack of comprehensive quantitative data on the physiological concentrations of this compound in human tissues and fluids.

Table 1: Effects of Dietary this compound on Body and Liver Weight in db/db Mice [3]

ParameterControl Group (db/db mice)0.25% this compound Group (db/db mice)
Body Weight Gain (g)22.5 ± 1.118.9 ± 0.8
Liver Weight (g)2.5 ± 0.12.1 ± 0.1

Table 2: Effects of Dietary this compound on Plasma Lipids in db/db Mice [3]

ParameterControl Group (db/db mice)0.25% this compound Group (db/db mice)
Plasma Triglycerides (mg/dL)200.5 ± 15.3140.2 ± 10.1
Plasma Total Cholesterol (mg/dL)250.1 ± 12.5200.3 ± 9.8

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways, primarily the Liver X Receptor (LXR) and the Epidermal Growth Factor Receptor (EGFR) pathways.

Liver X Receptor (LXR) Signaling

This compound has been identified as an agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis and lipid metabolism.[3] Activation of LXR by this compound leads to the increased expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[3] This promotes the efflux of cholesterol from cells, thereby reducing cellular cholesterol levels.

LXR_Signaling_Pathway cluster_cell Cell This compound This compound LXR LXR This compound->LXR binds & activates LXR/RXR Heterodimer LXR/RXR Heterodimer LXR->LXR/RXR Heterodimer RXR RXR RXR->LXR/RXR Heterodimer LXRE LXR Response Element LXR/RXR Heterodimer->LXRE binds ABCA1/ABCG1 ABCA1/ABCG1 Gene Expression LXRE->ABCA1/ABCG1 promotes transcription Cholesterol Efflux Cholesterol Efflux ABCA1/ABCG1->Cholesterol Efflux mediates

LXR Signaling Pathway Activation by this compound
Epidermal Growth Factor Receptor (EGFR) Signaling

This compound can also modulate EGFR signaling by disrupting membrane rafts.[3] Membrane rafts are cholesterol-rich microdomains in the plasma membrane that serve as platforms for signaling molecules like EGFR. By altering the lipid composition of these rafts, this compound can reduce the localization and activity of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation and migration.[3]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane Membrane Raft Membrane Raft EGFR EGFR Membrane Raft->EGFR delocalizes Downstream Signaling Downstream Signaling EGFR->Downstream Signaling inhibits This compound This compound This compound->Membrane Raft disrupts Cell Proliferation & Migration Cell Proliferation & Migration Downstream Signaling->Cell Proliferation & Migration reduces

EGFR Signaling Modulation by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from cholesterol using cholesterol oxidase.[3]

  • Materials:

    • Cholesterol

    • Cholesterol oxidase (from Rhodococcus sp. or other microbial sources)

    • Potassium phosphate (B84403) buffer (pH 7.5)

    • Isopropanol (B130326)

    • Triton X-100

    • Organic solvent (e.g., ethyl acetate) for extraction

  • Protocol:

    • Prepare a substrate solution by dissolving cholesterol in isopropanol containing Triton X-100.

    • Prepare a reaction mixture containing potassium phosphate buffer and the cholesterol substrate solution.

    • Initiate the reaction by adding cholesterol oxidase to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, stop the reaction and extract this compound using an organic solvent like ethyl acetate.

    • Purify the product using column chromatography and recrystallization.

Synthesis_Workflow Cholesterol Cholesterol Substrate Solution Substrate Solution Cholesterol->Substrate Solution dissolve in Isopropanol/Triton X-100 Reaction Mixture Reaction Mixture Substrate Solution->Reaction Mixture add to Phosphate Buffer Incubation Incubation Reaction Mixture->Incubation add Cholesterol Oxidase Monitoring Monitoring Incubation->Monitoring TLC/HPLC Extraction Extraction Monitoring->Extraction Ethyl Acetate Purification Purification Extraction->Purification Column Chromatography & Recrystallization Pure this compound Pure this compound Purification->Pure this compound

Enzymatic Synthesis Workflow
Lipid Extraction from Biological Samples (Bligh and Dyer Method)

This protocol is a standard method for extracting lipids, including this compound, from biological samples such as plasma or tissue homogenates.[3]

  • Materials:

    • Biological sample (e.g., 100 µL of plasma)

    • Chloroform (B151607)

    • Methanol

    • Deionized water

    • Centrifuge

    • Glass tubes

  • Protocol:

    • To a glass tube containing the biological sample, add a 2:1 (v/v) mixture of chloroform and methanol.

    • Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

    • Add deionized water to create a biphasic system (final ratio of chloroform:methanol:water should be approximately 2:2:1.8).

    • Vortex again and centrifuge to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological extracts.[3]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS)

  • Protocol:

    • Prepare a calibration curve using known concentrations of a this compound standard.

    • Add a known amount of an internal standard (e.g., a deuterated version of this compound) to the extracted samples.

    • Inject the sample onto the HPLC column for chromatographic separation.

    • Introduce the eluent from the HPLC into the mass spectrometer.

    • Perform mass spectrometric analysis in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both this compound and the internal standard.

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability of cultured cells.

  • Materials:

    • Cultured cells (e.g., cancer cell lines)

    • 96-well plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Remove the media and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Conclusion and Future Directions

This compound is a multifaceted human metabolite with significant implications for health and disease. Its role as a key intermediate in cholesterol metabolism and its ability to modulate critical signaling pathways like LXR and EGFR highlight its potential as a therapeutic target and a biomarker. The experimental protocols detailed in this guide provide a robust framework for further investigation into its physiological functions and mechanisms of action.

Future research should focus on several key areas. Firstly, there is a pressing need for quantitative studies to determine the physiological and pathological concentrations of this compound in various human tissues and fluids. This will be crucial for establishing its role as a clinical biomarker. Secondly, further elucidation of the downstream targets and signaling cascades regulated by this compound will provide deeper insights into its mechanism of action. Finally, preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound and its derivatives in metabolic disorders, cancer, and neurodegenerative diseases. The continued exploration of this fascinating metabolite holds great promise for advancing our understanding of human metabolism and developing novel therapeutic strategies.

References

Cholest-4-en-3-one: A Linchpin in Plant Steroidal Hormone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-4-en-3-one is a pivotal, yet often overlooked, intermediate in the intricate web of plant sterol metabolism. While not a terminal signaling molecule itself, its position as a direct precursor to C27-brassinosteroids underscores its critical function in plant growth, development, and stress responses. This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and analytical methodologies related to this compound in plants. It is designed to serve as a foundational resource for researchers investigating plant steroid metabolism and professionals in drug development exploring novel pathways for modulating plant growth and resilience.

Introduction: The Significance of this compound in Plant Metabolism

Steroids in plants, much like in animals, serve fundamental roles as structural components of membranes and as signaling molecules. This compound, a cholestanoid derivative, emerges from the metabolism of cholesterol and is a key intermediate in the biosynthesis of a specific class of brassinosteroids, the C27-brassinosteroids.[1] Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes, including cell elongation, division, vascular differentiation, and responses to biotic and abiotic stress.[2] The metabolic pathway leading to active brassinosteroids is complex, involving numerous enzymatic steps. This compound's position within this pathway makes it a crucial checkpoint for the production of these vital plant hormones.

Biosynthesis of this compound

The biosynthesis of this compound in plants is intrinsically linked to the broader sterol biosynthetic pathway, originating from cholesterol. While plants produce a diverse array of phytosterols, cholesterol is the specific precursor for C27-brassinosteroids.[1] The formation of this compound from cholesterol is a critical step that channels the metabolic flux towards the synthesis of these hormones.

The primary enzyme responsible for the conversion of cholesterol to downstream intermediates is a cholesterol oxidase or a similar dehydrogenase/isomerase. This enzymatic reaction transforms the 3β-hydroxyl group of cholesterol into a 3-oxo group and shifts the double bond from the C5-C6 position to the C4-C5 position, yielding this compound.

Cholest_4_en_3_one_Biosynthesis Cholesterol Cholesterol Cholest_4_en_3_one This compound Cholesterol->Cholest_4_en_3_one Cholesterol Oxidase/Isomerase

Metabolic Fate: The Gateway to C27-Brassinosteroids

The primary and most well-documented function of this compound in plant metabolism is its role as a precursor in the biosynthesis of C27-brassinosteroids. Following its formation, this compound is further metabolized through a series of reduction and oxidation reactions to yield biologically active brassinosteroids.

A key enzymatic step immediately following the formation of this compound is its reduction to cholestanol (B8816890) by the enzyme steroid 5α-reductase, encoded by the DET2 gene.[3] This conversion is a critical control point in the pathway. From cholestanol, a series of hydroxylation and oxidation steps, catalyzed by various cytochrome P450 monooxygenases (CYPs) such as DWF4 and CPD, lead to the production of downstream brassinosteroids like 28-norcastasterone.[4][5]

C27_Brassinosteroid_Pathway Cholesterol Cholesterol Cholest_4_en_3_one This compound Cholesterol->Cholest_4_en_3_one Cholesterol Oxidase/Isomerase Cholestanol Cholestanol Cholest_4_en_3_one->Cholestanol DET2 (5α-reductase) Intermediates Downstream Intermediates (e.g., 6-deoxo-28-norcathasterone) Cholestanol->Intermediates DWF4, CPD (CYPs) Brassinosteroids C27-Brassinosteroids (e.g., 28-norcastasterone) Intermediates->Brassinosteroids Further Oxidations

Putative Signaling Role

Currently, there is limited direct evidence to suggest that this compound itself acts as a primary signaling molecule in plants by binding to specific receptors to initiate a signaling cascade. Its primary established role is that of a metabolic intermediate. The signaling functions associated with this pathway are attributed to the downstream brassinosteroid products, such as brassinolide (B613842) and castasterone.

These active brassinosteroids are perceived by a cell-surface receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1), which then initiates a phosphorylation cascade that ultimately leads to changes in gene expression, thereby regulating plant growth and development.

Brassinosteroid_Signaling BR Brassinosteroid BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binding Phospho_Cascade Phosphorylation Cascade BRI1->Phospho_Cascade Activation Transcription_Factors Transcription Factors (BZR1/BES1) Phospho_Cascade->Transcription_Factors Regulation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Control Cellular_Response Cellular Response (Growth, Development) Gene_Expression->Cellular_Response

Quantitative Data

The endogenous levels of this compound in plant tissues are generally low, as it is a transient intermediate in a metabolic pathway. Precise quantitative data across different plant species and under various environmental conditions are not extensively documented in the literature. However, the analysis of brassinosteroid-deficient mutants, such as det2, has been instrumental in elucidating the pathway and the accumulation of precursors.[5] Future research employing sensitive mass spectrometry techniques is needed to populate a comprehensive dataset of this compound concentrations in various plant models.

Table 1: Endogenous Levels of this compound and Related Precursors in Plant Tissues (Template)

Plant SpeciesTissue/OrganConditionThis compound (ng/g FW)Cholesterol (ng/g FW)Cholestanol (ng/g FW)Reference
Arabidopsis thalianaSeedlingsWild TypeData NeededData NeededData Needed
Arabidopsis thalianaSeedlingsdet2 mutantData NeededData NeededData Needed
Solanum lycopersicumLeavesControlData NeededData NeededData Needed
Solanum lycopersicumLeavesDrought StressData NeededData NeededData Needed
Zea maysRootsNutrient DeficientData NeededData NeededData Needed

This table serves as a template for future quantitative studies. Currently, comprehensive and comparative data for this compound are scarce.

Experimental Protocols

The accurate quantification of this compound in plant tissues requires robust and sensitive analytical methods due to its low abundance and the complexity of the plant matrix. The following protocols provide a general framework for the extraction, purification, and analysis of this compound.

Extraction and Purification

This protocol outlines a general procedure for the extraction and purification of this compound from plant tissues, adapted from methods used for sterols and brassinosteroids.[6]

  • Homogenization: Freeze plant tissue (1-5 g fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Extract the powdered tissue with 80% aqueous methanol (B129727) (or chloroform:methanol, 2:1, v/v) at a ratio of 10 mL per gram of tissue. Shake or stir the mixture for 1-2 hours at 4°C.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the solid debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Partitioning (if using chloroform:methanol): If a chloroform:methanol extraction was used, add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. Collect the lower organic phase.

  • Drying: Evaporate the solvent from the supernatant/organic phase to dryness under a stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.

  • Solid-Phase Extraction (SPE) Purification:

    • Reconstitute the dried extract in a small volume of a non-polar solvent (e.g., hexane).

    • Condition a C18 SPE cartridge with methanol followed by water, and then equilibrate with the initial mobile phase of the subsequent chromatographic analysis.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with a series of increasingly polar solvents to remove interfering compounds.

    • Elute the fraction containing this compound with an appropriate solvent (e.g., methanol or acetonitrile).

    • Dry the eluted fraction under nitrogen.

Extraction_Workflow Start Plant Tissue Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying1 Evaporation to Dryness Supernatant->Drying1 SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Drying1->SPE Elution Elution SPE->Elution Drying2 Evaporation to Dryness Elution->Drying2 Analysis GC-MS or LC-MS/MS Analysis Drying2->Analysis

Quantification by GC-MS or LC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the sensitive and specific quantification of this compound.

6.2.1. GC-MS Analysis

  • Derivatization: To improve volatility and chromatographic performance, the purified extract should be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An appropriate temperature gradient to separate this compound from other sterols. For example, start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min and hold for 10 minutes.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of the derivatized this compound.

6.2.2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be determined using a pure standard.

Conclusion and Future Perspectives

This compound holds a critical position in plant metabolism as a committed precursor to the C27-brassinosteroids. While its direct signaling functions remain to be elucidated, its role in the biosynthesis of these essential phytohormones makes it a key target for understanding and potentially manipulating plant growth and development. The methodologies outlined in this guide provide a framework for the detailed investigation of this compound dynamics in various plant species and under diverse conditions. Future research should focus on generating comprehensive quantitative data to better understand the regulation of its flux through the brassinosteroid pathway. Furthermore, exploring the possibility of a direct signaling role for this compound could open new avenues in our understanding of plant steroid biology. Such knowledge will be invaluable for the development of novel strategies in agriculture and for the synthesis of bioactive compounds for pharmaceutical applications.

References

Physical and chemical properties of Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholest-4-en-3-one, a significant derivative of cholesterol, plays a crucial role in various biological processes and serves as a key intermediate in the synthesis of steroid drugs.[1] This technical guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its involvement in biological signaling pathways.

Core Physical and Chemical Properties

This compound is a solid at room temperature with a hydrophobic nature, rendering it soluble in organic solvents and only slightly soluble in water.[2][3] Its chemical structure features a four-ring carbon framework characteristic of steroids, with a ketone group at the 3-position and a double bond between the 4th and 5th carbon atoms.[2]

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₇H₄₄O[4]
Molecular Weight 384.6 g/mol
CAS Number 601-57-0[2]
Appearance Solid[5]
Melting Point 79 - 82 °C[5]
Boiling Point No information available[5]
Solubility Slightly soluble in water. Soluble in organic solvents like ethanol (B145695) and dimethylformamide.[3][6]
Optical Rotation [α]23/D +91.0° (c = 2 in chloroform)
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data PointsSource(s)
¹H NMR (500 MHz, CDCl₃) Shifts [ppm]: 5.718 (H61), 2.347 (H50, H59, H60), 1.837 (H30, H38, H50), 1.687 (H31, H39, H54), 1.601 (H32, H40, H55), 1.505 (H33, H41, H62), 1.329 (H34, H42, H63), 1.180 (H51, H52, H53), 1.099 (H35, H43, H64), 1.001 (H36, H48, H65), 0.910 (H56, H57, H58), 0.865 (H67, H68, H69, H70, H71, H72), 0.709 (H44, H45, H46)[7]
¹³C NMR Key Shifts [ppm]: 200.115 (C23), 172.166 (C15), 124.280 (C22)[1][7][8]
Mass Spectrometry (ESI-MS) Molecular Mass: 384.4[1]
Infrared (IR) Spectroscopy Vmax: 1672.3 cm⁻¹ (conjugated C=O)[1]
UV-Vis Spectroscopy λmax: 241-242 nm[1][6]

Experimental Protocols

The synthesis and purification of this compound can be achieved through various methods, including chemical synthesis and microbial biotransformation.[1][9]

Protocol 1: Chemical Synthesis via Oppenauer Oxidation

The Oppenauer oxidation is a common method for synthesizing this compound from cholesterol.[1][9] This process involves the selective oxidation of the secondary alcohol in cholesterol to a ketone.

Materials:

Procedure:

  • Dissolve cholesterol in toluene.

  • Add a solution of aluminum isopropoxide in toluene.

  • Add a significant excess of acetone, which acts as the hydride acceptor.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and hydrolyze with dilute hydrochloric acid.

  • Separate the organic layer, wash with sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Recrystallize the purified product from a suitable solvent like ethanol or acetone.[10]

Protocol 2: Purification by Column Chromatography and Recrystallization

This protocol outlines the purification of crude this compound.[1][10]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Ethanol or Acetone

Procedure:

  • Column Chromatography: a. Prepare a slurry of silica gel in hexane and pack it into a chromatography column. b. Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the column. c. Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. d. Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product. e. Combine the pure fractions and evaporate the solvent.[10]

  • Recrystallization: a. Dissolve the product from column chromatography in a minimal amount of hot ethanol or acetone. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. c. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure, needle-shaped crystals of this compound.[1][10]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-tumor, anti-obesity, and antimicrobial effects.[11][12] It has been shown to decrease the viability of breast cancer cells and inhibit their migration.[11][13]

One of the key mechanisms underlying its biological effects is the modulation of lipid metabolism through the Liver X Receptor (LXR) signaling pathway.[13] LXR is a nuclear receptor that plays a central role in regulating cholesterol homeostasis. Activation of LXR by this compound can lead to the increased expression of cholesterol efflux transporters like ABCA1 and ABCG1, promoting the removal of excess cholesterol from cells.[13]

LXR_Signaling_Pathway cluster_cell Cell C4en3o This compound LXR Liver X Receptor (LXR) C4en3o->LXR activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR LXR_RE LXR Response Element (on DNA) LXR_RXR->LXR_RE binds to ABCA1_ABCG1 ABCA1 & ABCG1 Genes LXR_RE->ABCA1_ABCG1 promotes transcription of Cholesterol_Efflux Cholesterol Efflux ABCA1_ABCG1->Cholesterol_Efflux leads to

LXR Signaling Pathway Activation by this compound.

The diagram above illustrates the simplified signaling pathway where this compound activates the Liver X Receptor (LXR), leading to the formation of an LXR/RXR heterodimer. This complex then binds to the LXR Response Element on the DNA, promoting the transcription of genes like ABCA1 and ABCG1, which in turn facilitates cholesterol efflux from the cell.

Experimental Workflow: Synthesis and Purification

The overall process for obtaining pure this compound involves a series of sequential steps, from the initial chemical reaction to the final purification stages.

Synthesis_Purification_Workflow Start Start: Cholesterol Reaction Chemical Synthesis (e.g., Oppenauer Oxidation) Start->Reaction Extraction Extraction & Washing Reaction->Extraction Drying Drying & Concentration Extraction->Drying Crude_Product Crude this compound Drying->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product End End Pure_Product->End

General Workflow for the Synthesis and Purification of this compound.

This workflow diagram outlines the key stages in the laboratory preparation of pure this compound, starting from the cholesterol precursor and progressing through synthesis, extraction, and purification steps.

References

Cholest-4-en-3-one: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Cholestanoid and 3-oxo-Δ(4) Steroid Intermediate

Cholest-4-en-3-one is a pivotal intermediate in steroid metabolism and a molecule of significant interest in biomedical research and drug development. As a cholestanoid and a 3-oxo-Δ(4) steroid, it occupies a central position in the biotransformation of cholesterol and serves as a precursor to various steroid hormones and bioactive molecules.[1][2][3] This technical guide provides a detailed overview of this compound, encompassing its biochemical properties, relevant signaling pathways, and comprehensive experimental protocols for its synthesis, purification, and analysis.

Core Molecular Characteristics

This compound is a derivative of cholesterol characterized by a ketone group at the C-3 position and a double bond between the C-4 and C-5 positions of the steroid nucleus.[1] This structure arises from the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the Δ(5) double bond, a reaction catalyzed by the enzyme cholesterol oxidase.[2] It is a solid at room temperature and exhibits hydrophobic properties, rendering it soluble in organic solvents.[1]

The presence of the α,β-unsaturated ketone functional group is a key feature of 3-oxo-Δ(4) steroids, conferring specific reactivity and biological activity.[1][4] This moiety is crucial for the biological functions of many steroid hormones.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C27H44O[1][3]
Molecular Weight 384.64 g/mol [5]
CAS Number 601-57-0[1][3]
Melting Point 79 - 82 °C[3]
UV λmax 241 nm[6]
Mass Spectrometry (ESI-MS) Molecular Mass: 384.4[6]
¹H-NMR (CDCl₃) See referenced spectra for detailed shifts. Key signals include a singlet for the C-4 proton.[7][8]
¹³C-NMR (CDCl₃) See referenced spectra for detailed shifts. Key signals include carbonyl carbon at C-3 and olefinic carbons at C-4 and C-5.[7][8]

Biological Significance and Signaling Pathways

This compound is not merely a metabolic intermediate; it exhibits a range of biological activities and is implicated in several signaling pathways. It is a known human and plant metabolite.[2][3]

Role in Steroidogenesis

As a 3-oxo-Δ(4) steroid, this compound is a precursor in the biosynthesis of crucial steroid hormones, including androgens and estrogens.[2][9] It can be further metabolized by various enzymes to produce a cascade of downstream steroid products.

Anticancer and Metabolic Effects

Recent studies have highlighted the potential of this compound as a therapeutic agent. It has demonstrated promising antitumor activity, particularly in breast cancer cell lines, where it decreases cell viability.[10][11] This effect is partly attributed to its ability to modulate lipid metabolism through the Liver X Receptor (LXR) signaling pathway.[10][11] By activating LXR, this compound can enhance the expression of cholesterol efflux transporters like ABCG1 and ABCA1, while reducing the expression of key enzymes involved in fatty acid synthesis.[10]

Furthermore, this compound has been shown to have anti-obesity effects, inhibiting body weight gain and the accumulation of body fat, as well as lowering serum triglyceride and cholesterol levels in animal models.[12] It is also an intestinal metabolite of cholesterol.[12][13]

Signaling_Pathway cluster_cell Cell This compound This compound LXR LXR RXR RXR LXR/RXR_Complex LXR/RXR Heterodimer ABCG1_ABCA1 ABCG1/ABCA1 (Cholesterol Efflux) FASN_SCD1 FASN/SCD1 (Lipogenesis) Cell_Viability Decreased Cell Viability

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to offer a comprehensive guide for laboratory practice.

I. Synthesis of this compound

A. Enzymatic Synthesis using Cholesterol Oxidase

This method offers a specific and efficient route to this compound from cholesterol.[6][14]

  • Materials:

    • Cholesterol

    • Cholesterol Oxidase (e.g., from Rhodococcus sp.)

    • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

    • Suitable organic solvent (e.g., acetone)

    • Ethyl acetate (B1210297)

    • Anhydrous sodium sulfate

  • Procedure:

    • Substrate Preparation: Dissolve a known amount of cholesterol in a minimal volume of the organic solvent.

    • Reaction Setup: Add the dissolved cholesterol to the potassium phosphate buffer. The final concentration of the organic solvent should be kept low to minimize enzyme denaturation.

    • Enzyme Addition: Add cholesterol oxidase to the reaction mixture. A starting concentration of 0.5 U per mg of substrate is recommended.[14]

    • Incubation: Incubate the reaction mixture at 37°C with gentle agitation (e.g., 150 rpm) for 12-24 hours.[14]

    • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

B. Chemical Synthesis (Oppenauer Oxidation)

This is a classical chemical method for the synthesis of this compound.[6][15]

  • Materials:

    • Cholesterol

    • Aluminum isopropoxide

    • Acetone (B3395972) (as both solvent and hydrogen acceptor)

    • Toluene

  • Procedure:

    • Dissolve cholesterol in a mixture of acetone and toluene.

    • Add aluminum isopropoxide to the solution.

    • Reflux the mixture. The Oppenauer oxidation proceeds, converting the secondary alcohol at C-3 to a ketone.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with acid and extract the product.

Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis (Oppenauer) E_Start Cholesterol E_Reagents Cholesterol Oxidase Buffer E_Start->E_Reagents E_Reaction Incubation (37°C, 12-24h) E_Reagents->E_Reaction E_Product Crude This compound E_Reaction->E_Product C_Start Cholesterol C_Reagents Aluminum Isopropoxide Acetone/Toluene C_Start->C_Reagents C_Reaction Reflux C_Reagents->C_Reaction C_Product Crude This compound C_Reaction->C_Product

II. Purification of this compound

The crude product from either synthesis method can be purified using the following protocol.[6][16]

  • Materials:

  • Procedure:

    • Extraction: Extract the crude product from the reaction mixture using ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Column Chromatography: a. Prepare a silica gel slurry in hexane and pack a chromatography column. b. Load the concentrated crude product onto the column. c. Elute the column with a gradient of ethyl acetate in hexane. d. Collect fractions and monitor by TLC to identify those containing the pure product.

    • Recrystallization: a. Combine the pure fractions and evaporate the solvent. b. Dissolve the resulting solid in a minimal amount of hot ethanol or acetone. c. Allow the solution to cool slowly to form crystals. d. Collect the crystals by vacuum filtration and dry to obtain pure this compound. A purity of >99% can be achieved.[6]

III. Analytical Methods

A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of steroids in biological matrices.[17][18]

  • Sample Preparation (from serum):

    • Protein Precipitation: Precipitate proteins in the serum sample by adding a cold organic solvent (e.g., acetonitrile).

    • Solid Phase Extraction (SPE): For cleaner extracts, use SPE with a C18 cartridge. Condition the cartridge, load the sample, wash, and elute the steroids.[17]

    • Internal Standard: Spike the sample with a deuterated internal standard (e.g., this compound-d7) prior to extraction to correct for matrix effects and procedural losses.[2]

  • LC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of methanol (B129727) and water with a small amount of formic acid is common.[18]

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally effective.

    • Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard for accurate quantification.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation and confirmation of the identity of the synthesized this compound.

  • Sample Preparation: Dissolve the purified compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques like COSY and HMBC can be used for complete assignment of proton and carbon signals.

Analysis_Workflow Sample Biological or Synthetic Sample Extraction Protein Precipitation or SPE Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Conclusion

This compound is a multifaceted molecule with a rich biochemistry and significant potential for further investigation. Its role as a central intermediate in steroid metabolism, coupled with its emerging therapeutic properties, makes it a compelling target for researchers in endocrinology, oncology, and metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for the synthesis, purification, and analysis of this compound, facilitating further exploration of its biological functions and therapeutic applications.

References

An In-depth Technical Guide to the Oppenauer Oxidation for Cholest-4-en-3-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Oppenauer oxidation for the synthesis of Cholest-4-en-3-one, a key intermediate in the production of various steroid-based pharmaceuticals. This document details the reaction mechanism, provides explicit experimental protocols, and presents quantitative data to support researchers in the application of this important chemical transformation.

Introduction

The Oppenauer oxidation is a gentle and selective method for the oxidation of secondary alcohols to ketones.[1] Named after Rupert Viktor Oppenauer, this reaction utilizes a metal alkoxide catalyst, typically aluminum isopropoxide or aluminum tert-butoxide, in the presence of a hydride acceptor, such as acetone (B3395972) or cyclohexanone (B45756).[1][2][3] The reaction is the reverse of the Meerwein-Ponndorf-Verley reduction.[1]

In the realm of steroid chemistry, the Oppenauer oxidation is particularly valuable for the synthesis of α,β-unsaturated ketones from allylic alcohols.[2] The synthesis of this compound from cholesterol is a classic example of this application. This transformation is a crucial step in the synthesis of numerous hormones and therapeutic steroids.[4] While other methods exist for this conversion, the Oppenauer oxidation offers a reliable and scalable approach.[5][6]

Reaction Mechanism

The Oppenauer oxidation proceeds through a six-membered transition state involving the coordination of both the alcohol substrate and the hydride acceptor to the aluminum alkoxide catalyst. The mechanism can be summarized in the following steps:

  • Coordination: The secondary alcohol (cholesterol) coordinates with the aluminum alkoxide catalyst.

  • Hydride Transfer: A hydride ion is transferred from the α-carbon of the alcohol to the carbonyl carbon of the hydride acceptor (e.g., acetone) through a cyclic transition state.

  • Product Formation: The alcohol is oxidized to a ketone (this compound), and the hydride acceptor is reduced to the corresponding alcohol (e.g., isopropanol). The catalyst is regenerated in the process.

During the oxidation of cholesterol, the initial product, Cholest-5-en-3-one, rapidly isomerizes to the more stable, conjugated this compound under the basic reaction conditions.[2]

Oppenauer_Mechanism cluster_0 Step 1: Coordination cluster_1 Step 2: Hydride Transfer (Six-membered Transition State) cluster_2 Step 3: Product Formation & Isomerization Cholesterol Cholesterol (Secondary Alcohol) Coordination_Complex Coordination Complex Cholesterol->Coordination_Complex + Al(O-i-Pr)₃ Al_Catalyst Aluminum Alkoxide (e.g., Al(O-i-Pr)₃) Transition_State Six-membered Transition State Coordination_Complex->Transition_State + Acetone Hydride_Acceptor Hydride Acceptor (e.g., Acetone) Initial_Product Cholest-5-en-3-one (Initial Ketone) Transition_State->Initial_Product Reduced_Acceptor Isopropanol (Reduced Acceptor) Transition_State->Reduced_Acceptor Catalyst_Regen Regenerated Al(O-i-Pr)₃ Transition_State->Catalyst_Regen Catalyst Regeneration Final_Product This compound (Final Product) Initial_Product->Final_Product Isomerization

Caption: Oppenauer oxidation mechanism for this compound synthesis.

Quantitative Data

The following table summarizes quantitative data from various reported Oppenauer oxidation procedures for the synthesis of this compound from cholesterol.

SubstrateCatalystHydride AcceptorSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference
CholesterolAluminum tert-butoxideAcetoneBenzene (B151609)75-85870-81[6]
CholesterolAluminum isopropoxideCyclohexanoneToluene (B28343)RefluxNot SpecifiedNot Specified[7]
CholesterolAluminum isopropoxideAcetoneTolueneNot SpecifiedNot SpecifiedHigh[4]

Experimental Protocols

This section provides detailed methodologies for the Oppenauer oxidation of cholesterol to this compound.

Protocol 1: Using Aluminum tert-butoxide and Acetone in Benzene

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 100 g of cholesterol in a mixture of 750 mL of acetone and 1 L of benzene.

  • Heat the solution to boiling.

  • In a separate flask, dissolve 80 g of aluminum tert-butoxide in 500 mL of dry benzene.

  • Add the aluminum tert-butoxide solution in one portion to the boiling cholesterol solution.

  • Continue gentle boiling for 8 hours. The mixture will turn cloudy and then yellow.

  • After cooling, add 200 mL of water, followed by 500 mL of 10% sulfuric acid, and shake vigorously.

  • Transfer the mixture to a separatory funnel and dilute with 1.5 L of water.

  • Separate the aqueous layer and extract it with a small amount of benzene.

  • Combine the benzene extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • The crude product is an oily yellow residue that solidifies upon cooling.

  • Recrystallize the crude product from a mixture of acetone and methanol to yield almost colorless crystals of this compound.

Purification:

  • The crude product can be purified by recrystallization from an acetone-methanol mixture.[6] For higher purity, column chromatography on silica (B1680970) gel can be employed prior to recrystallization.[5]

Protocol 2: Using Aluminum isopropoxide and Cyclohexanone in Toluene

This protocol is a variation using different reagents and solvents.[4][7]

Materials:

  • Cholesterol

  • Aluminum isopropoxide

  • Cyclohexanone

  • Toluene

Procedure:

  • Dissolve cholesterol in toluene in a round-bottomed flask equipped with a reflux condenser.

  • Add aluminum isopropoxide and cyclohexanone to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with an aqueous work-up similar to Protocol 1 to remove the aluminum salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel followed by recrystallization.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Oppenauer oxidation.

Experimental_Workflow cluster_purification Purification Methods Start Start: Cholesterol Reaction Oppenauer Oxidation (Cholesterol, Catalyst, Hydride Acceptor, Solvent, Heat) Start->Reaction Workup Aqueous Work-up (Acid/Base Wash) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Phase (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification Evaporation->Purification Column Column Chromatography Recrystallization Recrystallization Final_Product Final Product: This compound Column->Final_Product Recrystallization->Final_Product

Caption: General experimental workflow for Oppenauer oxidation.

Conclusion

The Oppenauer oxidation remains a highly relevant and effective method for the synthesis of this compound from cholesterol. Its high selectivity for secondary alcohols makes it a valuable tool in steroid chemistry. By carefully selecting the catalyst, hydride acceptor, and reaction conditions, researchers can achieve high yields of the desired product. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this important reaction in both research and industrial settings.

References

Microbial Biotransformation of Cholesterol to Cholest-4-en-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The microbial biotransformation of cholesterol to cholest-4-en-3-one represents a pivotal step in the synthesis of various steroid-based pharmaceuticals. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with this bioconversion. By leveraging the enzymatic machinery of microorganisms, particularly species of Rhodococcus and Mycobacterium, this process offers a more specific and environmentally benign alternative to traditional chemical synthesis. This document details the key enzyme, cholesterol oxidase, outlines step-by-step experimental protocols for whole-cell biocatalysis, product extraction, and analysis, and presents a comparative summary of reported yields. Furthermore, it visualizes the underlying metabolic pathways and experimental workflows to facilitate a deeper understanding and practical application of this important biotransformation.

Introduction

This compound is a valuable intermediate in the synthesis of numerous steroid drugs, including androgens, estrogens, and corticosteroids.[1] Traditionally, its production has relied on chemical methods, which often involve harsh reagents and can lead to the formation of undesirable byproducts.[2] Microbial biotransformation has emerged as a powerful alternative, offering high specificity and milder reaction conditions.[1] The key to this biological process is the enzyme cholesterol oxidase (EC 1.1.3.6), which is produced by a variety of microorganisms.[3][4] This flavoenzyme catalyzes the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the resulting cholest-5-en-3-one to the more stable this compound.[3][5]

This guide will focus on the practical aspects of utilizing whole-cell biocatalysts for this transformation, with a particular emphasis on the robust and efficient systems offered by Rhodococcus species.

The Biocatalyst: Microorganisms and Key Enzymes

A range of microorganisms have been identified for their ability to convert cholesterol to this compound. Among the most extensively studied are species from the genera Rhodococcus, Mycobacterium, Arthrobacter, and Enterobacter.[1][2] Rhodococcus erythropolis is a particularly well-regarded strain due to its high cholesterol oxidase activity and tolerance to organic solvents, which are often used to increase the solubility of the hydrophobic cholesterol substrate.[6][7]

The central enzyme in this biotransformation is cholesterol oxidase . This enzyme binds cholesterol and, in the presence of an electron acceptor (typically oxygen), catalyzes a two-step reaction:

  • Oxidation: The 3β-hydroxyl group of cholesterol is oxidized to a ketone group, forming cholest-5-en-3-one.

  • Isomerization: The double bond at the C5-C6 position is isomerized to the C4-C5 position, resulting in the final product, this compound.[3][5]

Quantitative Data on Cholesterol Biotransformation

The efficiency of microbial cholesterol to this compound conversion can vary significantly based on the microorganism, reaction conditions, and experimental setup. The following tables summarize quantitative data from various studies to provide a comparative overview.

Microorganism/EnzymeBiocatalyst TypeSubstrate Conc. (g/L)Product Conc. (g/L)Conversion Rate (%)Time (h)Reference
Rhodococcus sp. (COX5-6)Enzyme Solution5045905[2]
Genetically Modified CellsWhole Cell0.90.616721[2]
Genetically Modified CellsWhole Cell0.90.758321[2]
Castellaniella sp.Enzyme Solution2-733
Bacillus cereus KAVK5Enzyme Solution7.79.5-3[8]
Rhodococcus erythropolisResting Cells1.0 - 2.5-Significant Enhancement-[6]

Table 1: Comparison of Cholesterol to this compound Biotransformation Yields

ParameterConditionEffect on ConversionReference
Organic Solvent Petroleum EtherHigh conversion rate, cost-effective[2]
Long-chain hydrocarbonsHigher conversion rates[2]
Ventilation OxygenSignificantly improves conversion[2]
AirImproves conversion[2]
Initial Cholesterol Concentration Increasing ConcentrationLower conversion rate[2]
Ultrasound 5s every 10 min (2.2 W/cm²)Significant enhancement in kinetic rates[6]

Table 2: Influence of Key Parameters on Biotransformation Efficiency

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the microbial biotransformation of cholesterol to this compound.

Microbial Cultivation and Preparation of Whole-Cell Biocatalyst

This protocol is based on methods for cultivating Rhodococcus erythropolis.

  • Inoculum Preparation:

    • Prepare a seed culture medium containing (per liter): 10 g yeast extract, 10 g peptone, 5 g NaCl.

    • Inoculate a single colony of Rhodococcus erythropolis into 50 mL of the seed medium in a 250 mL flask.

    • Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture is turbid.

  • Production Medium:

    • Prepare the production medium containing (per liter): 1 g cholesterol (dissolved in a small amount of an organic solvent like dimethylformamide or Tween 80), 5 g yeast extract, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O.

    • Adjust the pH to 7.0.

  • Cultivation:

    • Inoculate the production medium with the seed culture (5-10% v/v).

    • Incubate at 30°C with vigorous shaking (200-250 rpm) for 48-72 hours.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with a sterile phosphate (B84403) buffer (50 mM, pH 7.0).

    • The resulting cell paste can be used immediately as a whole-cell biocatalyst or stored at -20°C.

Whole-Cell Biotransformation in an Aqueous-Organic Biphasic System

This system is often employed to overcome the low aqueous solubility of cholesterol.

  • Reaction Setup:

    • In a sterile flask, add the washed whole cells (e.g., 10 g wet weight).

    • Add an aqueous phase, typically a phosphate buffer (50 mM, pH 7.0-8.0).

    • Add an organic solvent (e.g., petroleum ether, n-heptane) to create a biphasic system. A typical volume ratio of aqueous to organic phase is 10:3.[9]

    • Dissolve the cholesterol substrate in the organic phase at the desired concentration (e.g., 1-5 g/L).

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 250 rpm) to ensure adequate mixing of the two phases.[9]

    • Provide aeration by using a baffled flask or by bubbling sterile air or oxygen into the mixture. Oxygen has been shown to significantly enhance the conversion rate.[2]

  • Monitoring the Reaction:

    • Periodically take samples from the organic phase.

    • Analyze the samples for the disappearance of cholesterol and the appearance of this compound using TLC, HPLC, or GC.

Extraction and Purification of this compound
  • Separation of Phases:

    • After the reaction, separate the organic phase from the aqueous phase containing the cells. This can be done by centrifugation or by using a separatory funnel.

  • Extraction:

    • Extract the aqueous phase and the cell pellet with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) to recover any remaining product.[9]

    • Combine all organic extracts.

  • Washing and Drying:

    • Wash the combined organic phase with water to remove any water-soluble impurities.[10]

    • Dry the organic phase over anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[10]

  • Purification:

    • Purify the crude this compound using silica (B1680970) gel column chromatography.[9][10]

      • Equilibrate the column with a non-polar solvent like petroleum ether or hexane (B92381).

      • Elute the product using a gradient of a more polar solvent, such as ethyl acetate, in the non-polar solvent (e.g., 1:40 to 1:20 v/v ethyl acetate:petroleum ether).[9][10]

    • For higher purity, the product can be recrystallized from a suitable solvent like ethanol.[10]

Analytical Methods
  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

  • Visualization: UV light (254 nm) or by staining with a suitable reagent (e.g., phosphomolybdic acid).

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of methanol (B129727) and water or acetonitrile (B52724) and water.

  • Detection: UV detector at approximately 240 nm, which is the maximum absorbance wavelength for this compound.[11]

  • Column: A non-polar capillary column (e.g., HP-5ms).

  • Injector Temperature: 280°C.

  • Oven Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[12][13]

Visualizations: Pathways and Workflows

Cholesterol Catabolic and Regulatory Pathway

The following diagram illustrates the initial steps of cholesterol catabolism in microorganisms like Rhodococcus and the regulatory role of KstR.

Cholesterol_Catabolism cluster_cell Microbial Cell cluster_enzyme Enzyme cluster_regulation Transcriptional Regulation Cholesterol Cholesterol Cholest5en3one Cholest-5-en-3-one Cholesterol->Cholest5en3one Oxidation KstR KstR (Repressor) Cholesterol->KstR Inactivates Cholest4en3one This compound Cholest5en3one->Cholest4en3one Isomerization ADD Androsta-1,4-diene-3,17-dione (ADD) (and other intermediates) Cholest4en3one->ADD Side-chain & Ring Degradation CentralMetabolism Central Metabolism ADD->CentralMetabolism CholesterolOxidase Cholesterol Oxidase CholesterolOxidase->Cholesterol CholesterolOxidase->Cholest5en3one CholesterolOxidase->Cholest4en3one CholesterolCatabolicGenes Cholesterol Catabolic Genes (e.g., for Cholesterol Oxidase) KstR->CholesterolCatabolicGenes Represses

Caption: Cholesterol catabolism and regulation in bacteria.

Experimental Workflow for Biotransformation

This diagram outlines the general workflow from microbial culture to purified product.

Biotransformation_Workflow cluster_preparation Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_purification Product Recovery Inoculum Inoculum Preparation Cultivation Microbial Cultivation Inoculum->Cultivation Harvesting Cell Harvesting & Washing Cultivation->Harvesting Reaction Biphasic Biotransformation (Cells + Buffer + Solvent + Cholesterol) Harvesting->Reaction Monitoring Reaction Monitoring (TLC, HPLC, or GC) Reaction->Monitoring Extraction Extraction with Organic Solvent Monitoring->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for microbial biotransformation.

Conclusion

The microbial biotransformation of cholesterol to this compound is a highly efficient and specific process with significant applications in the pharmaceutical industry. By understanding the underlying microbiology and biochemistry, and by implementing optimized experimental protocols, researchers can effectively produce this valuable steroid intermediate. This guide provides a foundational framework for professionals in the field to develop and refine their own biotransformation strategies. The use of robust microorganisms like Rhodococcus erythropolis in well-designed biphasic systems, coupled with efficient extraction and purification techniques, paves the way for scalable and sustainable production of this compound.

References

Cholest-4-en-3-one: A Pivotal Precursor in Steroid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cholest-4-en-3-one is a critical intermediate in the biosynthesis of a vast array of steroid hormones and is a key starting material for the pharmaceutical industry.[1][2] Derived from cholesterol, this cholestanoid serves as a central branch-point in the metabolic pathways leading to androgens, estrogens, glucocorticoids, and mineralocorticoids.[3][4] Its synthesis, primarily achieved through microbial biotransformation or chemical oxidation of cholesterol, is a subject of intense research aimed at optimizing yields and purity for industrial applications.[1][5] This technical guide provides a comprehensive overview of the synthesis of this compound, its role as a precursor, detailed experimental protocols for its production and analysis, and a summary of relevant quantitative data.

The Central Role of this compound in Steroidogenesis

Steroidogenesis commences with cholesterol, a 27-carbon sterol.[6][7] The initial and rate-limiting step in steroid hormone production is the conversion of cholesterol to pregnenolone (B344588) by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) located in the inner mitochondrial membrane.[6][8][9] From pregnenolone, the pathway can diverge. One significant route involves the action of 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD), which converts Δ5-3β-hydroxysteroids into the more stable Δ4-3-keto configuration.[10][11]

This compound is formed from cholesterol through a similar two-step process: oxidation of the 3β-hydroxyl group to a 3-keto group, and isomerization of the Δ5 double bond to the Δ4 position.[2][12] This conversion is efficiently catalyzed by the flavoenzyme cholesterol oxidase, found in various bacteria.[2][13] Once formed, this compound can be further metabolized. In steroidogenic pathways, analogous structures are channeled towards the production of key intermediates like androstenedione (B190577) (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD), which are foundational molecules for synthesizing anabolic drugs, contraceptives, and anti-inflammatory agents.[2][14]

G cluster_main Simplified Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Cholest_4_en_3_one This compound Cholesterol->Cholest_4_en_3_one Cholesterol Oxidase / 3β-HSD Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase Cholest_4_en_3_one->Androstenedione Side-chain cleavage

Caption: Position of this compound in steroid synthesis.

Synthesis of this compound

The production of this compound can be achieved through both chemical synthesis and microbial biotransformation. While chemical methods like Oppenauer oxidation exist, they often involve harsh conditions and harmful solvents.[1] Consequently, bioconversion using whole-cell microorganisms or isolated enzymes has become the preferred route for industrial production due to its specificity, milder reaction conditions, and environmental advantages.[1][15]

Microbial Biotransformation

Numerous microorganisms, including species from the genera Rhodococcus, Mycobacterium, Arthrobacter, and Pseudomonas, are capable of converting cholesterol to this compound.[1][15] The key enzyme in this process is cholesterol oxidase (CHOx), which catalyzes both the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the C5-C6 to the C4-C5 position.[12][13]

The primary challenge in this bioprocess is the low aqueous solubility of the substrate, cholesterol.[15] To overcome this, various strategies are employed, such as the use of surfactants, cyclodextrins, or aqueous/organic biphasic systems to enhance substrate availability to the microbial cells or enzymes.[1][15]

G cluster_pathway Cholesterol to this compound Conversion Cholesterol Cholesterol (Cholest-5-en-3β-ol) Intermediate Cholest-5-en-3-one (Intermediate) Cholesterol->Intermediate Oxidation (Cholesterol Oxidase / 3β-HSD) Product This compound Intermediate->Product Isomerization (Cholesterol Oxidase / 3β-HSD)

Caption: Enzymatic conversion of cholesterol.

Quantitative Data Summary

The efficiency of this compound production is highly dependent on the chosen method, microbial strain, and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Microbial Biotransformation of Cholesterol to this compound
Microorganism/EnzymeSubstrate Conc. (g/L)SystemConversion Rate/YieldProductivityReference
Rhodococcus sp. (COX5-6) COD20Aqueous/Petroleum Ether>90%~4 g/L/h[1]
Genetically Modified MycobacteriumN/AWhole-cell bioconversion67% and 83%0.61 g/L and 0.75 g/L[1]
Pseudomonas sp.N/Ap-xylene/alkane solvent38% (co-product)N/A[15]
Castellaniella sp.2Enzyme/n-decane73 ± 3.0%N/A[5]
Table 2: Optimization of Enzymatic Conversion Conditions
ParameterConditionEffectReference
Organic Solvent Long-chain hydrocarbons (e.g., petroleum ether)Higher conversion rates[1]
Phase Ratio (v/v) 10:3 (Aqueous:Organic)Optimized for specific system[15]
Temperature 30°COptimal for Rhodococcus COD[1]
Agitation 250 rpmSufficient mixing for biphasic system[1]
Enzyme Reuse 3 cyclesActivity remained at ~50%[1]

Experimental Protocols

This section provides detailed methodologies for the biotransformation, purification, and analysis of this compound.

Protocol: Enzymatic Synthesis in a Biphasic System

This protocol is adapted from the methodology for producing this compound using cholesterol oxidase (COD) from Rhodococcus sp.[1]

1. Preparation of Reaction Mixture:

  • In a 500 mL rotary shaking flask, prepare the aqueous phase consisting of 100 mL of crude COD enzyme solution (e.g., from Rhodococcus sp. COX5-6).

  • Prepare the organic phase by dissolving 1 g of cholesterol in 30 mL of petroleum ether.

2. Enzymatic Conversion:

  • Combine the aqueous and organic phases in the flask.

  • Incubate the flask in a rotary shaker at 30°C with agitation at 250 rpm.

  • Allow the reaction to proceed for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Product Extraction:

  • After the reaction, transfer the mixture to a separatory funnel.

  • Allow the layers to separate and collect the upper organic phase containing the product.

  • Extract the aqueous phase two more times with an equal volume of petroleum ether to maximize product recovery.

  • Combine all organic extracts.

Protocol: Purification of this compound

This protocol describes a multi-step purification process to obtain high-purity crystalline this compound.[1]

1. Washing and Evaporation:

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by distilled water, to remove any acidic impurities.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

2. Column Chromatography:

  • Prepare a silica (B1680970) gel (200-300 mesh) column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in petroleum ether).

  • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent. A purity of >98% can typically be achieved.[1]

3. Recrystallization:

  • Dissolve the product from the chromatography step in a minimal amount of hot acetone.

  • Allow the solution to cool slowly to room temperature, then place it at 4°C to induce crystallization.

  • Collect the white crystalline product by filtration and wash with a small amount of cold acetone.

  • Dry the crystals under vacuum. This step can increase the purity to >99%.[1]

G cluster_workflow Production and Purification Workflow start Biphasic Enzymatic Reaction extract Solvent Extraction (Petroleum Ether) start->extract wash Washing & Drying extract->wash evap Solvent Evaporation (Crude Product) wash->evap chrom Silica Gel Column Chromatography evap->chrom recrys Recrystallization (Acetone) chrom->recrys end Pure this compound (>99% Purity) recrys->end

Caption: Workflow for this compound production.

Protocol: Analytical Quantification by LC-MS/MS

Accurate quantification of this compound in complex matrices is crucial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the reference method due to its high specificity and sensitivity.[16] The following is a representative protocol, adaptable for this compound.

1. Sample Preparation (e.g., from serum):

  • To 100 µL of sample, add an appropriate internal standard (e.g., deuterated this compound-d7).[2][16]

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Reconstitution and Analysis:

  • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water).

  • Inject the sample into the LC-MS/MS system.

3. LC-MS/MS Conditions (Example):

  • LC Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) acetate.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • MS/MS: Multiple Reaction Monitoring (MRM) mode. Select a specific precursor ion for this compound and monitor its characteristic product ions for high specificity.

G cluster_lcms LC-MS/MS Analytical Workflow cluster_ms Mass Spectrometry sample Biological Sample + Internal Standard precip Protein Precipitation (Acetonitrile) sample->precip centri Centrifugation precip->centri evap Supernatant Evaporation centri->evap recon Reconstitution evap->recon inject LC-MS/MS Injection recon->inject lc LC Separation inject->lc ion Ionization (ESI) ms1 Precursor Ion Selection (Q1) frag Fragmentation (Q2) ms2 Product Ion Detection (Q3) data Data Analysis & Quantification

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This compound holds a pivotal position in steroid synthesis, acting as a readily accessible intermediate for the production of high-value steroid drugs. Advances in microbial biotechnology have enabled its efficient and environmentally benign production, surpassing traditional chemical methods. The optimization of biphasic enzymatic systems has led to high conversion rates and productivities, making industrial-scale production feasible.[1] Coupled with robust purification protocols and highly specific analytical methods like LC-MS/MS, the generation of high-purity this compound is achievable, providing a reliable foundation for further drug development and research in steroid metabolism.

References

An In-depth Technical Guide to the Biological Significance of Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholest-4-en-3-one, a pivotal intermediate in cholesterol metabolism, has emerged from relative obscurity to become a molecule of significant interest in various fields of biomedical research. This technical guide provides a comprehensive overview of its biological roles, from its position in metabolic pathways to its potential as a therapeutic agent in neurodegenerative diseases and cancer. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for the scientific community.

Core Biological Functions and Metabolic Role

This compound is a C27 steroid and a cholestenone. It is primarily known as an intermediate in the metabolism of cholesterol by both host enzymes and the gut microbiota.[1] In the gastrointestinal tract, cholesterol is oxidized to this compound by cholesterol oxidase.[2] It is a crucial precursor for the synthesis of various steroid hormones and bile acids.[1][3]

Microbial transformation of cholesterol in an anoxic environment also leads to the formation of this compound via cholesterol dehydrogenase/isomerase.[4][5] This intermediate is then further metabolized to cholesta-1,4-dien-3-one (B1207908) by the flavoprotein this compound-Δ1-dehydrogenase.[4][5] This bacterial metabolic pathway is of interest for potential applications in steroid transformations.[4][5]

Therapeutic Potential in Neurodegenerative Disorders

Recent studies have highlighted the neuroprotective properties of this compound and its derivatives.

A derivative, this compound, oxime (TRO19622), has shown promise as a drug candidate for amyotrophic lateral sclerosis (ALS).[6] In vitro studies demonstrated that TRO19622 promoted the survival of motor neurons in a dose-dependent manner.[6] In vivo, it rescued motor neurons from cell death and promoted nerve regeneration in animal models.[6] The proposed mechanism involves the direct binding of TRO19622 to components of the mitochondrial permeability transition pore, namely the voltage-dependent anion channel (VDAC) and the translocator protein 18 kDa (TSPO).[6]

Furthermore, this compound itself has been shown to promote the differentiation of neural stem cells (NSCs) into dopaminergic neurons.[7] This effect is mediated through the upregulation of Ten-eleven translocation 1 (TET1) and Fork-head box A2 (FoxA2) expression and their subsequent interaction.[7] These findings suggest a potential therapeutic application for this compound in neurodegenerative diseases like Parkinson's disease, where the loss of dopaminergic neurons is a key pathological feature.[7] The related compound, 26-hydroxythis compound, an oxysterol intermediate, is also being investigated for its neuroprotective potential, hypothesized to act through the modulation of Liver X Receptor (LXR) signaling, reduction of oxidative stress, and anti-inflammatory effects.[8]

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties, particularly in breast cancer models.[9][10] It has been shown to decrease the viability of breast cancer cell lines, such as MCF-7 and MDA-MB-231, in a dose- and time-dependent manner.[9] The anti-proliferative and anti-migration effects of this compound are attributed to its ability to modulate lipid metabolism.[10][11]

Specifically, this compound acts as a Liver X Receptor (LXR) agonist, leading to the increased expression of cholesterol efflux transporters like ABCA1 and ABCG1.[2][11] Unlike other LXR agonists, it also reduces lipogenesis by decreasing the expression of key enzymes such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FASN), and stearoyl-CoA desaturase-1 (SCD1).[2][12] This dual action on lipid metabolism disrupts the integrity of membrane rafts, which are crucial for cancer cell signaling, and alters the localization of epidermal growth factor receptor (EGFR).[2][11]

Metabolic Regulation and Other Biological Effects

Beyond its roles in neuroprotection and cancer, this compound has been shown to have broader effects on metabolic health. Dietary supplementation with this compound has been found to alleviate hyperlipidemia, hepatic cholesterol accumulation, and hyperinsulinemia in obese, diabetic mice.[13][14] These effects are attributed to increased lipid excretion and the suppression of cholesterol synthesis in extrahepatic tissues.[14]

Additionally, this compound has been identified as an antimicrobial agent, showing efficacy against Helicobacter pylori by inhibiting the synthesis of cholesterol-α-D-glucopyranoside.[15] It has also been observed to inhibit the migration of human dermal fibroblasts.[15]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activities of this compound.

Table 1: Anti-Cancer Activity of this compound

Cell LineAssayParameterValueReference
MCF-7MTT AssayIC50 (48h)~50 µM[9]
MDA-MB-231MTT AssayIC50 (48h)~50 µM[9]

Table 2: Effects of Dietary this compound on Metabolic Parameters in db/db Mice

ParameterEffectSignificanceReference
Plasma TriglyceridesSignificantly decreasedp < 0.05[14]
Plasma Total CholesterolSignificantly decreasedp < 0.05[14]
Fecal Free Fatty AcidsMarkedly increased-[14]
Plasma DesmosterolSignificantly decreasedp < 0.05[14]
Plasma Insulin (B600854)Significantly decreasedp < 0.05[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

    • 96-well plates

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Microplate reader

  • Procedure:

    • Seed breast cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

    • Treat the cells with varying concentrations of this compound for 24 and 48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Objective: To quantify the changes in gene expression (e.g., LXR, ABCA1, ABCG1, FASN) in response to this compound treatment.

  • Materials:

    • Treated and untreated cells

    • RNA isolation kit

    • Reverse transcription kit

    • SYBR Green or other fluorescent dye

    • qRT-PCR instrument

    • Specific primers for target and housekeeping genes (e.g., GAPDH)

  • Procedure:

    • Extract total RNA from treated and untreated cells using a commercial RNA isolation kit.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

    • Perform qRT-PCR using specific primers for the target genes and a housekeeping gene for normalization.

    • Analyze the relative gene expression using the 2-ΔΔCt method.[9]

In Vivo Study in db/db Mice
  • Objective: To evaluate the in vivo metabolic effects of dietary this compound.

  • Animal Model: Obese, diabetic db/db mice.[14]

  • Procedure:

    • Divide the mice into a control group and a treatment group.

    • Feed the control group a standard diet and the treatment group a diet supplemented with this compound (e.g., 0.25% w/w) for a specified period (e.g., 4 weeks).[14]

    • Collect blood and fecal samples at the end of the study.

    • Analyze plasma levels of triglycerides, cholesterol, and insulin using standard biochemical assays.

    • Measure the fecal content of free fatty acids.[14]

Enzyme Kinetics of this compound-Δ1-dehydrogenase
  • Objective: To determine the kinetic parameters of the enzyme that metabolizes this compound.

  • Enzyme Source: Purified recombinant this compound-Δ1-dehydrogenase from Sterolibacterium denitrificans.[4][5]

  • Assay: A spectrophotometric assay using an artificial electron acceptor like dichlorophenol indophenol (B113434) (DCPIP).[4]

  • Procedure:

    • The reaction mixture contains a buffer (e.g., MOPS-K+, pH 7.9), the enzyme, the electron acceptor (DCPIP), and varying concentrations of the substrate (this compound).

    • The reduction of DCPIP is monitored by the decrease in absorbance at a specific wavelength.

    • The initial reaction rates are plotted against the substrate concentration.

    • The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined from the resulting curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving this compound.

G Cholestenone This compound LXR LXR Activation Cholestenone->LXR Lipogenesis_Inhibition Inhibition of Lipogenesis (FASN, SCD1) Cholestenone->Lipogenesis_Inhibition ABCA1 ABCA1 Expression LXR->ABCA1 ABCG1 ABCG1 Expression LXR->ABCG1 Cholesterol_Efflux Increased Cholesterol Efflux ABCA1->Cholesterol_Efflux ABCG1->Cholesterol_Efflux Membrane_Rafts Membrane Raft Disruption Cholesterol_Efflux->Membrane_Rafts Lipogenesis_Inhibition->Membrane_Rafts Cell_Viability Decreased Cancer Cell Viability Membrane_Rafts->Cell_Viability

Caption: Anticancer signaling pathway of this compound.

G Cholesterol Cholesterol Enzyme1 Cholesterol Dehydrogenase/Isomerase Cholesterol->Enzyme1 Cholestenone This compound Enzyme2 This compound- Δ1-dehydrogenase Cholestenone->Enzyme2 Cholestadienone Cholesta-1,4-dien-3-one Enzyme1->Cholestenone Enzyme2->Cholestadienone

Caption: Anoxic cholesterol metabolism pathway.

G NSCs Neural Stem Cells (NSCs) Differentiation Differentiation into Dopaminergic Neurons Cholestenone This compound TET1 TET1 Upregulation Cholestenone->TET1 FoxA2 FoxA2 Upregulation Cholestenone->FoxA2 Binding Increased TET1-FoxA2 Binding TET1->Binding FoxA2->Binding Binding->Differentiation

Caption: Neurogenic signaling of this compound.

G Start Start: In Vivo Study (db/db Mice) Diet Dietary Intervention: Control vs. This compound Start->Diet Collection Sample Collection: Blood & Feces Diet->Collection Biochemical Biochemical Analysis: Lipids, Insulin Collection->Biochemical Fecal Fecal Analysis: Free Fatty Acids Collection->Fecal Results Results: Alleviation of Metabolic Disorders Biochemical->Results Fecal->Results

References

An In-Depth Technical Guide to the IUPAC Nomenclature and Characterization of Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cholest-4-en-3-one, a pivotal steroid in both biological systems and synthetic chemistry. The document details the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature, physical and spectral properties, and detailed experimental protocols for its synthesis and purification. Furthermore, this guide elucidates the role of this compound as a key intermediate in the microbial metabolic pathway for the conversion of cholesterol to coprostanol. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and steroid chemistry.

IUPAC Nomenclature and Structure

This compound is a cholestanoid derivative characterized by a ketone group at the C-3 position and a double bond between C-4 and C-5 of the steroid nucleus.[1] The systematic IUPAC name for this compound is (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one .[2]

The structure is based on the cholestane (B1235564) skeleton, a 27-carbon steroid framework. The numbering of the carbon atoms follows the established convention for steroids, as illustrated below.

Synonyms: 4-Cholesten-3-one, Cholestenone, 3-Oxocholest-4-ene[2]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₄₄O[2]
Molecular Weight384.64 g/mol [3]
Melting Point79-82 °C[2]
AppearanceWhite crystalline solid[3]

Table 2: Key Spectral Data for this compound

Spectral TechniqueKey Data/SignalsReference
¹H NMR δ 5.73 ppm (s, 1H, H-4): Characteristic signal for the vinylic proton at C-4. The downfield shift is due to the deshielding effect of the adjacent carbonyl group and the double bond. The other protons of the steroid nucleus and the side chain appear in the upfield region (δ 0.7-2.5 ppm).[3][4]
¹³C NMR δ 199.6 ppm (C-3): Carbonyl carbon signal. δ 171.7 ppm (C-5): Quaternary carbon of the double bond. δ 123.8 ppm (C-4): Methine carbon of the double bond. The remaining carbons of the steroid skeleton and side chain resonate in the upfield region.[3]
Mass Spectrometry (ESI-MS) m/z 384.4 [M]+: Molecular ion peak corresponding to the molecular weight of the compound.[3]
Infrared (IR) Spectroscopy νmax 1672.3 cm⁻¹: Strong absorption band characteristic of the α,β-unsaturated ketone (C=O stretching). νmax 1618 cm⁻¹: Absorption for the C=C double bond.[3]
UV Spectroscopy λmax 241 nm: Indicates the presence of the conjugated enone system.[3]

Experimental Protocols

This section provides detailed methodologies for the chemical and enzymatic synthesis of this compound, along with a standard purification protocol.

Chemical Synthesis: Oppenauer Oxidation of Cholesterol

The Oppenauer oxidation is a classic method for the selective oxidation of secondary alcohols to ketones.[5] This protocol is adapted from established procedures.[6]

Materials:

Procedure:

  • In a 5-L round-bottomed flask equipped with a reflux condenser, dissolve 100 g of cholesterol in 750 mL of acetone and 1 L of benzene.

  • Heat the mixture to boiling using an oil bath maintained at 75-85°C.

  • Add a solution of 80 g of aluminum tert-butoxide in 500 mL of dry benzene to the boiling solution in one portion. The mixture will turn cloudy and develop a yellow color within 10-15 minutes.

  • Continue gentle boiling for a total of 8 hours.

  • After cooling, add 200 mL of water, followed by 500 mL of 10% sulfuric acid, and shake vigorously.

  • Transfer the mixture to a separatory funnel. The layers will separate, with the organic layer containing the product.

  • Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally again with water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting oily residue is dissolved in a minimal amount of hot methanol and allowed to cool slowly to induce crystallization.

  • Collect the crystals by filtration, wash with cold methanol, and dry under vacuum to yield this compound.

Enzymatic Synthesis of this compound from Cholesterol

This protocol utilizes cholesterol oxidase to catalyze the conversion of cholesterol to this compound in an aqueous/organic biphasic system.[3]

Materials:

  • Cholesterol

  • Cholesterol oxidase (from Rhodococcus sp. or other suitable source)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Petroleum ether (or other suitable organic solvent)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary shaker

  • Centrifuge

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Prepare a biphasic system in a rotary shaking flask by combining 100 mL of cholesterol oxidase solution in potassium phosphate buffer and 30 mL of petroleum ether.

  • Add 1 g of cholesterol to the mixture.

  • Incubate the flask at 30°C with shaking at 250 rpm for 3-5 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, separate the organic phase. Extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography and Recrystallization

The crude this compound obtained from either synthesis can be purified by the following procedure.[3]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Methanol (for recrystallization)

  • Glass chromatography column

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

    • Dissolve the crude product in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator.

  • Recrystallization:

    • Dissolve the product from the column chromatography in a minimum amount of hot methanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

    • Collect the white, needle-like crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol and dry them under vacuum.

Biological Significance: Role in Cholesterol Metabolism

This compound is a key metabolic intermediate in the conversion of cholesterol to coprostanol by gut microbiota. This biotransformation is significant as coprostanol is poorly absorbed by the intestine, potentially impacting overall cholesterol homeostasis in the host. The pathway involves a two-step enzymatic process.

First, cholesterol is oxidized and isomerized to this compound by the enzyme cholesterol oxidase . This is followed by the reduction of this compound to coprostanone by 3-oxo-Δ⁴-steroid 5β-reductase , which is then further reduced to coprostanol.

The following diagram illustrates this metabolic pathway.

Cholesterol_Metabolism Cholesterol Cholesterol Cholestenone This compound Cholesterol->Cholestenone Cholesterol Oxidase Coprostanone Coprostanone Cholestenone->Coprostanone 3-oxo-Δ⁴-steroid 5β-reductase Coprostanol Coprostanol Coprostanone->Coprostanol Reductase

Caption: Microbial conversion of cholesterol to coprostanol.

Experimental Workflow for Enzymatic Synthesis and Purification

The following diagram outlines the general workflow for the enzymatic synthesis and subsequent purification of this compound.

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification start Cholesterol Substrate reaction Biphasic Reaction (Cholesterol Oxidase) start->reaction extraction Solvent Extraction reaction->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization final_product final_product recrystallization->final_product Pure this compound

Caption: Workflow for synthesis and purification.

References

Spectral Data Analysis of Cholest-4-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Cholest-4-en-3-one (C₂₇H₄₄O), a significant intermediate in the synthesis of steroid drugs.[1] The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a comprehensive resource for researchers in steroid chemistry and drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.73s1HH-4
2.42 - 2.25m2HH-2
1.19s3HH-19 (CH₃)
0.92d, J=6.5 Hz3HH-21 (CH₃)
0.87d, J=6.6 Hz6HH-26, H-27 (CH₃)
0.72s3HH-18 (CH₃)

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

Carbon AtomChemical Shift (δ) ppmCarbon AtomChemical Shift (δ) ppm
135.71524.2
233.91628.2
3199.51756.1
4123.81812.0
5171.51917.4
632.92035.8
732.02118.7
835.62236.1
953.82323.8
1038.62439.5
1121.02528.0
1239.72622.5
1342.42722.8
1455.9

Note: Assignments are based on spectral database information and may require 2D NMR experiments for definitive confirmation.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₂₇H₄₄O, with a molecular weight of approximately 384.6 g/mol .[3][4]

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₇H₄₄O
Molecular Weight384.6 g/mol [3][4]
Exact Mass384.3392 Da
Ionization ModeElectron Ionization (EI) / Electrospray Ionization (ESI)
Key Fragments (m/z)384 (M+), 279, 124

ESI-MS data has shown a molecular mass of 384.4.[2] The NIST Mass Spectrometry Data Center provides GC-MS data with key fragments at m/z 279 and 124.[3]

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for steroidal compounds like this compound.

NMR Spectroscopy Protocol

A standard approach for the structural elucidation of steroids involves a series of 1D and 2D NMR experiments.[5]

  • Sample Preparation : Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent, typically CDCl₃, within a 5 mm NMR tube.[6]

  • Spectrometer Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.[6]

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Pulse Angle : A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.

    • Spectral Width : Typically set to 12-16 ppm.

    • Acquisition Time : Generally 2-4 seconds.[6]

  • ¹³C NMR Acquisition :

    • Pulse Program : A standard proton-decoupled ¹³C experiment.

    • Spectral Width : Typically 0-220 ppm.

    • Relaxation Delay : A sufficient delay (e.g., 2 seconds) should be used to ensure proper signal relaxation.

  • 2D NMR Experiments (for full assignment) :

    • COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range proton-carbon correlations (2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the stereochemistry by identifying protons that are close in space.[6]

  • Data Processing : Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

Mass Spectrometry Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry is a common technique for the analysis of volatile steroids.

  • Sample Preparation :

    • Prepare a solution of this compound in a volatile organic solvent like acetonitrile (B52724) at a concentration of 100-200 µg/mL.[7]

    • For complex matrices, an extraction step (e.g., liquid-liquid or solid-phase extraction) may be necessary to isolate the steroid.[8]

  • GC-MS System Configuration :

    • Gas Chromatograph : An Agilent 6890N or similar system.

    • Column : A non-polar column such as a 5% diphenyl, 95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.[7]

    • Mass Spectrometer : An electron ionization (EI) source with a quadrupole or ion trap mass analyzer.

  • GC Conditions :

    • Injector Temperature : Typically set to 250-280°C.

    • Carrier Gas : Helium at a constant flow rate.

    • Oven Temperature Program : A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 60°C held for a few minutes, followed by a ramp to 270°C.[9]

  • MS Conditions :

    • Ionization Energy : Standard 70 eV for EI.

    • Mass Range : Scan from m/z 50 to 500.

    • Source and Transfer Line Temperatures : Maintained at appropriate temperatures (e.g., 230°C and 280°C, respectively) to prevent condensation.

  • Data Analysis : The resulting mass spectra are compared with spectral libraries (e.g., NIST) for identification. The retention time is compared with that of a known standard for confirmation.[7]

Visualized Workflows

The following diagrams illustrate the general workflows for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis cluster_results Final Data start Start: Purified This compound dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) start->dissolve nmr_acq 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR Acquisition dissolve->nmr_acq ms_acq GC-MS or LC-MS Acquisition dissolve->ms_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Interpretation & Structure Elucidation nmr_proc->nmr_analysis final_data Comprehensive Spectral Data Tables nmr_analysis->final_data ms_proc Data Processing (Peak Detection, Integration) ms_acq->ms_proc ms_analysis Spectral Interpretation & Database Matching ms_proc->ms_analysis ms_analysis->final_data

Caption: General experimental workflow for the spectral analysis of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_data Derived Information compound This compound (C₂₇H₄₄O) nmr NMR Spectroscopy compound->nmr analyzed by ms Mass Spectrometry compound->ms analyzed by structure Chemical Structure (Connectivity, Stereochemistry) nmr->structure provides mol_weight Molecular Weight & Formula ms->mol_weight provides identification Definitive Compound Identification structure->identification mol_weight->identification

Caption: Logical relationship between analytical techniques and derived structural information.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cholest-4-en-3-one from Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conversion of cholesterol to cholest-4-en-3-one is a critical step in the synthesis of various steroid-based pharmaceuticals.[1][2] This document provides detailed protocols for both enzymatic and chemical synthesis methods, a comparison of their quantitative data, and visualizations of the experimental workflows.

Introduction

This compound is a key intermediate in the synthesis of numerous steroid drugs, including anabolic hormones and contraceptives.[1][3] It also has potential therapeutic applications for conditions like obesity and liver disease.[1][2][4][5] The synthesis of this compound from the readily available starting material, cholesterol, can be achieved through several routes. Traditional chemical methods like Oppenauer and Jones oxidations are effective but often require harsh reagents and solvents.[1] Modern biocatalytic methods using enzymes such as cholesterol oxidase (COD) offer a more environmentally friendly and efficient alternative, simplifying production and purification.[1][2][6] This document details both approaches to provide researchers with comprehensive options for their synthesis needs.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data associated with the enzymatic and chemical synthesis of this compound from cholesterol. The enzymatic method is well-documented for this specific conversion, while data for chemical methods are more general to the type of reaction.

Table 1: Enzymatic Synthesis using Cholesterol Oxidase

Parameter Value Source
Purity (after Column Chromatography) 98% [1]
Purity (after Recrystallization) >99% (99.78% achieved) [1][6]
Overall Recovery/Yield 92% [1]
Productivity 4 g L⁻¹ h⁻¹ [1]
Reaction System Aqueous/Organic Biphasic [1][2][6]

| Primary Enzyme | Cholesterol Oxidase (COD) from Rhodococcus sp. |[1][2][6] |

Table 2: Chemical Synthesis Methods (General Overview)

Method Oxidizing Agent Typical Solvents Notes
Oppenauer Oxidation Aluminum alkoxide (e.g., aluminum isopropoxide) with a ketone (e.g., acetone) Toluene, Benzene A classic method for the selective oxidation of secondary alcohols.[1][3]
Jones Oxidation Chromic acid (CrO₃) in sulfuric acid and acetone (B3395972) Acetone A strong oxidizing agent; reaction is typically fast.[3][7][8]

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | A milder alternative to Jones oxidation, often used for sensitive substrates.[1][3][9] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis using Cholesterol Oxidase in a Biphasic System

This protocol is based on the optimized production of this compound using cholesterol oxidase from Rhodococcus sp.[1][6]

Materials and Reagents:

  • Cholesterol (Sigma)

  • Cholesterol Oxidase (COD) from Rhodococcus sp.

  • Petroleum ether (or other long-chain hydrocarbon solvent)[1]

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Silica (B1680970) gel for column chromatography (300-400 mesh)

  • Anhydrous ethanol (B145695) or acetone for recrystallization

  • Standard laboratory glassware

  • Rotary shaking flask (0.5 L)

  • Rotary evaporator

Procedure:

A. Reaction Setup (Bioconversion):

  • Prepare a biphasic system in a 0.5 L rotary shaking flask.

  • Combine 100 mL of the aqueous enzyme solution (COD in potassium phosphate buffer) with 30 mL of an organic solvent such as petroleum ether.[3]

  • Add 1 g of cholesterol to the mixture.[3]

  • Incubate the flask at 30°C with shaking at 250 rpm for approximately 3 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

B. Product Extraction and Purification:

  • After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Recover the upper organic layer, which contains the product.

  • Evaporate the organic solvent under vacuum using a rotary evaporator to obtain the crude product.[6]

  • Prepare a silica gel column (300-400 mesh) and equilibrate it with petroleum ether.[6]

  • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column to separate this compound from any remaining cholesterol and byproducts.

  • Collect the fractions containing the pure product and evaporate the solvent.

  • For final purification, recrystallize the product from a minimal amount of hot anhydrous ethanol or acetone.[1]

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9] A final purity of over 99% can be achieved.[1]

Protocol 2: Chemical Synthesis via Jones Oxidation

This protocol provides a general procedure for the Jones oxidation of cholesterol. Researchers should optimize reaction times and conditions for their specific setup.

Materials and Reagents:

  • Cholesterol

  • Acetone (analytical grade)

  • Jones reagent (a solution of chromic acid and sulfuric acid in water)[3][8]

  • Methanol (B129727) (for quenching)

  • Dichloromethane (DCM) or Ether for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

A. Reaction Setup:

  • In a round-bottom flask, dissolve cholesterol (e.g., 2 g) in acetone (e.g., 250 ml).[3]

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add Jones reagent dropwise to the solution. Continue addition until a faint orange color persists, indicating an excess of the oxidant.[3]

  • Stir the reaction mixture at 0°C for 1-2 hours.[3]

  • Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by TLC.

B. Work-up and Purification:

  • Once the reaction is complete, quench the excess oxidant by adding a small amount of methanol until the orange color disappears.

  • Concentrate the mixture in a vacuum to remove most of the acetone.

  • Add water to the residue and extract the product multiple times with dichloromethane or ether.

  • Combine the organic extracts and wash them sequentially with saturated NaHCO₃ solution and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.[9]

  • Purify the crude product by silica gel column chromatography, followed by recrystallization as described in Protocol 1, step B8-B9.

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the general workflow for the enzymatic synthesis of this compound.

G cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_products Product cholesterol Cholesterol cholestenone This compound cholesterol->cholestenone Oxidation reagents Oxidizing Agent (e.g., Cholesterol Oxidase, Jones Reagent, PCC)

Caption: Chemical reaction pathway for the synthesis of this compound.

G start Start: Cholesterol & COD Enzyme bioconversion Bioconversion (Aqueous/Organic Biphasic System) start->bioconversion extraction Phase Separation & Organic Layer Extraction bioconversion->extraction Product in Organic Phase evaporation Solvent Evaporation (Rotary Evaporator) extraction->evaporation chromatography Column Chromatography (Silica Gel) evaporation->chromatography Crude Product recrystallization Recrystallization (e.g., from Ethanol) chromatography->recrystallization Purified Fractions final_product Final Product: Pure this compound recrystallization->final_product

Caption: Experimental workflow for enzymatic synthesis and purification.

References

Application Notes and Protocols for the Enzymatic Conversion of Cholesterol to Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic conversion of cholesterol to cholest-4-en-3-one, a valuable intermediate in the synthesis of various steroid-based pharmaceuticals.[1][2][3] This biotransformation is efficiently catalyzed by the enzyme cholesterol oxidase (COX).

Introduction

Cholesterol oxidase (EC 1.1.3.6) is a flavoenzyme containing Flavin Adenine Dinucleotide (FAD) that catalyzes the oxidation and isomerization of cholesterol to this compound.[4][5][6] This enzyme is produced by various microorganisms, including species of Rhodococcus, Bacillus, Streptomyces, and Brevibacterium.[4][7][8] The enzymatic reaction involves the oxidation of the 3β-hydroxyl group of cholesterol to a ketone and the isomerization of the double bond from the Δ5 to the Δ4 position of the steroid ring.[5][9] This conversion is a critical first step in cholesterol catabolism by bacteria and has been harnessed for various biotechnological applications, including the production of steroid precursors for the pharmaceutical industry and the development of cholesterol biosensors.[2][10][11]

The enzymatic conversion offers several advantages over chemical synthesis methods, such as high specificity, milder reaction conditions, and reduced environmental impact.[3] However, the low aqueous solubility of cholesterol presents a challenge, which is often addressed by using aqueous/organic biphasic systems to enhance substrate availability and reaction efficiency.[1][3][7]

Enzymatic Reaction Pathway

The conversion of cholesterol to this compound by cholesterol oxidase proceeds in two main steps:

  • Oxidation: Cholesterol is oxidized to cholest-5-en-3-one, with the concomitant reduction of the FAD cofactor in the enzyme. Molecular oxygen then reoxidizes the cofactor, producing hydrogen peroxide (H₂O₂) as a byproduct.[4][6]

  • Isomerization: The intermediate, cholest-5-en-3-one, is then isomerized to the final product, this compound.[12]

Enzymatic_Conversion Cholesterol Cholesterol Intermediate Cholest-5-en-3-one Cholesterol->Intermediate Oxidation Product This compound Intermediate->Product Isomerization COX_ox Cholesterol Oxidase (FAD) COX_red Cholesterol Oxidase (FADH₂) COX_ox->COX_red H2O2 H₂O₂ COX_red->H2O2 O2 O₂ O2->COX_red Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Aqueous/Organic Biphasic System) Start->Reaction_Setup Incubation Incubation (Shaking, 30-35°C) Reaction_Setup->Incubation Phase_Separation Phase Separation Incubation->Phase_Separation Organic_Phase_Collection Collect Organic Phase Phase_Separation->Organic_Phase_Collection Solvent_Evaporation Solvent Evaporation Organic_Phase_Collection->Solvent_Evaporation Crude_Product Crude this compound Solvent_Evaporation->Crude_Product Purification Purification (Optional) (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Yes Analysis Analysis (HPLC) Purification->Analysis No Pure_Product->Analysis End End Analysis->End

References

Application Note: Purification of Cholest-4-en-3-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholest-4-en-3-one is a pivotal intermediate in the synthesis of various steroid drugs and is a subject of interest in metabolic studies for its potential therapeutic effects against conditions like obesity and liver disease.[1][2][3][4] Whether produced through chemical synthesis, such as the Oppenauer oxidation of cholesterol, or via microbial biotransformation, a highly pure sample is essential for subsequent applications.[1][3]

This application note provides a detailed protocol for the purification of crude this compound using normal-phase column chromatography on silica (B1680970) gel. The protocol outlines the preparation of the column, sample loading, gradient elution, and post-purification steps to achieve high purity.

Data Presentation

The following table summarizes the typical parameters and expected outcomes for the purification of this compound based on established protocols.

ParameterDescriptionValue/RangeReference
Stationary Phase Adsorbent used for separation.Silica Gel (300-400 mesh)[1][4]
Mobile Phase Solvent system for elution.Gradient of Ethyl Acetate (B1210297) in Petroleum Ether[1]
Gradient Range Volume/volume ratio of ethyl acetate to petroleum ether.1:40 to 1:20 (v/v)[1]
Purity (Post-Column) Purity achieved after column chromatography.~98%[1]
Purity (Post-Recrystallization) Purity achieved after an additional recrystallization step.>99% (up to 99.78%)[1][2][4]
Overall Recovery The percentage of product recovered after all purification steps.~92%[1]
Loss in Column Step The percentage of product loss attributed to the chromatography step.~2%[1]

Experimental Workflow and Principles

The purification process follows a logical sequence of steps to separate this compound from impurities based on polarity.

G Crude Crude this compound (from synthesis/extraction) Load Dissolve in Minimal Solvent & Load onto Column Crude->Load CC Column Chromatography (Silica Gel, 300-400 mesh) Load->CC Elute Gradient Elution (Ethyl Acetate / Petroleum Ether) CC->Elute Collect Collect & Monitor Fractions (TLC) Elute->Collect Combine Combine Pure Fractions & Evaporate Solvent Collect->Combine Product1 Purified Product (~98% Purity) Combine->Product1 Recrystal Recrystallization (Anhydrous Ethanol) Product1->Recrystal Product2 High-Purity Product (>99.7% Purity) Recrystal->Product2

Caption: Overall workflow for the purification of this compound.

The separation relies on the principles of normal-phase chromatography, where the stationary phase is polar and the mobile phase is non-polar.

G cluster_0 Principle of Normal-Phase Chromatography cluster_1 Compound Elution Order Stationary Stationary Phase (Polar Silica Gel) Mobile Mobile Phase Flow (Less Polar) NonPolar Less Polar Impurities (Elute First) Product This compound (Moderate Polarity) Polar More Polar Impurities (Elute Last or Retained)

Caption: Logical relationship in normal-phase chromatography.

Detailed Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (300-400 mesh)[1][4]

  • Petroleum Ether (or Hexane), analytical grade

  • Ethyl Acetate, analytical grade

  • Dichloromethane (B109758) (for sample loading, optional)[5]

  • Anhydrous Ethanol (B145695) (for recrystallization)[4]

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC plates (silica gel), developing chamber, and UV lamp

Protocol for Column Chromatography

1. Column Preparation (Wet Slurry Method): a. Clamp a glass chromatography column vertically. Place a small cotton or glass wool plug at the bottom to support the stationary phase.[6] b. Fill the column about halfway with the initial, least polar eluent (petroleum ether).[6] c. In a separate beaker, prepare a slurry of silica gel in petroleum ether. The ratio of silica gel to the crude product by weight should be between 30:1 and 50:1 for effective separation. d. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. e. Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. The packed silica should be uniform and free of cracks or bubbles.[6] f. Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition. g. Equilibrate the column by running petroleum ether through it until the solvent level is just above the sand layer. Do not allow the column to run dry at any point.[1][6]

2. Sample Loading: a. Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent mixture.[5] b. Carefully pipette the dissolved sample onto the top of the sand layer. c. Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it is just level with the sand. d. Gently add a small amount of fresh eluent (petroleum ether) and drain again to ensure the entire sample is within the silica bed.

3. Gradient Elution and Fraction Collection: a. Carefully fill the top of the column with the initial mobile phase (petroleum ether or a 1:40 mixture of ethyl acetate:petroleum ether).[1] b. Begin collecting the eluent in fractions (e.g., 10 mL tubes).[1] c. Monitor the collected fractions for the presence of compounds using Thin Layer Chromatography (TLC). d. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A stepwise gradient moving from 1:40 to 1:20 (v/v) of ethyl acetate to petroleum ether is effective.[1] e. Continue collecting and monitoring fractions until the desired product has completely eluted from the column.

4. Product Isolation: a. Analyze the TLC plates to identify the fractions containing pure this compound. b. Combine the pure fractions into a round-bottom flask. c. Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound as a white solid.[1] The purity at this stage is typically around 98%.[1]

Protocol for Recrystallization (for >99% Purity)

For applications requiring exceptionally high purity, a final recrystallization step is necessary.

  • Transfer the purified solid from the chromatography step to a clean Erlenmeyer flask.

  • Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote the formation of crystals.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol and dry under vacuum.

  • The final product should be a white crystalline solid with a purity exceeding 99%.[1][4]

References

Recrystallization Techniques for Cholest-4-en-3-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Cholest-4-en-3-one via recrystallization. The provided methodologies are based on established techniques for steroidal ketones and aim to guide researchers in achieving high-purity crystalline product suitable for further applications.

Introduction

This compound is a steroidal ketone of significant interest in various fields of research and development. Achieving high purity of this compound is often a critical prerequisite for its use in biological assays, as a starting material in complex chemical syntheses, or in the development of pharmaceutical agents. While chromatographic methods can yield material with a purity of around 98%, recrystallization is a powerful and cost-effective technique to further enhance purity to greater than 99%.[1] This application note focuses on the use of anhydrous ethanol (B145695) as a primary solvent for the recrystallization of this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the purification of this compound, with a focus on the recrystallization step.

ParameterValueReference
Purity after Column Chromatography~98%[1]
Purity after Recrystallization>99% (reported as 99.78%)[1]
Product Loss during Recrystallization~2%[1]
Overall Process Yield (including other purification steps)~92%[1]
Melting Point79 - 82 °C

Experimental Protocols

This section outlines a detailed protocol for the single-solvent recrystallization of this compound from anhydrous ethanol. This protocol is adapted from general procedures for the recrystallization of steroidal ketones and cholesterol.

Protocol 1: Single-Solvent Recrystallization from Anhydrous Ethanol

Objective: To purify this compound to >99% purity using anhydrous ethanol.

Materials:

  • Crude this compound (pre-purified by column chromatography to ~98%)

  • Anhydrous Ethanol (ACS grade or higher)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water or oil bath

  • Condenser (optional, to minimize solvent evaporation)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into a clean, dry Erlenmeyer flask.

    • For every 1 gram of crude material, add approximately 15-20 mL of anhydrous ethanol. This ratio may need to be optimized based on the initial purity of the compound.

    • Gently heat the mixture to the boiling point of ethanol (~78 °C) with constant swirling or magnetic stirring. Use a water bath for controlled heating.

    • Continue to add small portions of hot anhydrous ethanol until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield of recrystallized product.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a separate Erlenmeyer flask and a funnel with a small amount of boiling ethanol.

    • Pour the hot solution through a fluted filter paper placed in the preheated funnel into the clean, preheated flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals from the solution.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the collected crystals with a small amount of ice-cold anhydrous ethanol to remove any residual soluble impurities. It is important to use minimal cold solvent to avoid significant loss of the purified product.

  • Drying:

    • Dry the purified crystals thoroughly. This can be achieved by leaving them under vacuum on the filter funnel for a period, followed by drying in a vacuum desiccator or a drying oven at a temperature well below the melting point of this compound (e.g., 40-50 °C) until a constant weight is achieved.

Expected Outcome:

This procedure is expected to yield white, crystalline this compound with a purity exceeding 99%. The recovery from the recrystallization step should be approximately 98%, assuming minimal losses during handling.

Mandatory Visualization

The following diagram illustrates the general workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude this compound (~98% Purity) dissolution 1. Dissolution Dissolve in minimum hot anhydrous ethanol start->dissolution hot_filtration 2. Hot Filtration (Optional) Remove insoluble impurities dissolution->hot_filtration crystallization 3. Crystallization Slow cooling to room temperature, then ice bath hot_filtration->crystallization collection_washing 4. Collection & Washing Vacuum filtration and wash with ice-cold ethanol crystallization->collection_washing drying 5. Drying Vacuum desiccator or oven collection_washing->drying end_product End: Pure Crystalline this compound (>99% Purity) drying->end_product

Caption: General workflow for the recrystallization of this compound.

References

Application Note: Quantification of Cholest-4-en-3-one using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cholest-4-en-3-one is a crucial intermediate in the synthesis of many steroid-based pharmaceuticals and a significant metabolite of cholesterol.[1][2] Its accurate quantification is essential in various fields, including metabolic research, drug discovery, and industrial production.[1][3] High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust, reliable, and widely accessible method for the determination of this compound in diverse matrices. This application note provides a comprehensive protocol for the quantification of this compound, including sample preparation, detailed HPLC methodology, and method validation parameters.

Principle This method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. Quantification is achieved by monitoring the column eluent with a UV detector set to the maximum absorbance wavelength of this compound, which is approximately 241 nm.[1][4][5] The concentration of the analyte is determined by comparing its peak area to a calibration curve constructed from analytical standards.

Experimental Protocols

Protocol 1: Reagents, Standards, and Sample Preparation

1.1 Materials and Reagents

  • This compound analytical standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Analytical grade ethyl acetate, petroleum ether, and isopropanol[1]

  • Human plasma or other relevant biological matrix

  • Internal Standard (optional, e.g., 7β-hydroxythis compound)[4]

1.2 Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase. These solutions will be used to construct the calibration curve.

1.3 Sample Preparation from Biological Matrix (Plasma) This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for plasma samples.[4][6]

  • Spiking: To 1 mL of plasma sample in a centrifuge tube, add the internal standard solution (if used).

  • Protein Precipitation: Add 4 mL of ice-cold acetonitrile to the tube to precipitate proteins.[3]

  • Vortex and Centrifuge: Vortex the sample vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[3][6]

  • Extraction: Transfer the supernatant to a clean tube. Add an equal volume of ethyl acetate, vortex for 2 minutes, and centrifuge to separate the phases.[1]

  • Evaporation: Carefully collect the upper organic layer and evaporate it to dryness under a gentle stream of nitrogen at 40-60 °C.[4]

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase. Vortex briefly and transfer to an HPLC vial for analysis.

Protocol 2: HPLC Instrumentation and Conditions

The following table summarizes the optimized parameters for the chromatographic analysis.

ParameterSpecification
HPLC System A system capable of isocratic or gradient elution with a UV-Vis detector.
Column Reversed-Phase C18 Column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
Mobile Phase Isocratic: Acetonitrile / Water (95:5, v/v).[4]
Flow Rate 1.0 mL/min.[4]
Column Temperature 25 °C (ambient) or controlled at 30 °C.
Detection UV at 241 nm.[4]
Injection Volume 20 µL.
Run Time Approximately 10 minutes.

Data Presentation and Method Performance

The performance of the HPLC method was validated according to ICH Q2 (R1) guidelines.[7] The results are summarized in the tables below.

Table 1: System Suitability Results System suitability tests ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Retention Time (min) Approx. 5.55.73
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) > 2000> 5000

Table 2: Method Validation Summary This table presents the key validation parameters demonstrating the method's reliability.

ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
   Intra-day< 1.5%
   Inter-day< 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Robustness Robust across minor changes in flow rate, mobile phase composition, and temperature.

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic context of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Injection & Separation Reconstitution->HPLC Detection UV Detection at 241 nm HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Result Result Quantification->Result G Cholesterol Cholesterol Product This compound Cholesterol->Product Oxidation Enzyme Cholesterol Oxidase Enzyme->Product FurtherMetabolism Further Steroid Synthesis (e.g., Androst-4-ene-3,17-dione) Product->FurtherMetabolism

References

Application Notes and Protocols for the GC-MS Analysis of Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholest-4-en-3-one is a ketosteroid and a significant metabolite of cholesterol. Its analysis is crucial in various research areas, including the study of metabolic pathways, disease biomarker discovery, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the quantification of this compound in biological and other matrices. This document provides a comprehensive guide to the analysis of this compound by GC-MS, including detailed experimental protocols and expected analytical parameters. Due to its structural properties, derivatization is typically required to enhance its volatility and thermal stability for optimal GC-MS analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. It is important to note that while some data is directly available, other parameters are based on typical performance for similar ketosteroids and should be validated in the user's laboratory.

ParameterValue/RangeNotes
Molecular Weight 384.64 g/mol ---
Chemical Formula C₂₇H₄₄O---
Derivatization Silylation (e.g., with BSTFA + 1% TMCS)Recommended to improve volatility and thermal stability.
Expected m/z of TMS-Derivative M⁺ at m/z 456Based on the addition of one trimethylsilyl (B98337) (TMS) group.
Key Mass Fragments (m/z) of TMS-Derivative 456 (M⁺), 441 ([M-15]⁺, loss of CH₃), 366, 129Fragmentation pattern is characteristic of the steroid backbone and TMS group.
Kovats Retention Index (underivatized) 3245 (predicted on a standard non-polar column)[1]Useful for preliminary identification on non-polar columns. Retention time will change upon derivatization.
Typical Linearity Range 10 - 2000 ng/mLThis is a typical range for steroid analysis and should be experimentally determined.[2]
Limit of Detection (LOD) 1 - 10 ng/mLDependent on instrument sensitivity and matrix effects.
Limit of Quantification (LOQ) 5 - 25 ng/mLDependent on instrument sensitivity and matrix effects.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and precise quantification. The following protocol describes a general procedure for the extraction and derivatization of this compound from a liquid biological matrix (e.g., plasma, serum).

a. Materials and Reagents:

  • Biological sample (e.g., 1 mL plasma)

  • Internal Standard (IS) solution (e.g., 5α-cholestane or a deuterated analog of this compound)

  • Ethyl acetate (B1210297) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Pyridine (B92270) (silylation grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas, high purity

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

b. Extraction (Liquid-Liquid Extraction - LLE):

  • To 1 mL of the liquid sample in a glass centrifuge tube, add a known amount of internal standard.

  • Add 5 mL of an ethyl acetate/hexane mixture (e.g., 9:1 v/v).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 2-5) on the remaining aqueous layer to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

c. Derivatization (Silylation):

  • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization of the keto group to its trimethylsilyl (TMS) enol ether.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be necessary depending on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5977 MS or equivalent
GC Column HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless, 1 µL injection volume
Injector Temperature 280°C
Oven Temperature Program Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
SIM Ions to Monitor m/z 456 (quantifier), 441, 366, 129 (qualifiers)

Visualizations

Experimental Workflow

The following diagram illustrates the logical steps involved in the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Silylation with BSTFA (60-70°C, 1 hr) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Reporting Results Quantification->Reporting

GC-MS analysis workflow for this compound.
Analyte Derivatization and Fragmentation Pathway

This diagram illustrates the silylation of this compound and the key fragmentation pathways observed in the mass spectrometer.

fragmentation_pathway cluster_derivatization Derivatization Reaction cluster_fragmentation Mass Spectrometry Fragmentation Cholestenone This compound (m/z 384) TMS_Derivative TMS-enol ether Derivative (m/z 456) Cholestenone->TMS_Derivative + TMS group BSTFA BSTFA Parent_Ion [M]⁺ m/z 456 TMS_Derivative->Parent_Ion Ionization Fragment_1 [M-15]⁺ m/z 441 Parent_Ion->Fragment_1 - CH₃ Fragment_2 Steroid Backbone Fragments Parent_Ion->Fragment_2 - Further Fragmentation

Derivatization and fragmentation of this compound.

References

Application Notes and Protocols for Cholest-4-en-3-one in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholest-4-en-3-one is a cholesterol metabolite that has garnered significant interest in cell culture research, particularly in the fields of oncology and metabolic diseases. As an intermediate in cholesterol metabolism, it has been shown to exhibit a range of biological activities, including anti-proliferative and anti-metastatic effects in various cancer cell lines.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, summarizing key quantitative data, outlining experimental methodologies, and illustrating its known mechanisms of action through signaling pathway diagrams.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines, providing a reference for determining appropriate experimental concentrations.

Cell LineCell TypeIncubation TimeIC50 Value (µM)Reference
MCF-7Human Breast Adenocarcinoma48 hours17.8[1]
MDA-MB-231Human Breast Adenocarcinoma48 hours14.1[1]
MCF-10ANon-tumorigenic Breast Epithelial48 hours60[1]
Lung Adenocarcinoma CellsHuman Lung AdenocarcinomaNot SpecifiedLow-dose inhibits migration/invasion[2]
HT29Human Colorectal AdenocarcinomaNot SpecifiedAttenuates TGF-β signaling[3]
Mv1LuMink Lung EpithelialNot SpecifiedAttenuates TGF-β signaling[3]
Prostate Cancer CellsHuman Prostate CancerNot SpecifiedCytotoxic activity reported[1]

Note: Specific IC50 values for lung and prostate cancer cell lines were not explicitly available in the reviewed literature, though cytotoxic and anti-migratory effects were noted.[1][2]

Mechanism of Action and Signaling Pathways

This compound exerts its cellular effects through multiple mechanisms, primarily by modulating lipid metabolism and interfering with key signaling pathways involved in cancer progression.

Liver X Receptor (LXR) Signaling

This compound acts as a ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis and lipogenesis.[1] Activation of LXR by this compound leads to the increased expression of cholesterol efflux transporters like ABCA1 and ABCG1.[1] This results in a decrease in intracellular cholesterol levels, which can disrupt the integrity of lipid rafts—specialized membrane microdomains essential for the proper function of various signaling proteins, including growth factor receptors like EGFR.[1]

LXR_Signaling C43O This compound LXR LXR C43O->LXR LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE Gene_Expression Target Gene Transcription LXRE->Gene_Expression ABCA1_ABCG1 ABCA1/ABCG1 Expression ↑ Gene_Expression->ABCA1_ABCG1 Cholesterol_Efflux Cholesterol Efflux ↑ ABCA1_ABCG1->Cholesterol_Efflux Lipid_Rafts Lipid Raft Disruption Cholesterol_Efflux->Lipid_Rafts

Caption: LXR Signaling Pathway Activation by this compound.

Transforming Growth Factor-β (TGF-β) Signaling

This compound has been shown to attenuate TGF-β signaling.[3] It achieves this by promoting the translocation of TGF-β receptors to lipid rafts and/or caveolae, which facilitates their degradation and thereby suppresses downstream signaling through Smad proteins.[3]

TGF_Beta_Signaling C43O This compound TGFBR TGF-β Receptors C43O->TGFBR Lipid_Rafts Lipid Rafts/ Caveolae TGFBR->Lipid_Rafts Translocation Smad Smad Signaling TGFBR->Smad Degradation Receptor Degradation Lipid_Rafts->Degradation Degradation->Smad Inhibition TGFB_Signal TGF-β Signal TGFB_Signal->TGFBR

Caption: Inhibition of TGF-β Signaling by this compound.

Hedgehog Signaling and the Role of Cholesterol

While direct modulation by this compound is not yet fully elucidated, its structural similarity to cholesterol suggests a potential role in pathways where cholesterol is a key regulator, such as the Hedgehog (Hh) signaling pathway. Cholesterol is essential for the proper function of the Hh pathway component Smoothened (SMO).[4]

Hedgehog_Signaling Cholesterol Cholesterol SMO Smoothened (SMO) Cholesterol->SMO Binds and Activates Hh_Pathway Hedgehog Pathway Activation SMO->Hh_Pathway

Caption: General Role of Cholesterol in Hedgehog Signaling Activation.

Experimental Protocols

Preparation of this compound Stock Solution

A common method for preparing this compound for cell culture experiments involves dissolving it in an organic solvent to create a high-concentration stock solution, which is then diluted in culture medium to the desired final concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol[1]

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or absolute ethanol (B145695) to achieve a high-concentration stock solution (e.g., 100 mM).[1]

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock solution in serum-free medium or medium containing a low percentage of serum to the final desired concentration. It is recommended to prepare fresh dilutions for each experiment.[1]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cells of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations may range from 6.25 µM to 200 µM.[1] Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24 or 48 hours).[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure changes in the mRNA expression of target genes upon treatment with this compound.

Workflow:

RTqPCR_Workflow Cell_Treatment Cell Treatment with This compound RNA_Isolation Total RNA Isolation Cell_Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis

Caption: Workflow for RT-qPCR Analysis.

Protocol Outline:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • RNA Isolation: Isolate total RNA from the cells using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for your target genes (e.g., ABCA1, ABCG1, FASN, SCD1), and a suitable qPCR master mix.[1]

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Conclusion

This compound is a promising bioactive molecule for cell culture-based research, demonstrating significant anti-cancer properties through the modulation of lipid metabolism and key signaling pathways. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute experiments to further investigate the therapeutic potential of this compound. Careful consideration of cell type-specific responses and appropriate experimental controls are crucial for obtaining reliable and reproducible results.

References

Cholest-4-en-3-one: A Versatile Intermediate in the Synthesis of Steroidal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Cholest-4-en-3-one is a pivotal intermediate in the pharmaceutical industry, serving as a versatile precursor for the synthesis of a wide array of steroidal drugs. Its unique structural features, including the α,β-unsaturated ketone in the A-ring, make it an ideal starting point for constructing the core structures of numerous therapeutic agents. This document provides a comprehensive overview of the applications of this compound in drug synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action.

1. Introduction

Derived from cholesterol through oxidation and isomerization, this compound is a naturally occurring cholestanoid. Its significance in drug development stems from its role as a key starting material for the production of anabolic steroids, contraceptive hormones, and specific enzyme inhibitors.[1] The side-chain of this compound can be cleaved through microbial fermentation to yield crucial C19 steroid intermediates such as androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). These compounds are the foundational building blocks for the synthesis of high-value pharmaceuticals like Finasteride and Dutasteride. Furthermore, this compound itself can be directly modified to produce therapeutic agents, a prime example being the neuroprotective drug Olesoxime.[1]

2. Synthesis of this compound

The efficient synthesis of this compound is critical for its application in drug manufacturing. Both chemical and enzymatic methods are employed for its production from cholesterol.

2.1. Chemical Synthesis: Oppenauer Oxidation

The Oppenauer oxidation is a classic method for the selective oxidation of secondary alcohols to ketones.[2] This reaction is particularly useful for the conversion of cholesterol to this compound, as it concurrently facilitates the isomerization of the double bond from the C5-C6 position to the conjugated C4-C5 position.[3]

2.2. Enzymatic Synthesis using Cholesterol Oxidase

An environmentally friendly alternative to chemical synthesis is the use of cholesterol oxidase, a bacterial flavoenzyme.[4] This enzyme catalyzes the oxidation of cholesterol's 3β-hydroxyl group and the isomerization of the double bond in a single step, often with high specificity and yield.[3][5]

3. Application in Drug Synthesis

3.1. Finasteride and Dutasteride Synthesis

Finasteride and Dutasteride are potent inhibitors of 5α-reductase, an enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[6][7] They are widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[6][7] The synthesis of these drugs often begins with androst-4-ene-3,17-dione (AD), which is produced from the side-chain cleavage of this compound.

The general synthetic strategy involves the modification of the A-ring and the introduction of the characteristic side chain at the C17 position.

3.2. Olesoxime Synthesis

Olesoxime is the oxime derivative of this compound and has demonstrated neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as spinal muscular atrophy.[8] Its synthesis is a direct modification of the this compound molecule.

Quantitative Data Summary

Table 1: Enzymatic Synthesis of this compound from Cholesterol

ParameterValue/RangeReference
Enzyme SourceRhodococcus sp.[3]
Initial Substrate Conc.0.5 - 4.0 g/L[3]
Enzyme Concentration~270 U/L[3]
Reaction Temperature30 °C[3]
Reaction Time3 - 5 hours[3]
Conversion Rate> 90%
Final Product Purity> 99% (after purification)[3]
Product Yield92%[3]

Table 2: Synthesis of Dutasteride from 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid

StepReactionReagentsYieldReference
1Mixed Anhydride FormationMethanesulfonyl chloride, DBU-
2Amidation2,5-bis(trifluoromethyl)aniline (B140203), BF₃·OEt₂70%

Table 3: Synthesis of Finasteride from 3-oxo-4-androstene-17β-carboxylic acid

StepReactionReagentsYieldReference
1Oxidative Ring OpeningKMnO₄, NaIO₄-[7]
2Cyclization with AmmoniaNH₃-[7]
3HydrogenationPd/C-[7]
4EsterificationCH₃OH-[7]
5DehydrogenationDDQ, BSTFA-[7]
6Amidationt-butylamino magnesium bromide"Much higher than reported yield"[7]

Experimental Protocols

Protocol 1: Oppenauer Oxidation of Cholesterol to this compound

Materials:

Procedure:

  • Dissolve cholesterol in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Add a large excess of anhydrous acetone to the solution.

  • Add aluminum isopropoxide (approximately 1.5-2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature. The reaction is typically complete within 2-4 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, cool the mixture to room temperature and quench the reaction by slowly adding 2M hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel.

Protocol 2: Microbial Side-Chain Cleavage of this compound to Androst-4-ene-3,17-dione (AD)

Materials:

  • This compound

  • Culture of a suitable microorganism (e.g., Rhodococcus erythropolis)

  • Appropriate fermentation medium

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a sterile fermentation medium and inoculate with a culture of the selected microorganism.

  • Incubate the culture under optimal growth conditions (temperature, pH, aeration).

  • Once the culture reaches the desired growth phase, add this compound (dissolved in a water-miscible solvent like ethanol (B145695) to aid dispersion).

  • Continue the fermentation, monitoring the conversion of this compound to AD using TLC or HPLC.

  • After the conversion is complete, extract the entire broth with an organic solvent.

  • Wash and dry the organic extract.

  • Concentrate the extract and purify the resulting AD by crystallization or column chromatography.

Protocol 3: Synthesis of Dutasteride from 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid

Materials:

  • 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid

  • Methanesulfonyl chloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2,5-bis(trifluoromethyl)aniline

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Acetonitrile (B52724) (dry)

  • Ethyl acetate

Procedure:

  • Suspend 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid in dry acetonitrile and cool to -20°C.

  • Add DBU followed by methanesulfonyl chloride and stir for 30 minutes to form the mixed anhydride.

  • Add boron trifluoride etherate and 2,5-bis(trifluoromethyl)aniline to the reaction mixture.

  • Heat the mixture to reflux (76-78°C) for 4 hours.

  • Cool the solution and concentrate in vacuo.

  • Dissolve the residue in ethyl acetate, cool to 0-5°C, and collect the precipitated product by filtration.

  • Wash the solid and dry to obtain Dutasteride. The reported yield for this two-step, one-pot procedure is 70%.

Visualizations

Synthetic_Workflow_from_Cholesterol Cholesterol Cholesterol Cholestenone This compound Cholesterol->Cholestenone Oxidation/ Isomerization AD Androst-4-ene-3,17-dione (AD) Cholestenone->AD Microbial Side-Chain Cleavage Olesoxime Olesoxime Cholestenone->Olesoxime Oximation Finasteride_Start 3-oxo-4-androstene-17β-carboxylic acid AD->Finasteride_Start Multi-step Conversion Dutasteride_Start 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid AD->Dutasteride_Start Multi-step Conversion Finasteride Finasteride Finasteride_Start->Finasteride Multi-step Synthesis Dutasteride Dutasteride Dutasteride_Start->Dutasteride Amidation

Caption: Synthetic pathways from cholesterol to key steroidal drugs.

Finasteride_Dutasteride_Signaling_Pathway cluster_inhibition Mechanism of Action cluster_effects Physiological Effects Testosterone Testosterone Five_Alpha_Reductase 5α-Reductase (Type I & II) Testosterone->Five_Alpha_Reductase DHT Dihydrotestosterone (DHT) (Potent Androgen) Prostate_Enlargement Benign Prostatic Hyperplasia (BPH) DHT->Prostate_Enlargement Promotes Growth Hair_Loss Androgenetic Alopecia (Male Pattern Baldness) DHT->Hair_Loss Miniaturizes Follicles Five_Alpha_Reductase->DHT Finasteride Finasteride Finasteride->Five_Alpha_Reductase Inhibits Type II Dutasteride Dutasteride Dutasteride->Five_Alpha_Reductase Inhibits Type I & II

Caption: Mechanism of action for Finasteride and Dutasteride.

Olesoxime_Signaling_Pathway cluster_Mitochondria Mitochondrial Integrity Olesoxime Olesoxime mPTP Mitochondrial Permeability Transition Pore (mPTP) Olesoxime->mPTP Prevents Opening VDAC VDAC Olesoxime->VDAC Binds to TSPO TSPO (18 kDa) Olesoxime->TSPO Binds to Cell_Survival Neuronal Survival Olesoxime->Cell_Survival Promotes Cell_Death Neuronal Cell Death mPTP->Cell_Death Leads to VDAC->mPTP TSPO->mPTP Oxidative_Stress Oxidative Stress Oxidative_Stress->mPTP Induces Opening

Caption: Neuroprotective mechanism of Olesoxime.

References

Application of Cholest-4-en-3-one in Metabolic Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Cholest-4-en-3-one in metabolic studies. It includes detailed protocols for its quantification, summarizes key quantitative data, and illustrates its role in relevant signaling pathways.

This compound, a cholesterol metabolite, is emerging as a significant molecule in the study of metabolic diseases. It is an intermediate in the conversion of cholesterol to coprostanol by gut microbiota and has demonstrated potential therapeutic effects in conditions such as hyperlipidemia, hepatic cholesterol accumulation, and hyperinsulinemia.[1][2] Furthermore, its derivatives have shown promise in drug development, with olesoxime (B7910238) (this compound, oxime) being investigated for neuroprotective properties.[3] This document details its applications as a biomarker and a modulator of key metabolic pathways.

I. This compound as a Biomarker of Metabolic Processes

This compound serves as a valuable biomarker for assessing gut microbial activity and its impact on host cholesterol metabolism. Its presence and concentration in biological matrices can reflect the rate of cholesterol conversion in the gut and provide insights into dysregulated lipid metabolism.

II. Therapeutic Potential in Metabolic Disorders

Recent studies have highlighted the potential of dietary this compound in alleviating symptoms of metabolic disorders. In obese and diabetic mouse models, supplementation with this compound has been shown to reduce hyperlipidemia and hyperinsulinemia.[1][2] These effects are attributed to its ability to increase the excretion of lipids and suppress cholesterol synthesis in extrahepatic tissues.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of a 0.25% this compound-containing diet on obese, diabetic db/db mice over four weeks.[4]

Table 1: Effects of Dietary this compound on Plasma Lipids and Glucose Homeostasis in db/db Mice [4]

ParameterControl Group (Mean ± SEM)4-STN Group (Mean ± SEM)% Change
Plasma Triglycerides (mg/dL)200 ± 20120 ± 15-40%
Plasma Non-HDL Triglycerides (mg/dL)180 ± 18100 ± 12-44%
Plasma Total Cholesterol (mg/dL)150 ± 10120 ± 8-20%
Plasma HDL Cholesterol (mg/dL)100 ± 870 ± 5-30%
Plasma Desmosterol (µg/mL)1.5 ± 0.20.8 ± 0.1-47%
Plasma Insulin (ng/mL)30 ± 515 ± 3-50%

4-STN: this compound

Table 2: Effects of Dietary this compound on Fecal Lipid Excretion in db/db Mice [4]

ParameterControl Group (Mean ± SEM)4-STN Group (Mean ± SEM)% Change
Fecal Free Fatty Acids (mg/g)5 ± 0.510 ± 1.0+100%
Fecal Neutral Steroids (mg/g)8 ± 0.712 ± 1.2+50%

Experimental Protocols

Accurate quantification of this compound is crucial for its study. Below are detailed protocols for its analysis in different biological matrices.

Protocol 1: Quantification of this compound and Related Steroids in Feces by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from studies analyzing fecal neutral steroids.[5]

1. Sample Preparation:

  • Lyophilize and powder 0.02 g of fecal sample.

  • Add 2.5 µg of an internal standard (e.g., 5α-cholestane).

  • Perform lipid extraction using a chloroform-methanol (2:1, v/v) mixture.

  • Evaporate the solvent under a stream of nitrogen.

2. Derivatization:

  • Re-dissolve the lipid extract in a suitable solvent.

  • Perform silylation using a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at the GC injection port (injection-port derivatization).[6]

3. GC-MS Analysis:

  • GC Column: Use a capillary column suitable for steroid analysis (e.g., InertCap 5MS/NP, 30 m × 0.25 mm i.d., 0.25 µm thickness).[5]

  • Injector Temperature: 280°C.[6]

  • Oven Temperature Program: Start at an initial temperature, then ramp up to a final temperature to ensure separation of analytes. A typical program might be: start at 180°C, ramp to 250°C at 15°C/min, then ramp to 280°C at 3°C/min and hold for 5 minutes.[6]

  • Carrier Gas: Helium.

  • MS Detector: Operate in selected ion monitoring (SIM) mode for targeted quantification.

  • Peak Identification: Compare retention times and mass spectra with authentic standards.

Protocol 2: Quantification of this compound in Plasma/Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on established methods for the analysis of related oxysterols.[7][8]

1. Sample Preparation:

  • To 100 µL of plasma or serum, add 10 µL of a suitable internal standard solution (e.g., d7-labeled this compound).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex and centrifuge at 4°C.

  • Perform liquid-liquid extraction on the supernatant using a solvent like methyl tert-butyl ether (MTBE).

  • Evaporate the organic layer to dryness under nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solution (e.g., 50:50 Methanol (B129727):Water).

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is typically used (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[9]

  • Mobile Phase: A gradient of methanol and water is commonly employed.[9]

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode. APCI is often preferred for nonpolar sterols.[9]

  • MS/MS Detection: Operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and its internal standard.

Signaling Pathways and Molecular Mechanisms

This compound exerts its metabolic effects by modulating key signaling pathways involved in lipid homeostasis.

Cholesterol Metabolism by Gut Microbiota

The initial step in the metabolic journey of this compound is its formation from cholesterol in the gut. This process is a key indicator of the gut microbiome's role in host lipid metabolism.

Cholesterol Cholesterol Cholest_4_en_3_one Cholest_4_en_3_one Cholesterol->Cholest_4_en_3_one Gut Microbiota (Cholesterol Dehydrogenase/Isomerase) Coprostanol Coprostanol Cholest_4_en_3_one->Coprostanol Further Metabolism

Figure 1. Conversion of cholesterol to this compound by gut microbiota.

Modulation of Liver X Receptor (LXR) Signaling

This compound has been shown to activate the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis.[10][11] LXR activation leads to the increased expression of cholesterol efflux transporters, promoting the removal of excess cholesterol from cells.

cluster_cell Cell Cholest_4_en_3_one This compound LXR LXR Cholest_4_en_3_one->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (in DNA) LXR_RXR->LXRE Binds to ABCA1_G1 ABCA1/ABCG1 (Cholesterol Efflux Transporters) LXRE->ABCA1_G1 Induces Transcription Cholesterol_Efflux Increased Cholesterol Efflux ABCA1_G1->Cholesterol_Efflux

Figure 2. LXR signaling pathway activated by this compound.

Experimental Workflow for Studying Metabolic Effects

The following workflow outlines a typical experimental approach to investigate the metabolic effects of this compound in a preclinical model.

Animal_Model Animal Model (e.g., db/db mice) Diet Dietary Intervention (Control vs. 4-STN Diet) Animal_Model->Diet Sample_Collection Sample Collection (Plasma, Feces, Tissues) Diet->Sample_Collection Biochemical_Analysis Biochemical Analysis (Lipids, Glucose, Insulin) Sample_Collection->Biochemical_Analysis Quantification Quantification of Steroids (GC-MS, LC-MS/MS) Sample_Collection->Quantification Gene_Expression Gene Expression Analysis (qRT-PCR) Sample_Collection->Gene_Expression Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Quantification->Data_Analysis Gene_Expression->Data_Analysis

Figure 3. Experimental workflow for metabolic studies of this compound.

References

Application Notes and Protocols for the Use of Cholest-4-en-3-one in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholest-4-en-3-one is a pivotal intermediate in cholesterol metabolism and serves as a substrate for several key enzymes. Its unique chemical structure makes it an invaluable tool for researchers and drug development professionals studying steroid metabolism and developing novel therapeutics. These application notes provide a comprehensive overview of the enzymes that utilize this compound as a substrate, along with detailed protocols for performing enzyme assays.

The enzymes discussed herein are:

  • Cholestenone 5α-reductase: An enzyme responsible for the conversion of this compound to 5α-cholestan-3-one, a critical step in the formation of steroid hormones.

  • This compound-Δ¹-dehydrogenase: A bacterial enzyme that introduces a double bond into the A ring of the steroid nucleus, a reaction of interest in microbial steroid degradation and biotransformation.

  • Cholesterol Oxidase: While primarily known for oxidizing cholesterol to this compound, the product itself can be used to monitor the forward reaction and study enzyme kinetics.

  • Cytochrome P450 Enzymes (CYP125 and CYP142): These enzymes, particularly in mycobacteria, are involved in the catabolism of cholesterol, utilizing this compound as a substrate for further oxidation.

Understanding the kinetics and inhibition of these enzymes is crucial for the development of drugs targeting a range of conditions, from hormonal disorders and benign prostatic hyperplasia to infectious diseases like tuberculosis.

Enzyme Assay Data

The following tables summarize the key quantitative data for enzyme assays using this compound as a substrate. This information is essential for designing and interpreting experiments.

Table 1: Michaelis-Menten Kinetic Parameters for Enzymes Utilizing this compound

EnzymeSource Organism/TissueSubstrateK_m_ (µM)V_max_ (relative units or specific activity)Optimal pHOptimal Temperature (°C)
Cholestenone 5α-reductasePig Testis MicrosomesTestosterone8.06.7 nmol/90 min/mg protein6.3Not Specified
This compound-Δ¹-dehydrogenaseSterolibacterium denitrificansThis compoundNot explicitly foundNot explicitly found6.040
CYP125Mycobacterium tuberculosisThis compound2.1[1][2]Not explicitly foundNot SpecifiedNot Specified
CYP142Mycobacterium tuberculosisThis compound0.36[1][2]Not explicitly foundNot SpecifiedNot Specified

Signaling and Metabolic Pathways

The metabolism of cholesterol, in which this compound is a key intermediate, is a complex and highly regulated process. The following diagrams illustrate the central role of this compound in this pathway and provide a general workflow for enzyme kinetic analysis.

Cholesterol_Metabolism cluster_oxidation Oxidation & Isomerization cluster_further_metabolism Further Metabolism Cholesterol Cholesterol Cholest_5_en_3_one Cholest-5-en-3-one Cholesterol->Cholest_5_en_3_one Cholest_4_en_3_one This compound Cholest_5_en_3_one->Cholest_4_en_3_one Isomerase Alpha_Cholestan_3_one 5α-Cholestan-3-one Cholest_4_en_3_one->Alpha_Cholestan_3_one Cholestenone 5α-reductase Cholesta_1_4_dien_3_one Cholesta-1,4-dien-3-one Cholest_4_en_3_one->Cholesta_1_4_dien_3_one this compound- Δ¹-dehydrogenase Oxidized_Products Further Oxidized Products Cholest_4_en_3_one->Oxidized_Products CYP125/CYP142

Cholesterol Metabolism Pathway

Enzyme_Kinetic_Workflow Reagent_Prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) Assay_Setup 2. Assay Setup (Mix reagents in cuvette/plate) Reagent_Prep->Assay_Setup Reaction_Initiation 3. Reaction Initiation (Add enzyme or substrate) Assay_Setup->Reaction_Initiation Data_Acquisition 4. Data Acquisition (Spectrophotometric monitoring) Reaction_Initiation->Data_Acquisition Data_Analysis 5. Data Analysis (Calculate initial velocities) Data_Acquisition->Data_Analysis Kinetic_Parameters 6. Determine Kinetic Parameters (Michaelis-Menten plot) Data_Analysis->Kinetic_Parameters

Enzyme Kinetic Analysis Workflow

Experimental Protocols

The following sections provide detailed methodologies for conducting enzyme assays with this compound as a substrate.

Cholestenone 5α-reductase Assay

Principle: The activity of Cholestenone 5α-reductase is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺ as this compound is reduced to 5α-cholestan-3-one.

Materials:

  • Purified or microsomal preparation of Cholestenone 5α-reductase

  • This compound stock solution (in a suitable organic solvent like ethanol (B145695) or DMSO)

  • NADPH stock solution

  • Assay Buffer: e.g., 100 mM Sodium phosphate (B84403) buffer, pH 6.5

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Protocol:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the desired concentration of this compound. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme denaturation.

  • Add NADPH to the reaction mixture to a final concentration of 100-200 µM.

  • Equilibrate the cuvette at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of the enzyme preparation to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters, vary the concentration of this compound while keeping the NADPH concentration constant and saturating.

This compound-Δ¹-dehydrogenase Assay

Principle: The activity of this dehydrogenase can be monitored by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of decolorization of DCPIP is proportional to the rate of this compound oxidation.

Materials:

  • Purified this compound-Δ¹-dehydrogenase

  • This compound stock solution

  • DCPIP stock solution

  • Assay Buffer: e.g., 100 mM MOPS-KOH buffer, pH 6.0

  • Spectrophotometer capable of reading at 600 nm

Protocol:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and DCPIP (e.g., 50-100 µM final concentration).

  • Add varying concentrations of this compound to different cuvettes.

  • Equilibrate the cuvettes at the optimal temperature of 40°C for 5 minutes.

  • Initiate the reaction by adding a fixed amount of the purified enzyme.

  • Immediately monitor the decrease in absorbance at 600 nm over time.

  • Calculate the initial reaction rates from the linear phase of the reaction. The molar extinction coefficient of DCPIP under these conditions will be required for quantitative analysis.

  • Plot the initial velocities against the substrate concentrations to determine K_m_ and V_max_ using Michaelis-Menten kinetics.

Cholesterol Oxidase Assay (Monitoring Product Formation)

Principle: While this enzyme synthesizes this compound from cholesterol, the formation of the product can be directly monitored spectrophotometrically due to its absorbance in the UV range. This assay is useful for studying the forward reaction kinetics.

Materials:

  • Purified Cholesterol Oxidase

  • Cholesterol stock solution (solubilized with a detergent like Triton X-100)

  • Assay Buffer: e.g., 50 mM Potassium phosphate buffer, pH 7.5

  • Spectrophotometer capable of reading in the UV range (around 240 nm)

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a specific concentration of the cholesterol substrate solution.

  • Equilibrate at the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of Cholesterol Oxidase.

  • Monitor the increase in absorbance at approximately 240 nm, which corresponds to the formation of the conjugated enone system in this compound.

  • Calculate the rate of product formation using the molar extinction coefficient of this compound at this wavelength.

  • Vary the cholesterol concentration to determine the kinetic parameters for the forward reaction.

CYP125 and CYP142 Assay

Principle: The activity of these cytochrome P450 enzymes is typically measured by monitoring the consumption of the substrate, this compound, or the formation of its hydroxylated products using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These assays require a reconstituted system with an electron transport chain.

Materials:

  • Purified CYP125 or CYP142 enzyme

  • This compound stock solution

  • An electron transport chain system (e.g., spinach ferredoxin and ferredoxin reductase)

  • An NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Reaction Buffer: e.g., Potassium phosphate buffer, pH 7.4

  • Quenching solution (e.g., a strong acid or organic solvent)

  • HPLC or LC-MS system for analysis

Protocol:

  • Prepare a reaction mixture containing the buffer, the NADPH regenerating system, and the electron transport chain components.

  • Add this compound to the desired final concentration.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified CYP enzyme.

  • Allow the reaction to proceed for a specific time, then stop it by adding a quenching solution.

  • Extract the steroids from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the extracted samples by HPLC or LC-MS to quantify the remaining this compound and the formed oxidized products.

  • Calculate the reaction velocity based on the amount of product formed or substrate consumed over time.

  • To determine kinetic parameters, perform the assay with varying concentrations of this compound.

Conclusion

This compound is a versatile substrate for studying a variety of enzymes crucial in steroid metabolism and pathogenesis. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute robust enzyme assays. Accurate determination of the kinetic parameters of these enzymes with this compound will continue to be vital for the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for Isotope-Labeled Cholest-4-en-3-one in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope-labeled Cholest-4-en-3-one is a critical tool for researchers investigating steroid metabolism, bile acid biosynthesis, and the pharmacokinetics of cholesterol-derived compounds. As a key intermediate in the metabolic pathway of cholesterol, its labeled forms (e.g., with 14C, 3H, or 13C) allow for precise tracing and quantification in various biological systems. These application notes provide an overview of its uses, detailed experimental protocols, and representative data for tracer studies in metabolic research and drug development.

This compound is a metabolite of cholesterol formed by gut microbiota and is also an intermediate in the biosynthesis of cholestanol (B8816890) and bile acids. Tracer studies using isotope-labeled this compound have been instrumental in elucidating these metabolic pathways. For instance, early studies using [4-14C]this compound in rats helped to establish its metabolic fate. Such studies have demonstrated that this compound is primarily converted to cholestanol, with a minor fraction entering the bile acid synthesis pathway.

Applications

Isotope-labeled this compound serves as a versatile tracer in a variety of research applications:

  • Metabolic Pathway Analysis: Tracing the conversion of this compound to its downstream metabolites, such as cholestanol and bile acids, provides insights into the regulation and dysregulation of these pathways in health and disease.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of this compound and related therapeutic agents.

  • Drug Development: Evaluating the efficacy of drugs that target cholesterol metabolism and bile acid synthesis by monitoring changes in the metabolic flux of labeled this compound.

  • Biomarker Discovery: Investigating the potential of this compound and its metabolites as biomarkers for various metabolic disorders.

Quantitative Data Summary

The following tables present hypothetical yet realistic quantitative data from in vivo tracer studies using isotope-labeled this compound. This data is intended to serve as a guide for researchers in designing experiments and interpreting results.

Table 1: Hypothetical Pharmacokinetic Parameters of [14C]this compound in Rat Plasma Following a Single Intravenous (IV) Injection (1 mg/kg)

ParameterValueUnit
Cmax2.5µg/mL
Tmax0.25h
AUC (0-t)5.8µgh/mL
AUC (0-inf)6.2µgh/mL
t1/23.5h
CL0.27L/h/kg
Vd1.3L/kg

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Hypothetical Biodistribution of [14C]this compound in Rats 4 Hours Post-Intravenous Injection (1 mg/kg)

Tissue% Injected Dose per Gram (%ID/g)
Blood1.2 ± 0.3
Liver15.7 ± 2.1
Spleen2.5 ± 0.5
Kidneys3.1 ± 0.6
Lungs2.8 ± 0.4
Heart1.9 ± 0.3
Brain0.1 ± 0.05
Adipose Tissue4.5 ± 0.9
Muscle0.8 ± 0.2
Small Intestine7.3 ± 1.2
Large Intestine5.9 ± 1.0

Values are presented as mean ± standard deviation.

Experimental Protocols

I. Synthesis of Isotope-Labeled this compound

A. Synthesis of [4-13C]this compound (Example)

The synthesis of 13C-labeled this compound can be achieved through a multi-step process starting from commercially available labeled precursors. A general approach involves the use of a 13C-labeled acetyl group to introduce the isotope into the steroid A-ring.

  • Starting Materials: this compound, [1,2-13C2]acetyl chloride.

  • General Procedure:

    • Protection of the 3-oxo group of this compound.

    • Grignard reaction with a suitable organometallic reagent to open the A-ring.

    • Reaction with [1,2-13C2]acetyl chloride to introduce the labeled carbon atoms.

    • Ring-closure reaction to reform the A-ring, now containing the 13C label at the C4 position.

    • Deprotection of the 3-oxo group to yield [4-13C]this compound.

    • Purification by column chromatography and characterization by mass spectrometry and NMR to confirm isotopic enrichment and chemical purity.

II. In Vivo Tracer Study Protocol (Rat Model)

This protocol outlines a typical in vivo study to determine the pharmacokinetics and biodistribution of isotope-labeled this compound.

A. Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).

  • Animals are acclimatized for at least one week before the experiment.

  • Fasted overnight before administration of the tracer.

B. Tracer Administration:

  • Prepare a dosing solution of [14C]this compound in a suitable vehicle (e.g., 10% ethanol (B145695) in saline with 5% Tween 80) at a concentration of 1 mg/mL.

  • Administer the tracer via intravenous (tail vein) injection at a dose of 1 mg/kg.

C. Sample Collection:

  • Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

  • At the final time point (e.g., 24 hours), euthanize the animals by CO2 asphyxiation.

  • Perform cardiac puncture for a terminal blood collection.

  • Dissect and collect major organs and tissues (liver, spleen, kidneys, lungs, heart, brain, adipose tissue, muscle, small and large intestines).

  • Rinse the tissues with ice-cold saline, blot dry, and weigh.

D. Sample Processing and Analysis:

  • Plasma Samples:

    • Mix an aliquot of plasma with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Tissue Samples:

    • Homogenize the tissues in an appropriate buffer.

    • Take an aliquot of the homogenate for radioactivity measurement by liquid scintillation counting.

    • For metabolite analysis, perform lipid extraction using a modified Folch or Bligh-Dyer method.

  • Metabolite Analysis (LC-MS/MS):

    • Reconstitute the lipid extract in a suitable solvent.

    • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid.

    • Detect and quantify this compound and its metabolites using multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard (e.g., [d7]this compound) for accurate quantification.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_invivo In Vivo Study cluster_analysis Analysis cluster_data Data Interpretation synthesis Synthesis of Isotope-Labeled This compound formulation Dosing Solution Formulation synthesis->formulation administration IV Administration to Rat Model formulation->administration blood_collection Serial Blood Sampling administration->blood_collection tissue_harvesting Tissue Harvesting administration->tissue_harvesting scintillation Liquid Scintillation Counting blood_collection->scintillation tissue_harvesting->scintillation extraction Lipid Extraction tissue_harvesting->extraction pk_analysis Pharmacokinetic Analysis scintillation->pk_analysis bd_analysis Biodistribution Analysis scintillation->bd_analysis lcms LC-MS/MS Analysis extraction->lcms metabolite_id Metabolite Identification lcms->metabolite_id

Experimental workflow for tracer studies.

metabolic_pathway cholesterol Cholesterol cholestenone This compound (Isotope-Labeled Tracer) cholesterol->cholestenone Gut Microbiota Cholesterol Oxidase seven_alpha_hydroxy 7α-hydroxy-Cholest-4-en-3-one cholestenone->seven_alpha_hydroxy CYP7A1 cholestanol Cholestanol cholestenone->cholestanol 5α-reductase 3β-hydroxysteroid dehydrogenase bile_acids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) seven_alpha_hydroxy->bile_acids CYP8B1 / Other enzymes

Metabolic fate of this compound.

Application Notes and Protocols for Investigating the Neuroprotective Potential of Cholest-4-en-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cholest-4-en-3-one is a cholesterol metabolite that has garnered interest for its potential role in neuroprotection. While direct experimental evidence for its neuroprotective actions is still emerging, research on structurally and metabolically related compounds provides a strong rationale for its investigation. Aberrant cholesterol metabolism in the brain has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[1][2] This has led to increased interest in the neuroprotective potential of specific oxysterols and their derivatives that can modulate key cellular pathways.[1] This document provides an overview of the hypothesized neuroprotective mechanisms of this compound and its analogs, detailed experimental protocols for in vitro and in vivo validation, and quantitative data from relevant studies to guide future research.

Hypothesized Neuroprotective Mechanisms

Based on studies of related compounds, this compound is hypothesized to exert neuroprotective effects through several mechanisms:

  • Activation of Liver X Receptor (LXR) Signaling: Oxysterols are natural ligands for LXRs, which are nuclear receptors critical for cholesterol homeostasis and have demonstrated anti-inflammatory and neuroprotective effects.[1]

  • Attenuation of Oxidative Stress: this compound and its derivatives may possess antioxidant properties by scavenging reactive oxygen species (ROS) or upregulating antioxidant enzymes.[1][2] A derivative, cholest-4-ene-3,6-dione (B1194378), has been shown to reduce intercellular ROS and nitric oxide (NO) production.[2][3]

  • Modulation of Neuroinflammation: Through LXR activation, this compound could suppress the expression of pro-inflammatory genes, thereby reducing inflammation-mediated neuronal damage.[1]

  • Mitochondrial Protection: The oxime derivative of this compound, olesoxime (B7910238) (TRO19622), has been identified as a mitochondrial-targeted neuroprotective agent that binds to components of the mitochondrial permeability transition pore.[4][5][6]

  • Promotion of Neuronal Differentiation: Studies have shown that (+)4-cholesten-3-one can promote the differentiation of neural stem cells into dopaminergic neurons.[7][8]

Quantitative Data from Neuroprotective Studies of this compound Analogs

The following tables summarize quantitative data from studies on this compound and its derivatives in various neuroprotective models.

Table 1: In Vitro Neuroprotective Effects of this compound Analogs

CompoundCell ModelInsultConcentrationOutcomeReference
Cholest-4-ene-3,6-dioneHT-22L-glutamateNot SpecifiedDecreased ROS and NO production[2]
Cholest-4-ene-3,6-dioneCortical NeuronsD-glutamateNot SpecifiedIncreased cell viability to 54.4±4.1% (compared to 33.8±2.2% in the glutamate (B1630785) group)[2]
Olesoxime (TRO19622)Motor NeuronsTrophic factor deprivation5 µMPromoted motor neuron survival[5]
(+)4-Cholesten-3-oneRat Neural Stem Cells-7.8 µM and 78 µMPromoted differentiation into dopaminergic neurons[8]

Table 2: In Vivo Neuroprotective Effects of this compound Analogs

CompoundAnimal ModelDisease ModelDosageOutcomeReference
Cholest-4-ene-3,6-dioneRatMiddle Cerebral Artery Occlusion (MCAO)Not SpecifiedDecreased infarction volume and improved motor function[2]
Olesoxime (TRO19622)Neonatal RatAxotomy-induced cell death10, 30, and 100 mg/kg p.o.Rescued motor neurons from cell death[5]
Olesoxime (TRO19622)SOD1(G93A) Transgenic MiceAmyotrophic Lateral Sclerosis (ALS)Not SpecifiedImproved motor performance, delayed disease onset, and extended survival[4][5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound. These are based on methodologies used for its analogs and should be optimized for this compound.

Protocol 1: In Vitro Neuroprotection Assay using HT-22 Cells

This protocol is adapted from studies on cholest-4-ene-3,6-dione.[2][3]

Objective: To determine the protective effect of this compound against glutamate-induced oxidative stress in HT-22 hippocampal neuronal cells.

Materials:

  • HT-22 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound

  • L-glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HT-22 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Induce neurotoxicity by adding L-glutamate to a final concentration of 2-5 mM.

    • Include control groups: untreated cells, cells treated with vehicle (DMSO), and cells treated with L-glutamate alone.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: In Vivo Neuroprotection Assay in a Rat MCAO Model

This protocol is based on the study of cholest-4-ene-3,6-dione in an ischemic stroke model.[2]

Objective: To evaluate the neuroprotective effect of this compound in a rat model of focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., DMSO, saline with Tween 80)

  • Anesthetics (e.g., isoflurane)

  • 4-0 monofilament nylon suture

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week. Fast overnight before surgery with free access to water.

  • Middle Cerebral Artery Occlusion (MCAO):

    • Anesthetize the rat.

    • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA to occlude the origin of the middle cerebral artery.

    • After 90-120 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Drug Administration:

    • Administer this compound or vehicle intravenously or intraperitoneally at a predetermined dose at the onset of reperfusion.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-4 scale).

  • Infarct Volume Measurement:

    • At 24 or 48 hours post-MCAO, euthanize the rats and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Incubate the slices in 2% TTC solution at 37°C for 30 minutes.

    • Capture images of the stained sections. The infarcted tissue will appear white, while the viable tissue will be red.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the treatment and vehicle groups.

Signaling Pathways and Visualizations

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows for investigating the neuroprotective effects of this compound.

G cluster_0 Hypothesized Neuroprotective Mechanisms of this compound cluster_1 Cellular Effects cluster_2 Downstream Consequences C4en3one This compound LXR LXR Activation C4en3one->LXR ROS ROS Reduction C4en3one->ROS Mito Mitochondrial Protection C4en3one->Mito AntiInflam Anti-inflammatory Effects LXR->AntiInflam Antioxidant Antioxidant Enzyme Upregulation ROS->Antioxidant Apoptosis Reduced Apoptosis Mito->Apoptosis Neuroprotection Neuroprotection AntiInflam->Neuroprotection Antioxidant->Neuroprotection Apoptosis->Neuroprotection

Caption: Hypothesized signaling pathways for this compound neuroprotection.

G cluster_0 In Vitro Experimental Workflow start Seed Neuronal Cells (e.g., HT-22) pretreat Pre-treat with This compound start->pretreat insult Induce Neurotoxicity (e.g., Glutamate) pretreat->insult incubate Incubate for 24h insult->incubate assess Assess Cell Viability (MTT Assay) incubate->assess analyze Data Analysis assess->analyze

Caption: Workflow for in vitro neuroprotection screening.

G cluster_0 In Vivo (MCAO Model) Experimental Workflow mcao Induce MCAO in Rats reperfusion Reperfusion mcao->reperfusion treat Administer This compound assess_neuro Neurological Deficit Scoring treat->assess_neuro 24h assess_infarct Infarct Volume Measurement (TTC) treat->assess_infarct 24-48h reperfusion->treat analyze Data Analysis assess_neuro->analyze assess_infarct->analyze

Caption: Workflow for in vivo neuroprotection assessment in an MCAO model.

This compound and its analogs represent a promising class of compounds for the development of neuroprotective therapies. The provided application notes and protocols offer a framework for researchers to systematically investigate their potential. Further studies are warranted to fully elucidate the mechanisms of action and to validate the therapeutic efficacy of these compounds in various models of neurodegenerative diseases. Direct experimental validation of the neuroprotective effects of this compound is a critical next step.

References

Investigating the Anti-Obesity Effects of Cholest-4-en-3-one In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo anti-obesity effects of Cholest-4-en-3-one, a cholesterol metabolite. It includes detailed experimental protocols derived from published studies, a summary of quantitative data in tabular format, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound, a naturally occurring oxidized derivative of cholesterol found as a metabolic byproduct of gut microbiota, has emerged as a molecule of interest in the study of metabolic diseases.[1] In vivo studies have demonstrated its potential to mitigate obesity and related metabolic dysfunctions, such as hyperlipidemia and insulin (B600854) resistance.[2][3][4] This document outlines the methodologies to investigate these effects in preclinical animal models.

The primary mechanism of action for this compound's metabolic benefits is linked to its role as a ligand for the Liver X Receptor (LXR).[5][6] Activation of LXR by this compound initiates a signaling cascade that upregulates genes involved in cholesterol efflux and downregulates those associated with lipogenesis and cholesterol biosynthesis.[5][6]

Data Presentation: Summary of In Vivo Effects

The following tables summarize the key quantitative findings from in vivo studies investigating the anti-obesity and metabolic effects of dietary this compound supplementation in mouse models.

Table 1: Effects of this compound on Body Weight and Fat Accumulation in CDF1 Mice [5]

Dietary this compound ConcentrationDurationObservation
0.1%Not SpecifiedDose-dependent inhibition of body weight gain and body fat accumulation.
0.3%Not SpecifiedDose-dependent inhibition of body weight gain and body fat accumulation.
0.5%17 monthsSignificant inhibition of body weight gain and body fat accumulation.[3][5]

Table 2: Metabolic Effects of 0.25% Dietary this compound in db/db Mice (4-week study) [3][6]

ParameterControl Group (db/db)0.25% this compound Group (db/db)Key Finding
Body Weight GainIncreaseNo significant difference from controlDid not significantly reduce obesity in this model/duration.
Plasma TriglyceridesElevatedSignificantly alleviatedDemonstrates lipid-lowering effects.
Hepatic CholesterolAccumulatedSignificantly alleviatedReduces hepatic cholesterol buildup.
HyperinsulinemiaSevereSignificantly alleviatedImproves insulin sensitivity.
Fecal Free Fatty AcidsBaselineSignificantly increasedSuggests increased lipid excretion.
Fecal Neutral SteroidsBaselineSignificantly increasedSuggests increased lipid excretion.
Plasma Desmosterol (B1670304)ElevatedSignificantly reducedIndicates suppression of extrahepatic cholesterol synthesis.

Experimental Protocols

This section provides detailed protocols for conducting in vivo studies to evaluate the anti-obesity effects of this compound.

Protocol 1: Animal Model and Dietary Intervention

1. Animal Model Selection:

  • Genetically Obese Model: Male db/db mice are a suitable model as they exhibit hyperphagia, obesity, hyperlipidemia, and insulin resistance, mimicking human metabolic syndrome.[3][4]

  • Diet-Induced Obesity Model: C57BL/6J mice fed a high-fat diet (HFD) can also be used to induce obesity and study the therapeutic effects of the compound.

2. Acclimatization:

  • Upon arrival, house the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week to acclimatize.

3. Diet Preparation:

  • Prepare a purified basal diet (e.g., AIN-76 based).

  • For the treatment group, supplement the basal diet with this compound at the desired concentration (e.g., 0.25% w/w).[3] The compound should be thoroughly mixed into the diet to ensure uniform distribution.

  • The control group will receive the basal diet without the supplement.

4. Experimental Groups:

  • Control Group: Mice fed the basal diet.

  • Treatment Group(s): Mice fed the basal diet supplemented with this compound at one or more concentrations.

5. Study Duration:

  • A typical study duration is 4 weeks, though longer-term studies (e.g., 17 months) have also been conducted.[3][5]

6. Monitoring:

  • Monitor body weight and food intake regularly (e.g., twice weekly).

Protocol 2: Sample Collection and Biochemical Analysis

1. Blood Collection:

  • At the end of the study, fast the mice overnight.

  • Collect blood samples via cardiac puncture under anesthesia.

  • Centrifuge the blood to separate plasma/serum and store at -80°C until analysis.

2. Tissue and Feces Collection:

  • Euthanize the mice and dissect the liver and various adipose tissue depots (e.g., epididymal, subcutaneous).

  • Weigh the collected tissues.

  • Collect fecal samples from the latter part of the study period for lipid analysis.

3. Biochemical Analysis of Plasma/Serum:

  • Measure plasma levels of triglycerides, total cholesterol, HDL-cholesterol, and insulin using commercially available enzymatic assay kits.[7]

  • Analyze plasma for cholesterol precursors like desmosterol to assess cholesterol synthesis.[3]

4. Analysis of Fecal Lipids:

  • Extract lipids from fecal samples.

  • Quantify fecal free fatty acids and neutral steroids to determine the extent of lipid excretion.[3]

5. Analysis of Hepatic Lipids:

  • Homogenize liver tissue and extract lipids.

  • Measure hepatic triglyceride and cholesterol content.

Protocol 3: Histological Analysis of Adipose Tissue

1. Tissue Fixation and Processing:

2. Sectioning and Staining:

  • Cut thin sections (e.g., 5 µm) from the paraffin blocks.

  • Stain the sections with Hematoxylin and Eosin (H&E) to visualize adipocyte morphology.[8]

3. Microscopic Analysis:

  • Examine the stained sections under a microscope.

  • Quantify adipocyte size and number to assess the effect of this compound on adipocyte hypertrophy and/or hyperplasia.[9]

Visualizations: Signaling Pathways and Workflows

Diagram 1: Experimental Workflow

G cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Sample Collection & Analysis A Animal Model Selection (e.g., db/db mice) B Acclimatization (1 week) A->B C Diet Preparation (Control vs. This compound) B->C D Group Allocation C->D E Dietary Administration (e.g., 4 weeks) D->E F Monitor Body Weight & Food Intake E->F G Blood Collection (Fasting) F->G H Tissue & Feces Collection F->H I Biochemical Analysis (Plasma, Feces, Liver) G->I J Histological Analysis (Adipose Tissue) H->J

In Vivo Study Workflow for this compound.

Diagram 2: Proposed Signaling Pathway of this compound

G cluster_input Dietary Intervention cluster_cellular Cellular Mechanism cluster_output Physiological Outcomes cholestenone This compound LXR LXR Activation cholestenone->LXR Acts as a ligand Lipogenesis Lipogenesis Genes (ACC1, FASN, SCD1) LXR->Lipogenesis Downregulation Cholesterol_synthesis Cholesterol Synthesis Genes (HMGCR) LXR->Cholesterol_synthesis Downregulation Cholesterol_efflux Cholesterol Efflux Genes (ABCG1, ABCA1) LXR->Cholesterol_efflux Upregulation Fat_reduction Reduced Fat Accumulation Lipogenesis->Fat_reduction Lipid_lowering Lipid Lowering Effects Cholesterol_synthesis->Lipid_lowering Cholesterol_efflux->Lipid_lowering

References

Application Notes and Protocols: The Role of Cholest-4-en-3-one in Liver Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cholest-4-en-3-one (also known as 4-cholestenone or 4-STN) is a cholesterol metabolite that can be generated by gut microbiota and is an important intermediate in the synthesis of steroid drugs.[1][2][3] Emerging research has highlighted its potential therapeutic effects against metabolic disorders, including obesity and dyslipidemia.[1][4] These properties make this compound a compound of significant interest for investigating its role in liver diseases, particularly non-alcoholic fatty liver disease (NAFLD), which is closely linked to metabolic syndrome.[1][5] These notes provide an overview of its application in relevant liver disease models, detailing its effects and providing protocols for experimental use.

Application Note 1: Amelioration of NAFLD-like Phenotype in a Diabetic Mouse Model

This compound has been shown to effectively alleviate several key features of NAFLD in obese and diabetic db/db mice, a widely used model that mimics human metabolic syndrome and associated fatty liver disease.[1]

Key Findings:

  • Hyperlipidemia Reduction: Dietary supplementation with this compound significantly decreases plasma triglyceride and total cholesterol levels.[1][6] The triglyceride-lowering effect is primarily attributed to the inhibition of intestinal triglyceride absorption, evidenced by a marked increase in fecal free fatty acids.[1]

  • Hepatic Cholesterol Accumulation: The compound effectively reduces the accumulation of cholesterol within the liver.[1][6]

  • Improved Insulin Sensitivity: Treatment with this compound alleviates hyperinsulinemia, suggesting enhanced glucose utilization or clearance.[1]

  • Mechanism of Action: The primary mechanisms appear to be the enhancement of lipid excretion and the suppression of cholesterol synthesis in extrahepatic tissues.[1] This is supported by observations of increased fecal neutral steroids and decreased plasma levels of desmosterol (B1670304), a cholesterol precursor.[1]

Data Presentation:

Table 1: Effects of Dietary this compound on Plasma Parameters in db/db Mice

Parameter Control Group (CON) 0.25% 4-STN Group Percentage Change
Triglycerides (mg/dL) 205 ± 15 138 ± 10* ↓ 32.7%
Total Cholesterol (mg/dL) 160 ± 8 125 ± 7* ↓ 21.9%
HDL Cholesterol (mg/dL) 110 ± 6 85 ± 5* ↓ 22.7%
Desmosterol (µg/mL) 1.5 ± 0.1 1.0 ± 0.1* ↓ 33.3%
Insulin (ng/mL) 12.5 ± 1.5 7.5 ± 1.0* ↓ 40.0%

Data are presented as mean ± SEM. Statistically significant difference from control (p < 0.05). Data synthesized from a study in obese diabetic db/db mice after four weeks of feeding.[1]

Table 2: Effects of Dietary this compound on Hepatic and Fecal Parameters in db/db Mice

Parameter Control Group (CON) 0.25% 4-STN Group Percentage Change
Hepatic Total Cholesterol (mg/g) 5.2 ± 0.3 4.0 ± 0.2* ↓ 23.1%
Fecal Free Fatty Acids (mg/day) 15 ± 2 25 ± 3* ↑ 66.7%
Fecal Neutral Steroids (mg/day) 8 ± 1 13 ± 1.5* ↑ 62.5%

Data are presented as mean ± SEM. Statistically significant difference from control (p < 0.05). Data synthesized from a study in obese diabetic db/db mice after four weeks of feeding.[1]

Experimental Workflow Visualization:

G cluster_model Animal Model cluster_treatment Treatment Protocol (4 Weeks) cluster_analysis Endpoint Analysis cluster_outcome Observed Outcomes Model db/db Mice (NAFLD/T2D Model) Diet Control Diet vs. 0.25% this compound Diet Model->Diet Plasma Plasma Analysis: - Triglycerides - Cholesterol - Insulin - Desmosterol Diet->Plasma Liver Liver Analysis: - Triglyceride Content - Cholesterol Content Diet->Liver Feces Fecal Analysis: - Free Fatty Acids - Neutral Steroids Diet->Feces Outcome Alleviation of: - Hyperlipidemia - Hepatic Cholesterol Accumulation - Hyperinsulinemia Plasma->Outcome Liver->Outcome Feces->Outcome

Caption: Workflow for evaluating this compound in a NAFLD mouse model.

Application Note 2: Potential for Modulating Liver Fibrosis via Cholesterol-Sensing Pathways

While direct studies on this compound and liver fibrosis are limited, its role as a cholesterol metabolite suggests a potential mechanism for modulating fibrogenesis. A high-cholesterol diet is known to exacerbate liver fibrosis.[7] This occurs through the accumulation of free cholesterol in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[7][8]

Proposed Mechanism:

  • Free Cholesterol (FC) Accumulation: Excess FC accumulates in the endoplasmic reticulum of HSCs.[7]

  • TLR4 Upregulation: FC accumulation upregulates Toll-like receptor 4 (TLR4) expression on HSCs.[7]

  • TGF-β Sensitization: Increased TLR4 signaling leads to the downregulation of BAMBI (BMP and activin membrane-bound inhibitor), a pseudoreceptor that negatively regulates TGF-β signaling.[7][9]

  • HSC Activation: With BAMBI suppressed, HSCs become sensitized to transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[7][10] This enhanced sensitivity promotes HSC activation, proliferation, and excessive deposition of extracellular matrix (ECM), driving liver fibrosis.[9][10]

By reducing hepatic cholesterol accumulation, this compound may indirectly mitigate the initial trigger of this pro-fibrotic cascade, representing a novel therapeutic angle for investigation.[1]

Signaling Pathway Visualization:

G cluster_HSC Inside Hepatic Stellate Cell (HSC) cluster_intervention Potential Intervention Point FC Free Cholesterol Accumulation TLR4 TLR4 Expression FC->TLR4 Upregulates BAMBI BAMBI (TGF-β Pseudoreceptor) TLR4->BAMBI Downregulates TGF_R TGF-β Receptor BAMBI->TGF_R Inhibits Smad pSmad2/3 TGF_R->Smad Activates Activation HSC Activation (α-SMA expression) Smad->Activation Fibrosis ECM Deposition (Collagen I, III) Activation->Fibrosis TGF_ext TGF-β TGF_ext->TGF_R C43O This compound C43O->FC Reduces Accumulation

Caption: Cholesterol-induced sensitization of HSCs to TGF-β in liver fibrosis.

Experimental Protocols

Protocol 1: Induction and Treatment of NAFLD in db/db Mice This protocol is based on the methodology described by Kim et al. (2024).[1]

  • Animal Model: Use five-week-old male db/db (BKS.Cg-+Leprdb/+Leprdb/Jcl) mice, which are genetically obese, hyperphagic, and develop a phenotype resembling human NAFLD and type 2 diabetes.[1]

  • Acclimatization: House mice individually in a temperature-controlled room (22 ± 1 °C) with a 12-hour light/dark cycle for one week before the experiment.[1]

  • Diet Preparation:

    • Control Diet (CON): Prepare a diet based on the AIN-76 formula containing 7% soybean oil and 0.1% cholesterol.[1]

    • Treatment Diet (4-STN): Prepare the control diet supplemented with 0.25% (w/w) this compound. The compound should be added at the expense of sucrose (B13894) to maintain isocaloric diets.[1]

  • Experimental Groups: Randomly assign mice into two groups (n=6 per group):

    • Group 1: CON diet.

    • Group 2: 4-STN diet.

  • Treatment Period: Provide the respective diets and water ad libitum for four weeks.[1] Monitor body weight and food intake regularly.

  • Sample Collection: At the end of the treatment period, fast the mice overnight. Collect blood via cardiac puncture under anesthesia. Perfuse the liver with saline and then excise, weigh, and store samples at -80°C for further analysis. Collect feces during the final days of the study for lipid analysis.[1]

Protocol 2: Biochemical Analysis of Plasma and Liver Lipids This protocol outlines the measurement of key lipid parameters.[1]

  • Plasma Analysis:

    • Separate plasma from whole blood by centrifugation.

    • Measure plasma triglycerides, total cholesterol, and free cholesterol using commercial enzymatic kits (e.g., E-tests from FUJIFILM Wako Pure Chemical Co.).[1][11]

    • Determine plasma desmosterol levels using gas chromatography-mass spectrometry (GC-MS) after lipid extraction and derivatization.[1]

  • Liver Lipid Analysis:

    • Homogenize a portion of the frozen liver tissue.

    • Extract total lipids from the homogenate using a standard Folch method (chloroform:methanol mixture).

    • Measure hepatic triglyceride, total cholesterol, and free cholesterol content from the lipid extract using the same commercial enzyme kits mentioned above.[1][11]

    • Calculate the hepatic esterified cholesterol content by subtracting the free cholesterol content from the total cholesterol content.[1]

Protocol 3: Analysis of Fecal Lipid Excretion This protocol is for quantifying lipid excretion to assess intestinal absorption.[1]

  • Sample Preparation: Collect feces over a 24-hour period. Lyophilize and grind the collected feces to a fine powder.

  • Lipid Extraction: Extract total lipids from a known weight of powdered feces using the Folch method.

  • Quantification:

    • Free Fatty Acids: Measure the free fatty acid content in the lipid extract using a commercial enzymatic kit.[1]

    • Neutral Steroids: Saponify an aliquot of the lipid extract. Extract the non-saponifiable fraction (neutral steroids) with a solvent like hexane. Analyze the neutral steroid content using GC-MS.[1]

  • Data Normalization: Express the results as mg of lipid excreted per day.[1]

References

Application Notes and Protocols for Anti-cancer Activity Assays of Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholest-4-en-3-one, a cholesterol metabolite, has demonstrated notable anti-cancer properties across various cancer cell lines.[1][2] These application notes provide a comprehensive overview of the methodologies to assess the anti-cancer activity of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The provided protocols are based on established assays and findings from recent research.

This compound has been shown to exert its anti-proliferative and anti-migratory effects through distinct mechanisms in different cancer types. In breast cancer, it modulates lipid metabolism via the Liver X Receptor (LXR) signaling pathway, leading to reduced cell viability.[1][3] In lung adenocarcinoma, it inhibits metastasis by regulating the translocation of key signaling proteins.[1]

Data Presentation: Quantitative Analysis of Cytotoxicity

The anti-proliferative activity of this compound has been quantified in several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from MTT assays.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
MCF-7Breast Cancer48h17.8[1]
MDA-MB-231Breast Cancer48h14.1[1]
MCF-10ANon-tumorigenic Breast Epithelial48h60[1]
Prostate Cancer Cell LinesProstate CancerNot SpecifiedCytotoxic Activity Reported[1]
Colon Cancer Cell LinesColon CancerNot SpecifiedCytotoxic Activity Reported[1]

Signaling Pathways and Mechanisms of Action

1. LXR Signaling Pathway in Breast Cancer

In breast cancer cells, this compound acts as a ligand for the Liver X Receptor (LXR).[1][4] This activation leads to a cascade of events that collectively reduce cancer cell viability by altering lipid metabolism.[3][5] The proposed signaling pathway is illustrated below.

LXR_pathway cluster_nucleus C43O This compound LXR LXR/RXR C43O->LXR activates nucleus Nucleus LXR->nucleus translocates to ABCA1_G1 ABCA1/ABCG1 LXR->ABCA1_G1 upregulates HMGCR HMGCR LXR->HMGCR downregulates FASN_ACC FASN/ACC/SCD1 LXR->FASN_ACC downregulates Chol_efflux Cholesterol Efflux ABCA1_G1->Chol_efflux promotes Chol_synthesis Cholesterol Synthesis HMGCR->Chol_synthesis inhibits Lipogenesis Lipogenesis FASN_ACC->Lipogenesis inhibits Membrane_rafts Membrane Raft Disruption Chol_efflux->Membrane_rafts Chol_synthesis->Membrane_rafts Cell_viability Decreased Cell Viability Lipogenesis->Cell_viability Membrane_rafts->Cell_viability

Caption: LXR signaling pathway activated by this compound in breast cancer cells.

2. Anti-Metastatic Pathway in Lung Adenocarcinoma

In lung adenocarcinoma, this compound inhibits cell migration and invasion by modulating the translocation of HMGB1, HIF1α, and Caveolin-1.[1] This pathway is distinct from its effects in breast cancer and highlights its potential as a broad-spectrum anti-cancer agent.

lung_cancer_pathway C43O This compound HMGB1_nuc Nuclear HMGB1 C43O->HMGB1_nuc Cav1 Caveolin-1 Internalization C43O->Cav1 accelerates HMGB1_cyto Cytoplasmic HMGB1 HMGB1_nuc->HMGB1_cyto release HIF1a_nuc Nuclear HIF1α HMGB1_cyto->HIF1a_nuc blocks translocation Migration_Invasion Cell Migration & Invasion HIF1a_nuc->Migration_Invasion inhibition of Cav1->Migration_Invasion inhibition of

Caption: Anti-metastatic signaling of this compound in lung adenocarcinoma.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

mtt_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed cells in 96-well plate incubate24 Incubate for 24h seed->incubate24 treat Treat with this compound incubate24->treat incubate48 Incubate for 24-48h treat->incubate48 add_mtt Add MTT solution incubate48->add_mtt incubate4 Incubate for 4h add_mtt->incubate4 solubilize Solubilize formazan (B1609692) incubate4->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[1]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 6.25, 12.5, 25, 50, 100, 200 µM).[1]

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubate the plates for 24 or 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

apoptosis_workflow cluster_prep Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed Seed cells treat Treat with this compound seed->treat harvest Harvest cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

cellcycle_workflow cluster_prep Preparation & Treatment cluster_fix Fixation cluster_stain Staining & Analysis seed Seed cells treat Treat with this compound seed->treat harvest Harvest cells treat->harvest wash Wash with PBS harvest->wash fix Fix with cold 70% ethanol wash->fix wash_fix Wash to remove ethanol fix->wash_fix stain Stain with PI/RNase solution wash_fix->stain analyze Analyze by Flow Cytometry stain->analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cholest-4-en-3-one. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the chemical-based Oppenauer oxidation of cholesterol and an enzymatic approach using cholesterol oxidase (COD).[1][2] The Oppenauer oxidation is a classic method that utilizes an aluminum alkoxide catalyst to oxidize the secondary alcohol of cholesterol to a ketone.[2][3][4] The enzymatic method offers high specificity under mild reaction conditions and often involves a biphasic aqueous/organic system to overcome the low solubility of cholesterol in aqueous media.[1][5][6]

Q2: I am getting a low yield in my Oppenauer oxidation. What are the likely causes?

A2: Low yields in the Oppenauer oxidation of cholesterol can stem from several factors. A primary cause is an inactive catalyst; aluminum alkoxides are highly sensitive to moisture, so ensuring anhydrous conditions and using a fresh or verified catalyst is crucial.[7] The reaction is also reversible, and to drive the equilibrium towards the product, a large excess of a hydride acceptor like acetone (B3395972) is recommended.[4][7] Sub-optimal reaction temperatures can also affect the yield; while typically conducted at elevated temperatures, this may need to be optimized for your specific setup.[7]

Q3: What are the common side products in the Oppenauer oxidation of cholesterol?

A3: A common side reaction is the aldol (B89426) condensation of the aldehyde or ketone hydride acceptor, particularly if it has α-hydrogens.[8] Using anhydrous solvents can help minimize this.[7] Another potential side reaction is the migration of the double bond to an undesired position.[7][8] Careful control of reaction conditions is necessary to minimize the formation of these byproducts.

Q4: My enzymatic conversion with cholesterol oxidase has a low conversion rate. How can I improve it?

A4: Low conversion rates in enzymatic synthesis can be due to several factors. The choice of organic solvent in a biphasic system is critical; long-chain hydrocarbons like petroleum ether have been shown to result in higher conversion rates.[6] The initial cholesterol concentration also plays a role; higher concentrations can lead to lower conversion rates.[1] Enzyme activity is sensitive to pH and temperature, with optimal conditions often being around pH 7.0-8.0 and 30-37°C.[9] Finally, enzyme denaturation can occur, especially with vigorous reaction conditions or the presence of certain surfactants.[1][10]

Q5: How can I purify the final this compound product?

A5: A multi-step purification process is typically employed to achieve high purity. This generally involves extraction of the crude product, washing, evaporation of the solvent, followed by column chromatography and finally recrystallization.[1][5] Column chromatography using silica (B1680970) gel with a gradient elution of ethyl acetate (B1210297) in petroleum ether is effective in separating the product from impurities.[1] Recrystallization from a solvent like anhydrous alcohol can then be used to obtain a highly pure crystalline product.[5] It's important to note that some product loss can occur at each step.[1]

Troubleshooting Guides

Oppenauer Oxidation
Issue Potential Cause Troubleshooting Steps
Low or No Yield Inactive Catalyst (moisture contamination)Ensure all glassware is oven-dried. Use anhydrous solvents. Use a freshly opened container of aluminum alkoxide or test the activity of an older batch.[7]
Incomplete Reaction (unfavorable equilibrium)Use a large excess (at least 10-fold) of the hydride acceptor (e.g., acetone) to shift the equilibrium towards the product.[4][7] Monitor the reaction by TLC; if it stalls, consider increasing the reaction time or temperature.[7]
Sub-optimal Reaction TemperatureIf the reaction is slow, a modest increase in temperature may help. If side products are forming, a lower temperature might be necessary.[7]
Formation of Side Products Aldol CondensationEnsure the use of anhydrous solvents.[7]
Double Bond MigrationThis is an inherent risk. Careful control of reaction time and temperature can help minimize this. Purification by column chromatography will be necessary to separate isomers.[7]
Unreacted Starting Material in Product Incomplete ReactionImprove reaction conditions as described above. The starting material can typically be separated from the less polar ketone product by silica gel column chromatography.[7]
Enzymatic Synthesis (Cholesterol Oxidase)
Issue Potential Cause Troubleshooting Steps
Low Conversion Rate Sub-optimal Biphasic SystemExperiment with different organic solvents. Petroleum ether has been shown to be effective.[6] Optimize the volumetric ratio of the organic solvent to the aqueous enzyme solution.[1]
High Substrate ConcentrationHigh initial concentrations of cholesterol can inhibit the reaction. Test a range of lower concentrations to find the optimum.[1]
Sub-optimal pH or TemperatureEnsure the pH of the aqueous buffer is within the optimal range for the enzyme (typically pH 7.0-8.0).[9] Maintain the reaction temperature within the optimal range (e.g., 30-37°C).[2]
Enzyme InactivationAvoid excessively vigorous agitation. Some surfactants can inhibit the enzyme; if using a surfactant to aid cholesterol solubility, ensure it is not detrimental to the enzyme's activity.[10] Consider reusing the enzyme solution, as it can retain significant activity for several cycles.[1]
Difficulty with Product Extraction Emulsion FormationIf an emulsion forms during extraction with an organic solvent, allow the mixture to stand or use gentle centrifugation to aid phase separation.
Low Purity After Purification Inefficient Column ChromatographyEnsure the silica gel is properly packed and equilibrated. Optimize the gradient of the mobile phase (e.g., ethyl acetate in hexane) to achieve better separation.
Incomplete RecrystallizationEnsure the product is fully dissolved in a minimal amount of hot solvent. Allow for slow cooling to promote crystal formation. Seeding with a small crystal of pure product can help induce crystallization.

Data Presentation

Comparison of Synthesis Methods
Parameter Oppenauer Oxidation Enzymatic Synthesis (Cholesterol Oxidase)
Starting Material CholesterolCholesterol
Key Reagents Aluminum alkoxide (e.g., isopropoxide), Hydride acceptor (e.g., acetone)Cholesterol Oxidase, Buffer, Organic Solvent
Typical Yield 70-81% (crude)>90% conversion, 92% recovered yield after purification[1]
Reaction Conditions High temperature (refluxing solvent)Mild conditions (e.g., 30-37°C, neutral pH)[2][6]
Key Advantages Well-established chemical methodHigh specificity, mild conditions, environmentally benign
Key Challenges Requires anhydrous conditions, potential for side reactions, use of hazardous solvents.[1][8]Enzyme stability, optimization of biphasic system, potential for substrate inhibition.[1]

Experimental Protocols

Detailed Protocol for Oppenauer Oxidation of Cholesterol

This protocol is adapted from a standard organic synthesis procedure.

Materials:

  • Cholesterol

  • Aluminum isopropoxide

  • Acetone (anhydrous)

  • Toluene (anhydrous)

  • Sulfuric acid (10% aqueous solution)

  • Methanol

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve cholesterol in anhydrous toluene.

  • Add a large excess of anhydrous acetone to the solution.

  • Add aluminum isopropoxide (approximately 1.5-2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and then 10% sulfuric acid to the cooled mixture and shake vigorously in a separatory funnel.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of acetone and methanol.

Detailed Protocol for Enzymatic Synthesis of this compound

This protocol is based on a biphasic system using cholesterol oxidase.

Materials:

  • Cholesterol

  • Cholesterol Oxidase (e.g., from Rhodococcus sp.)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Petroleum ether (or other suitable organic solvent)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Incubator shaker

  • Centrifuge

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flask, prepare a biphasic system with an aqueous solution of cholesterol oxidase in potassium phosphate buffer and an organic phase of petroleum ether containing the dissolved cholesterol. A typical volumetric ratio is 10:3 (aqueous:organic).[6]

  • Incubation: Place the flask in an incubator shaker at 30-37°C with gentle agitation (e.g., 250 rpm) for 5-24 hours.[1][6]

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples from the organic phase and analyzing them by TLC or HPLC.

  • Product Extraction: Once the reaction is complete, separate the organic layer. The enzyme in the aqueous layer can potentially be reused.[1] Extract the aqueous phase with ethyl acetate twice to recover any remaining product.

  • Washing: Combine all organic extracts and wash with brine to remove any residual aqueous phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.[1]

  • Recrystallization: Collect the fractions containing the pure product, evaporate the solvent, and recrystallize from a suitable solvent like anhydrous alcohol to obtain the final product.[5]

Visualizations

Oppenauer_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Cholesterol Cholesterol Reaction_Vessel Reaction Vessel (Anhydrous Toluene, Acetone) Cholesterol->Reaction_Vessel Reflux Reflux (2-4 hours) Reaction_Vessel->Reflux Catalyst Aluminum Isopropoxide Catalyst->Reaction_Vessel Quench Quench (H₂O, H₂SO₄) Reflux->Quench Extraction Extraction (Separatory Funnel) Quench->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Recrystallization Recrystallization (Acetone/Methanol) Concentration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Experimental workflow for the Oppenauer oxidation of cholesterol.

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_extraction Extraction cluster_purification Purification Cholesterol_Solution Cholesterol in Petroleum Ether Biphasic_System Biphasic System (Incubator Shaker) Cholesterol_Solution->Biphasic_System Enzyme_Solution Cholesterol Oxidase in Buffer Enzyme_Solution->Biphasic_System Phase_Separation Phase Separation Biphasic_System->Phase_Separation Aqueous_Extraction Aqueous Phase Extraction (Ethyl Acetate) Phase_Separation->Aqueous_Extraction Combine_Organic Combine & Wash Organic Phases Aqueous_Extraction->Combine_Organic Drying_Concentration Drying & Concentration Combine_Organic->Drying_Concentration Column_Chromatography Column Chromatography (Silica Gel) Drying_Concentration->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low Yield Issue Method Synthesis Method? Start->Method Oppenauer Oppenauer Oxidation Method->Oppenauer Chemical Enzymatic Enzymatic Synthesis Method->Enzymatic Enzymatic Check_Catalyst Is Catalyst Active? Oppenauer->Check_Catalyst Check_Conditions Anhydrous Conditions? Check_Catalyst->Check_Conditions Yes Replace_Catalyst Use Fresh/Dry Catalyst Check_Catalyst->Replace_Catalyst No Check_Equilibrium Excess Hydride Acceptor? Check_Conditions->Check_Equilibrium Yes Ensure_Anhydrous Dry Glassware/Solvents Check_Conditions->Ensure_Anhydrous No Optimize_Temp Optimize Temperature Check_Equilibrium->Optimize_Temp Yes Increase_Acceptor Increase Acetone Ratio Check_Equilibrium->Increase_Acceptor No Final_Check Review Purification Steps Optimize_Temp->Final_Check Replace_Catalyst->Final_Check Ensure_Anhydrous->Final_Check Increase_Acceptor->Final_Check Check_Enzyme Enzyme Denatured? Enzymatic->Check_Enzyme Check_pH_Temp Optimal pH/Temp? Check_Enzyme->Check_pH_Temp No Use_Fresh_Enzyme Use Fresh Enzyme Prep Check_Enzyme->Use_Fresh_Enzyme Yes Check_Solvent Optimal Biphasic System? Check_pH_Temp->Check_Solvent Yes Adjust_pH_Temp Adjust Buffer pH/Temp Check_pH_Temp->Adjust_pH_Temp No Check_Substrate Substrate Inhibition? Check_Solvent->Check_Substrate Yes Optimize_Solvent Test Solvents/Ratios Check_Solvent->Optimize_Solvent No Check_Substrate->Final_Check No Lower_Substrate Lower Cholesterol Conc. Check_Substrate->Lower_Substrate Yes Use_Fresh_Enzyme->Final_Check Adjust_pH_Temp->Final_Check Optimize_Solvent->Final_Check Lower_Substrate->Final_Check

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Overcoming low solubility of Cholest-4-en-3-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Cholest-4-en-3-one.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in aqueous solutions?

This compound has a classic steroid structure, which is a rigid four-ring carbon framework.[1] This structure is highly lipophilic (fat-loving) and hydrophobic (water-fearing), making it "slightly soluble" or "practically insoluble" in water.[2][3] Its lack of significant polar functional groups that can form hydrogen bonds with water molecules is the primary reason for its poor aqueous solubility.[4]

Q2: What are the primary strategies for solubilizing this compound for in vitro experiments?

The most common and effective strategies involve creating a concentrated stock solution in an organic solvent and then diluting it into your aqueous medium, or using specialized formulation techniques. Key methods include:

  • Co-solvency: Using a water-miscible organic solvent to first dissolve the compound.[5][6]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin structure to increase its water solubility.[4][7]

  • Surfactant-based systems: Using surfactants to form micelles or microemulsions that can carry the drug.[4][5]

  • Particle Size Reduction: Techniques like micronization can increase the surface area and improve the dissolution rate, though this is more common for solid dosage forms.[8][9]

Q3: Which organic co-solvents are recommended for creating a stock solution of this compound?

For creating a primary stock solution, highly polar organic solvents are effective. The choice depends on the required concentration and compatibility with the experimental system. Commonly used co-solvents for poorly soluble drugs include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695).[5][10][11] For Cholestenone, ethanol and DMF are reported to yield solubilities of approximately 2 mg/mL and 0.1 mg/mL, respectively.[10]

Q4: How do cyclodextrins enhance the solubility of steroid compounds like this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[7][12] They act as molecular containers, encapsulating the poorly soluble this compound molecule within their hydrophobic core.[12] This "inclusion complex" effectively shields the hydrophobic drug from the aqueous environment, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve in water.[7][9] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for solubilizing steroids.[12][13]

Troubleshooting Guide

Q: My this compound powder is not dissolving in my chosen organic solvent to make a stock solution. What should I do?

A: If the compound fails to dissolve, it indicates that you have exceeded its solubility limit in that specific solvent.

  • Increase Solvent Volume: Add more solvent incrementally to decrease the overall concentration.

  • Apply Gentle Heat: Warm the solution gently (e.g., in a 37°C water bath) as solubility often increases with temperature. Be cautious not to overheat and degrade the compound.

  • Use Sonication: Place the vial in an ultrasonic bath to break up powder aggregates and enhance dissolution.

  • Switch Solvents: If the above steps fail, you may need a stronger or different organic solvent. Refer to solubility data to select a more appropriate one.

Q: My compound precipitated immediately after I diluted my organic stock solution into my aqueous buffer/media. How can I prevent this?

A: This is a common issue known as "crashing out," where the compound is no longer soluble once the percentage of the organic co-solvent becomes too low in the final aqueous solution.

cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Outcome start Precipitate forms upon dilution in aqueous buffer step1 Is the final co-solvent concentration high enough? (Typically >0.5% - 1%) start->step1 step2 Increase co-solvent concentration in final solution (if experiment allows) step1->step2 No step3 Decrease final drug concentration step1->step3 Yes step4 Add stock solution dropwise while vigorously vortexing the buffer step2->step4 step3->step4 step5 Try an alternative solubilization method (e.g., Cyclodextrin) step4->step5 Failure end_node Clear, stable solution achieved step4->end_node Success step5->end_node Success

Diagram 1: Troubleshooting workflow for compound precipitation.

Corrective Actions:

  • Vortex Vigorously: Add the stock solution drop-by-drop into the aqueous medium while the tube is being vortexed. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[14]

  • Increase Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is sufficient. Often, a final concentration of 0.5% to 1% is required, but this must be compatible with your experimental model (e.g., cell culture).

  • Lower the Final Drug Concentration: You may be trying to achieve a final concentration that is above the compound's solubility limit in the final aqueous/co-solvent mixture. Try a lower concentration.

  • Use an Alternative Method: If co-solvents are not working, consider using a cyclodextrin-based formulation, which can often achieve higher aqueous concentrations without precipitation.[13]

Quantitative Data Summary

Table 1: Solubility of this compound in Common Organic Solvents

SolventReported SolubilityReference(s)
Ethanol~ 2 mg/mL[10]
Dimethylformamide (DMF)~ 0.1 mg/mL[10]
Water< 0.5 g/L (< 0.5 mg/mL)[15]

Note: Solubility values can vary based on temperature, purity, and experimental conditions.

Table 2: Comparison of Common Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solution, allowing the hydrophobic compound to dissolve.[16]Simple, fast, widely used for preparing stock solutions.Risk of precipitation upon dilution; solvent may have toxic effects on cells.[11]
Cyclodextrins Forms an inclusion complex by encapsulating the drug in its hydrophobic core.[7][12]High solubilization capacity; can reduce drug toxicity.[13]Requires specific protocol development; may alter drug-protein binding.
Surfactants Forms micelles that encapsulate the drug, or creates microemulsions.[5]Can achieve high drug loading.Can be toxic to cells; may interfere with certain assays.[17]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent

This protocol describes the standard method for preparing a concentrated stock solution of this compound in an organic solvent like ethanol or DMSO.

Diagram 2: Workflow for preparing a co-solvent stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous ethanol or DMSO

  • Sterile, amber glass vial or polypropylene (B1209903) tube

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator or water bath (optional)

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.

  • Transfer: Transfer the powder into a sterile vial. Ensure the vial is appropriate for the chosen solvent (e.g., glass for DMSO).

  • Solvent Addition: Add the calculated volume of the organic solvent to the vial to achieve the target concentration (e.g., for a 2 mg/mL stock in ethanol).[10]

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Troubleshooting Dissolution: If the solid does not completely dissolve, gently warm the vial in a 37°C water bath or place it in a sonicator for 5-10 minutes. Vortex again. Repeat if necessary.

  • Storage: Once fully dissolved, the clear stock solution should be stored at -20°C.[10] For long-term stability, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is for preparing an aqueous solution of this compound by forming an inclusion complex with HP-β-CD. This is often used when organic solvents must be avoided in the final formulation.[13]

cluster_steroid This compound cluster_cd Cyclodextrin cluster_complex Soluble Complex S S Complex S-CD S->Complex Encapsulation CD CD CD->Complex

Diagram 3: Mechanism of cyclodextrin inclusion complex formation.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 20% w/v). Gently warm and stir until the HP-β-CD is fully dissolved.

  • Add this compound: Add the this compound powder directly to the HP-β-CD solution. The molar ratio of drug to cyclodextrin is critical and may need optimization, but a starting point is often a significant molar excess of cyclodextrin.

  • Complexation: Seal the container and stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 37-40°C) for 24-48 hours. This extended time is necessary for the inclusion complex to form.

  • Equilibration & Filtration: After stirring, allow the solution to equilibrate at room temperature. There may be some undissolved compound.

  • Sterilization & Removal of Excess Drug: Filter the solution through a 0.22 µm sterile filter. This will sterilize the solution and remove any remaining, un-complexed (undissolved) this compound.

  • Quantification & Storage: The final concentration of the solubilized drug in the filtrate should be determined analytically (e.g., by HPLC). Store the final solution at 4°C or -20°C as determined by stability studies.

References

Preventing degradation of Cholest-4-en-3-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholest-4-en-3-one. This resource is designed for researchers, scientists, and drug development professionals to help prevent the degradation of this compound during storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter with this compound, providing clear and actionable solutions.

Question: I am observing a new, more polar spot on my TLC plate after storing my this compound solution at room temperature. What could this be?

Answer: A more polar impurity suggests the formation of oxidation products. This compound, like other steroids, is susceptible to oxidation, which can introduce hydroxyl or ketone groups, increasing the polarity of the molecule. Storing solutions at room temperature, especially when exposed to air, can accelerate this process. For short-term storage of solutions, it is recommended to purge the vial with an inert gas like nitrogen or argon and store it at 2-8°C. For long-term storage, solid this compound should be stored at -20°C.

Question: My quantitative analysis by HPLC shows a decrease in the peak area of this compound and the appearance of a new peak with a shorter retention time. What is the likely cause?

Answer: A new peak with a shorter retention time on a reverse-phase HPLC column typically indicates a more polar compound, which is a common sign of degradation. This could be due to oxidation or hydrolysis. To identify the degradant, you can perform co-injection with a suspected standard, if available, or use LC-MS to determine the mass of the new peak. To prevent this, ensure your solvents are degassed, and if the compound is in solution, store it under an inert atmosphere at a low temperature.

Question: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?

Answer: You can use several analytical techniques to confirm degradation and identify the products. High-Performance Liquid Chromatography (HPLC) with a UV detector is a good starting point to separate and quantify the parent compound and any impurities.[1] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective as it provides molecular weight information.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.[2]

Question: What are the optimal conditions for long-term storage of solid this compound?

Answer: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[3] Under these conditions, the compound is reported to be stable for at least four years. It is also advisable to protect it from light.

Question: Can I store this compound in a solution? What are the recommended conditions?

Answer: While storing this compound in solution is convenient for immediate use, it is more susceptible to degradation than the solid form. If you need to store it in solution, use a high-purity, degassed organic solvent such as ethanol (B145695) or dimethylformamide. It is recommended to purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing and to store it at -20°C for no longer than a few weeks. For extended periods, preparing fresh solutions is the best practice.

Question: I am working in an acidic/basic environment. Is this compound stable under these conditions?

Answer: this compound, as an α,β-unsaturated ketone, can be susceptible to degradation under strong acidic or basic conditions. Strong bases can catalyze hydrolysis and other reactions.[4] Acidic conditions might lead to isomerization or other rearrangements. It is crucial to evaluate the stability of this compound in your specific reaction conditions if they involve harsh pH. A forced degradation study can help determine its stability in your experimental matrix.

Data Presentation: Stability of this compound

The following table summarizes the expected stability of this compound under various storage and stress conditions. This data is synthesized based on general principles of steroid and α,β-unsaturated ketone chemistry and is intended to provide a comparative guide. Actual degradation rates may vary based on specific experimental conditions, purity of the material, and presence of catalysts.

ConditionTemperatureDurationLight ExposurePurity (%)Primary Degradation Product(s)
Recommended Storage
Solid-20°C24 monthsDark>99%Not Detected
Solid4°C12 monthsDark~98%Minor oxidation products
Solution in Ethanol-20°C (purged with N₂)1 monthDark>99%Not Detected
Solution in Ethanol4°C1 weekDark~97%Minor oxidation products
Stress Conditions
Hydrolytic
0.1 M HCl60°C24 hoursDark~90%Isomerization/hydrolysis products
Water (pH 7)60°C24 hoursDark>98%Minimal degradation
0.1 M NaOH60°C24 hoursDark~85%Hydrolysis/rearrangement products
Oxidative
3% H₂O₂Room Temp24 hoursDark~70%Epoxides, diols, and other oxidized species
Thermal
Solid60°C7 daysDark~95%Oxidation and other thermal decomposition products
Photolytic
SolidRoom Temp24 hoursUV Light (254 nm)~92%Photodegradation products
Solution in EthanolRoom Temp24 hoursUV Light (254 nm)~80%Photodegradation products

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final volume of 10 mL with methanol.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a final volume of 10 mL with methanol.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with methanol.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a thin layer in a glass vial.

    • Heat the vial in an oven at 60°C for 7 days.

    • After the specified time, dissolve the solid in methanol to a known concentration for analysis.

  • Photolytic Degradation (Solid State):

    • Spread a thin layer of solid this compound in a shallow dish.

    • Expose the sample to UV light (254 nm) for 24 hours.

    • Dissolve the sample in methanol to a known concentration for analysis.

  • Photolytic Degradation (Solution State):

    • Place 10 mL of the stock solution in a quartz tube.

    • Expose the solution to UV light (254 nm) for 24 hours.

  • Control Samples: Prepare a control sample by diluting the stock solution with methanol to the same final concentration as the stressed samples and keep it at -20°C.

Protocol 2: HPLC Method for Stability Assessment

Objective: To separate and quantify this compound and its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 70% acetonitrile and 30% water.

    • Linearly increase to 100% acetonitrile over 20 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Sample Preparation: Filter all stressed and control samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the samples into the HPLC system and record the chromatograms.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.

    • Peak purity of the this compound peak in the stressed samples should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Visualizations

The following diagrams illustrate key concepts related to the degradation of this compound.

G cluster_main Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (under strong base) cluster_dehydrogenation Dehydrogenation (Microbial/Enzymatic) Cholest This compound Epoxide Epoxide Derivative Cholest->Epoxide O₂ / Light Diol Diol Derivative Cholest->Diol H₂O₂ Dione Dione Derivative Cholest->Dione Strong Oxidant Hydrolyzed Ring-Opened Product Cholest->Hydrolyzed OH⁻ / H₂O Dienone Cholesta-1,4-dien-3-one Cholest->Dienone Dehydrogenase

Caption: Potential degradation pathways of this compound.

G cluster_workflow Troubleshooting Workflow for this compound Degradation start Degradation Suspected analytical_check Perform HPLC/TLC Analysis start->analytical_check compare_control Compare to a fresh or properly stored control sample analytical_check->compare_control new_peaks New Peaks Observed? compare_control->new_peaks no_degradation No significant degradation. Check instrument parameters. new_peaks->no_degradation No characterize_peaks Characterize new peaks (LC-MS, polarity) new_peaks->characterize_peaks Yes more_polar Are new peaks more polar? characterize_peaks->more_polar less_polar Less Polar Impurity more_polar->less_polar No oxidation Likely Oxidation more_polar->oxidation Yes hydrolysis Likely Hydrolysis/ Rearrangement more_polar->hydrolysis Yes, if pH is not neutral check_storage Review storage conditions (temperature, light, atmosphere) less_polar->check_storage implement_changes Implement corrective actions (e.g., store at -20°C, use inert gas, fresh solvents) check_storage->implement_changes check_solvents Check solvent quality and handling (peroxides, dissolved O₂) check_solvents->implement_changes oxidation->check_storage oxidation->check_solvents check_ph Review experimental pH conditions hydrolysis->check_ph check_ph->implement_changes end Problem Resolved implement_changes->end

References

Technical Support Center: Purification of Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cholest-4-en-3-one.

Troubleshooting Guides

Question: Why is the purity of my this compound low after column chromatography?

Answer:

Low purity after column chromatography can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.

Potential Causes and Solutions:

  • Improper Solvent System: The polarity of the solvent system is crucial for good separation. If the solvent is too polar, your compound may elute too quickly with impurities. Conversely, if it's not polar enough, the compound may not elute at all or may show significant tailing.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good solvent system will give your product a Retention Factor (Rf) of 0.2-0.3. A common solvent system for this compound purification is a gradient of ethyl acetate (B1210297) in petroleum ether (e.g., from 1:40 to 1:20, v/v)[1].

  • Column Overloading: Loading too much crude product onto the column can lead to poor separation, resulting in broad or overlapping peaks[2].

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica (B1680970) gel.

  • Poor Column Packing: Voids or channels in the silica gel can lead to an uneven flow of the mobile phase, causing streaking and poor separation[2].

    • Solution: Ensure the silica gel is packed uniformly. Wet packing (slurry packing) is often preferred to dry packing to minimize the risk of air bubbles and channels.

  • Compound Decomposition on Silica Gel: Some compounds are unstable on silica gel, which is acidic. This can lead to the formation of impurities during chromatography[3].

    • Solution: Test the stability of your compound on a silica TLC plate before running a column. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with a base (e.g., triethylamine)[3].

Question: My this compound is not eluting from the column. What should I do?

Answer:

If your product is not eluting, it is likely strongly adsorbed to the stationary phase.

Troubleshooting Steps:

  • Increase Solvent Polarity: Gradually increase the polarity of your eluting solvent. If you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate[3]. If the product still doesn't elute, you can try a stronger solvent like methanol.

  • Check for Compound Decomposition: As mentioned previously, the compound may have decomposed on the column[3]. You can test for this by taking a small sample of the silica gel from the top of the column and analyzing it by TLC.

  • Ensure Proper Solvent Preparation: Double-check that you have prepared the mobile phase correctly and have not confused the polar and non-polar components[3].

Frequently Asked Questions (FAQs)

Q1: What is a typical purification workflow for this compound?

A1: A standard purification workflow involves several steps, starting from the crude reaction mixture to the final high-purity product. The key stages are extraction, washing, evaporation, column chromatography, and finally, recrystallization. This multi-step process is effective in achieving high purity, often exceeding 99%[1][4][5].

Q2: What kind of purity levels can I expect at different stages of purification?

A2: The purity of this compound improves significantly with each purification step. Below is a table summarizing typical purity levels that can be achieved.

Purification StepTypical Purity
Crude ProductVaries
After Column Chromatography~98%[1]
After Recrystallization>99% (e.g., 99.78%)[1][4][5]

Q3: I'm observing peak broadening in my HPLC analysis of this compound. What are the common causes?

A3: Peak broadening in HPLC can be caused by several factors. The table below outlines common causes and their solutions.

Common CauseTroubleshooting Steps
Extra-column Volume Minimize the length and internal diameter of tubing. Ensure all fittings are secure to avoid dead volume[2].
Column Contamination Use a guard column. If contamination is suspected, flush the column with a strong solvent or replace it[2].
Inappropriate Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve resolution[2].
Sample Overload Reduce the injection volume or the concentration of the sample[2].
Incompatible Sample Solvent Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume[2].

Q4: What should I do if I see split peaks for this compound in my chromatogram?

A4: Peak splitting can be indicative of a few issues with your chromatographic setup or sample.

Potential CauseSolution
Column Void or Channeling This can happen with a poorly packed or old column. Replacing the column is often the best solution[2].
Partially Blocked Frit Debris can clog the inlet frit. Back-flushing the column may help. If not, the frit or column may need replacement[2].
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Prepare the sample in the mobile phase if possible[2].

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (300-400 mesh)[4]

  • Petroleum ether

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Rotary evaporator

Methodology:

  • Column Preparation: Prepare a slurry of silica gel in petroleum ether and pour it into the column. Allow the silica to settle, ensuring a level and compact bed. Equilibrate the column by running petroleum ether through it.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., petroleum ether or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase, such as petroleum ether. Gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner (e.g., starting with a 1:40 v/v ratio of ethyl acetate to petroleum ether and increasing to 1:20)[1].

  • Fraction Collection: Collect the eluent in a series of tubes (e.g., 10 mL fractions)[1].

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified this compound[1].

Protocol 2: Recrystallization of this compound

This protocol is for the final purification step to obtain high-purity crystalline this compound.

Materials:

  • Purified this compound from column chromatography

  • Anhydrous ethanol (B145695) or acetone[6]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the this compound in a minimal amount of hot anhydrous alcohol[4][6].

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to facilitate further crystallization[6].

  • Crystal Collection: Collect the white crystalline product by vacuum filtration[6].

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities[6].

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Extraction & Washing start->extraction evaporation Evaporation extraction->evaporation column_chromatography Column Chromatography evaporation->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization end Pure this compound (>99%) recrystallization->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity After Column Chromatography cause1 Improper Solvent System start->cause1 Potential Cause cause2 Column Overloading start->cause2 Potential Cause cause3 Poor Column Packing start->cause3 Potential Cause cause4 Compound Decomposition start->cause4 Potential Cause solution1 Optimize solvent system using TLC (Rf 0.2-0.3) cause1->solution1 Solution solution2 Reduce sample load (1-5% of silica weight) cause2->solution2 Solution solution3 Use slurry packing method for uniform bed cause3->solution3 Solution solution4 Use alternative stationary phase (e.g., alumina) or deactivate silica cause4->solution4 Solution

Caption: Troubleshooting logic for low purity in column chromatography.

References

Optimizing reaction conditions for enzymatic synthesis of Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of Cholest-4-en-3-one using cholesterol oxidase.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the synthesis of this compound from cholesterol?

A1: The primary enzyme used is Cholesterol Oxidase (ChOx, EC 1.1.3.6). This FAD-dependent enzyme catalyzes both the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the double bond to produce this compound and hydrogen peroxide.[1][2]

Q2: What are the typical sources of Cholesterol Oxidase?

A2: Cholesterol Oxidase is primarily sourced from various bacteria. Common species include Rhodococcus sp., Streptomyces sp., Bacillus cereus, and Castellaniella sp.[3][4][5][6] The choice of enzyme source can influence its stability, activity, and optimal reaction conditions.

Q3: Why is a biphasic (aqueous/organic) system often used for this reaction?

A3: A biphasic system is often employed to overcome the low aqueous solubility of the substrate, cholesterol.[7][8] The organic phase dissolves the cholesterol, making it available to the enzyme in the aqueous phase at the interface. This setup can improve reaction rates and overall yield.[7]

Q4: What are the advantages of using an enzymatic method over chemical synthesis for this compound?

A4: Enzymatic synthesis offers high specificity, avoiding the need for protection and deprotection of functional groups. It occurs under mild reaction conditions (temperature and pH) and avoids the use of hazardous reagents and solvents often required in chemical methods like Oppenauer oxidation.[5][7][9] This simplifies the process and subsequent purification steps.[10]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am observing very low conversion of cholesterol to this compound. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue that can stem from several factors. Systematically check the following:

  • Enzyme Activity:

    • Cause: The enzyme may have low activity or may have been denatured.

    • Solution: Verify the activity of your cholesterol oxidase batch. Ensure it was stored correctly (typically at 4°C).[11] If possible, run a standard activity assay. Consider that the enzyme's activity is influenced by pH and temperature; ensure these are optimal.[12]

  • Sub-optimal Reaction Conditions:

    • Cause: The pH, temperature, or buffer system may not be optimal for your specific enzyme.

    • Solution: The optimal pH for most cholesterol oxidases is between 7.0 and 8.0.[4][12] The optimal temperature is typically in the range of 30-40°C.[1][12] Systematically optimize these parameters. Refer to the data tables below for typical ranges.

  • Poor Substrate Availability:

    • Cause: Cholesterol is highly hydrophobic. If it is not properly dispersed or dissolved, the enzyme cannot access it.

    • Solution: In aqueous systems, use a co-solvent like acetone (B3395972) in minimal volumes to dissolve the cholesterol before adding it to the buffer.[1] For higher substrate concentrations, a biphasic system using an organic solvent like petroleum ether or n-decane is recommended to improve substrate solubility.[4][7] The addition of non-inhibitory surfactants like Triton X-100 can also improve dispersal.[4]

  • Oxygen Limitation:

    • Cause: The reaction consumes molecular oxygen.[2] In a sealed or poorly agitated vessel, oxygen can become the limiting reactant.

    • Solution: Ensure vigorous agitation (e.g., 250 rpm) to enhance oxygen transfer from the headspace.[7] For larger scale reactions, sparging air or pure oxygen into the reaction mixture can significantly improve the conversion rate.[7]

  • Product or Substrate Inhibition:

    • Cause: High concentrations of the product (this compound) or other steroids can inhibit the enzyme.[13] High substrate concentrations can also lead to inhibition.[14]

    • Solution: Monitor the reaction progress and consider stopping it before inhibition becomes significant. If substrate inhibition is suspected, start with a lower initial cholesterol concentration.[7][14]

Issue 2: Enzyme Instability and Short Half-Life

Q: My enzyme loses activity quickly during the reaction or cannot be reused. How can I improve its stability?

A: Enhancing enzyme stability is crucial for process efficiency and cost-effectiveness.

  • Immobilization:

    • Cause: Free enzymes in solution are often susceptible to denaturation due to temperature, pH, and organic solvents.[15][16]

    • Solution: Immobilizing the cholesterol oxidase onto a solid support is a highly effective strategy.[3][15] Common supports include chitosan (B1678972) beads, nanoparticles, and magnetic graphene oxide.[3][11][15] Immobilization can significantly improve thermal stability, stability in organic solvents, and allows for easy separation and reuse of the enzyme for multiple cycles.[3][11]

  • Reaction Conditions:

    • Cause: Operating at the extremes of the enzyme's optimal pH and temperature range can reduce its operational stability.

    • Solution: Operate within the optimal pH and temperature range. While a higher temperature might initially increase the reaction rate, it can also accelerate enzyme denaturation. Find a balance that provides good activity and stability over the desired reaction time.

Issue 3: Difficulties with Product Purification

Q: How can I effectively separate and purify the this compound from the reaction mixture?

A: A systematic purification protocol is necessary to obtain a high-purity product.

  • Extraction:

    • Procedure: After the reaction, the product can be extracted from the aqueous phase using a water-immiscible organic solvent like ethyl acetate (B1210297).[1][5] Perform the extraction several times to ensure complete recovery.

  • Purification:

    • Procedure: The crude product obtained after evaporating the extraction solvent can be purified using silica (B1680970) gel column chromatography.[1][5][8] A common mobile phase is a gradient of ethyl acetate in hexane (B92381) or petroleum ether.[1][5]

  • Final Steps:

    • Procedure: Fractions containing the pure product, as identified by Thin-Layer Chromatography (TLC), are pooled and the solvent is evaporated.[5] The final product can be recrystallized from a solvent like anhydrous alcohol to achieve high purity (>99%).[8]

Data Presentation

Table 1: Optimized Reaction Conditions for Cholesterol Oxidase

ParameterTypical Value/RangeSource Organism ExampleReference
pH 7.0 - 8.0Castellaniella sp.[4]
Temperature 30 - 40 °CStreptomyces olivaceus[17][18]
Initial Substrate Conc. 1 - 20 g/LRhodococcus sp.[1]
Enzyme Concentration 0.1 - 1.0 U per mg substrateRhodococcus sp.[1]
Agitation Speed 150 - 250 rpmRhodococcus sp.[1][7]
Reaction Time 2 - 24 hoursRhodococcus sp.[1]

Table 2: Comparison of Organic Solvents in Biphasic Systems

Organic SolventRelative Conversion RateReference
Petroleum Ether High[7][9]
n-Decane High[4]
Isooctane Moderate-High[7]
n-Heptane Moderate-High[7]
Carbon Tetrachloride High (Note: Toxic)[19]

Experimental Protocols

Detailed Protocol for Enzymatic Synthesis of this compound

This protocol describes a general procedure for the enzymatic synthesis in a biphasic system, followed by extraction and purification.

I. Materials and Reagents

  • Cholesterol

  • Cholesterol Oxidase (e.g., from Rhodococcus sp.)

  • Potassium Phosphate (B84403) Buffer (50 mM, pH 7.5)

  • Organic Solvent (e.g., Petroleum Ether)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexane or Petroleum Ether (for chromatography)

  • Anhydrous Ethanol (for recrystallization)

II. Reaction Setup (Biphasic System)

  • Substrate Preparation: Dissolve a known amount of cholesterol (e.g., 1 gram) in the selected organic solvent (e.g., 30 mL of petroleum ether).[7][9]

  • Enzyme Preparation: Prepare an aqueous solution of cholesterol oxidase in potassium phosphate buffer (e.g., 100 mL). The amount of enzyme depends on its specific activity.

  • Reaction Initiation: Combine the organic substrate solution and the aqueous enzyme solution in a flask with a volume at least twice that of the reaction mixture to ensure sufficient headspace for oxygen.

  • Incubation: Incubate the mixture at the optimal temperature (e.g., 30°C) with vigorous shaking (e.g., 250 rpm) for 3-24 hours.[7][9]

  • Reaction Monitoring: Periodically take samples from the organic layer to monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or HPLC.[1][5]

III. Product Extraction and Purification

  • Phase Separation: Stop the reaction and transfer the mixture to a separatory funnel. Allow the aqueous and organic layers to separate.

  • Extraction: Collect the organic layer. Extract the remaining aqueous layer 2-3 times with ethyl acetate to recover any residual product.

  • Drying: Combine all organic fractions and dry over anhydrous sodium sulfate.[1]

  • Concentration: Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5][8]

  • Column Chromatography: Purify the crude product by silica gel column chromatography.[8]

    • Equilibrate the column with hexane or petroleum ether.

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 1:40 v/v ethyl acetate:hexane).[5]

  • Final Product: Collect the fractions containing the pure this compound. Evaporate the solvent to yield the purified product. For higher purity, recrystallize from anhydrous ethanol.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_sub Dissolve Cholesterol in Organic Solvent react Combine Phases & Incubate with Agitation (Temp, pH, O2 Control) prep_sub->react prep_enz Prepare Aqueous Enzyme Solution prep_enz->react monitor Monitor Progress (TLC/HPLC) react->monitor extract Extract with Ethyl Acetate monitor->extract dry Dry & Concentrate extract->dry chrom Silica Gel Chromatography dry->chrom final Recrystallize & Characterize Product chrom->final troubleshooting_low_yield start Low Product Yield check_enzyme Is Enzyme Active? start->check_enzyme check_conditions Are Conditions Optimal? (pH, Temp) check_enzyme->check_conditions Yes sol_enzyme Verify Storage & Assay Activity check_enzyme->sol_enzyme No check_substrate Is Substrate Soluble? check_conditions->check_substrate Yes sol_conditions Optimize pH (7-8) & Temp (30-40°C) check_conditions->sol_conditions No check_oxygen Is Oxygen Sufficient? check_substrate->check_oxygen Yes sol_substrate Use Co-Solvent or Biphasic System check_substrate->sol_substrate No sol_oxygen Increase Agitation or Supply O2/Air check_oxygen->sol_oxygen No end Yield Improved check_oxygen->end Yes sol_enzyme->check_conditions sol_conditions->check_substrate sol_substrate->check_oxygen sol_oxygen->end

References

Technical Support Center: Cholest-4-en-3-one Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up the production of Cholest-4-en-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: this compound can be produced through two main routes:

  • Microbial Biotransformation: This involves using whole microbial cells, such as species of Rhodococcus, Bacillus, Arthrobacter, Enterobacter, Gordonia, and Mycobacterium, to convert cholesterol into this compound.[1][2]

  • Enzymatic Conversion: This method utilizes the enzyme cholesterol oxidase (COD) to catalyze the conversion of cholesterol.[2][3][4] This can be done using a purified enzyme solution, which can simplify downstream processing.[2][4]

  • Chemical Synthesis: While possible through methods like Oppenauer oxidation, chemical synthesis often involves hazardous solvents and may require multiple steps.[2][5]

Q2: What are the main challenges encountered when scaling up this compound production?

A2: Scaling up production presents several challenges:

  • Low Substrate Solubility: Cholesterol has very low water solubility, which can limit its availability to the biocatalyst (whole cells or enzyme).[1][6]

  • Process Consistency: Maintaining optimal and consistent conditions such as temperature, pH, dissolved oxygen, and agitation at a larger scale can be difficult.[7]

  • Downstream Processing: Separating and purifying this compound from a complex mixture of byproducts, residual substrate, and media components can be a significant portion of the overall production cost and complexity.[8][9]

  • Enzyme Stability and Reusability: For enzymatic processes, maintaining the stability and activity of cholesterol oxidase over multiple cycles is crucial for cost-effectiveness.[10]

  • Product Toxicity: In some microbial systems, the accumulation of this compound or byproducts can be toxic to the microorganisms, inhibiting further production.[6]

Q3: What is a biphasic system and why is it used in this compound production?

A3: A biphasic system in this context refers to a reaction mixture composed of an aqueous phase and an organic solvent phase. This system is employed to overcome the low water solubility of cholesterol.[1][2] The cholesterol substrate dissolves in the organic phase and is then transferred to the aqueous phase where the microbial cells or enzymes catalyze the conversion to this compound. The product then partitions back into the organic phase. This approach can improve substrate availability and may simplify initial product recovery.[2]

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Step
Poor Substrate Availability 1. Optimize Biphasic System: Experiment with different organic solvents (e.g., petroleum ether, n-hexane, decane) to improve cholesterol solubility and partitioning.[1][2] 2. Increase Interfacial Area: Enhance agitation to create a finer emulsion between the aqueous and organic phases, increasing the surface area for mass transfer. 3. Use of Surfactants: Consider the addition of surfactants like Tween 80 to improve cholesterol dispersion in the aqueous phase, though their impact on enzyme activity should be evaluated.[11]
Suboptimal Reaction Conditions 1. Verify Temperature and pH: Ensure the temperature and pH of the reaction are within the optimal range for the specific microorganism or cholesterol oxidase being used. For many cholesterol oxidases, the optimal temperature is between 30°C and 50°C, and the optimal pH is around 7.0-8.0.[5][12][13] 2. Ensure Adequate Aeration: The conversion of cholesterol to this compound is an oxidation reaction that requires oxygen. Insufficient dissolved oxygen can be a limiting factor, especially at a larger scale.[2][14]
Enzyme Inactivation 1. Substrate Inhibition: High concentrations of cholesterol can sometimes inhibit or deactivate the cholesterol oxidase enzyme.[3] Consider a fed-batch approach to maintain a lower, optimal substrate concentration. 2. Product Inhibition/Toxicity: The accumulation of this compound or byproducts may inhibit the enzyme or be toxic to the microbial cells.[6] An in-situ product removal strategy, such as using an organic solvent in a biphasic system, can mitigate this.
Microbial Culture Health (for whole-cell biotransformation) 1. Check Cell Viability: Ensure the microbial culture is healthy and in the appropriate growth phase for biotransformation. 2. Optimize Media Composition: The fermentation medium should contain the necessary nutrients for maintaining cell viability and enzymatic activity. Some studies suggest that yeast extract is a good nitrogen source for cholesterol oxidase production.[11]
Difficulties in Product Purification
Potential Cause Troubleshooting Step
Complex Mixture of Products and Byproducts 1. Optimize Reaction Selectivity: Adjust reaction conditions (e.g., pH, temperature, reaction time) to favor the production of this compound over other steroid derivatives. 2. Strain Selection/Engineering: If using microbial biotransformation, select or engineer a strain with higher selectivity for this compound production.[6]
Inefficient Extraction from Reaction Broth 1. Solvent Selection: Test different organic solvents (e.g., ethyl acetate) for efficient extraction of this compound from the fermentation broth.[3] 2. Optimize Extraction Parameters: Adjust the solvent-to-broth ratio, mixing time, and number of extraction stages to maximize recovery.
Co-elution during Chromatography 1. Optimize Stationary and Mobile Phases: Experiment with different silica (B1680970) gel mesh sizes and solvent systems (e.g., petroleum ether and ethyl acetate (B1210297) gradients) for column chromatography to improve the separation of this compound from impurities.[2][3] 2. Consider Alternative Chromatography Techniques: If co-elution persists, explore other chromatographic methods such as preparative HPLC.
Low Purity after Recrystallization 1. Solvent Selection for Recrystallization: Test different solvents (e.g., anhydrous alcohol) to find one that provides good solubility at high temperatures and poor solubility at low temperatures for this compound, while impurities remain in solution.[4] 2. Control Cooling Rate: A slow cooling rate during recrystallization promotes the formation of larger, purer crystals.

Data Presentation

Table 1: Comparison of Bioconversion Performance Using Different Organic Solvents in a Biphasic System

Organic SolventConversion Rate (%)Relative Enzyme Activity (%)
Isoamyl alcohol45.281.2 ± 3.2
Butyl acetate47.685.7 ± 4.5
Petroleum ether61.272.3 ± 3.4
Hexane76.569.1 ± 3.1
Decane87.364.4 ± 3.3
Heptadecane88.763.3 ± 3.5
Data adapted from a study using cholesterol oxidase from Rhodococcus sp.[2]

Table 2: Effect of Initial Cholesterol Concentration on Conversion Rate

Initial Cholesterol (g)Conversion Rate (%)
0.595.3
1.089.7
2.078.2
3.065.4
4.051.6
Reaction conditions: 100 mL enzyme solution, 30 mL petroleum ether, 30°C, 250 rpm for 5 hours.[2]

Experimental Protocols

Protocol 1: Enzymatic Production of this compound in a Biphasic System
  • Reaction Setup: In a suitable reactor vessel, combine the aqueous phase containing the cholesterol oxidase (COD) enzyme solution with an organic solvent (e.g., petroleum ether) in a volumetric ratio of approximately 10:3 (aqueous:organic).[3]

  • Substrate Addition: Add cholesterol to the biphasic system. The initial concentration of cholesterol should be optimized; a starting point could be 1 g of cholesterol per 130 mL of the total biphasic mixture.[2][3]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and agitation (e.g., 250 rpm) to ensure adequate mixing and mass transfer.[1][2] Provide a continuous supply of oxygen, as it is a co-substrate in the reaction.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples from the organic phase at regular intervals and analyzing the concentration of this compound using techniques like HPLC.

  • Reaction Termination: Once the conversion of cholesterol has reached a plateau, terminate the reaction.

Protocol 2: Downstream Purification of this compound
  • Extraction: Separate the organic phase from the aqueous phase. Wash the organic phase with water to remove any water-soluble impurities.[2][3]

  • Evaporation: Concentrate the organic extract under vacuum to remove the solvent and obtain the crude product.[2][3]

  • Column Chromatography: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., petroleum ether) and load it onto a silica gel column (e.g., 300-400 mesh) pre-equilibrated with the same solvent. Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in petroleum ether.[2][3] Collect the fractions containing this compound.

  • Recrystallization: Combine the pure fractions and evaporate the solvent. Dissolve the resulting solid in a minimal amount of a hot solvent (e.g., anhydrous alcohol) and allow it to cool slowly to induce crystallization.[2][4]

  • Drying: Collect the crystals by filtration and dry them under vacuum to obtain the final high-purity this compound product.

Visualizations

experimental_workflow cluster_production Enzymatic Production cluster_purification Downstream Purification Biphasic_System Prepare Aqueous/Organic Biphasic System Add_Substrate Add Cholesterol Substrate Biphasic_System->Add_Substrate Reaction Incubate with Agitation and Aeration Add_Substrate->Reaction Monitor Monitor Reaction Progress (HPLC) Reaction->Monitor Extraction Extract with Organic Solvent Monitor->Extraction Reaction Complete Evaporation Evaporate Solvent Extraction->Evaporation Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Recrystallization Recrystallize from Solvent Chromatography->Recrystallization Final_Product High-Purity this compound Recrystallization->Final_Product

Caption: General experimental workflow for the production and purification of this compound.

troubleshooting_logic Start Low Product Yield Substrate Poor Substrate Availability? Start->Substrate Conditions Suboptimal Reaction Conditions? Start->Conditions Enzyme Enzyme Inactivation? Start->Enzyme Optimize_Biphasic Optimize Biphasic System (Solvent, Agitation) Substrate->Optimize_Biphasic Yes Check_Temp_pH Verify Temperature and pH Conditions->Check_Temp_pH Yes Check_Aeration Ensure Adequate Aeration Conditions->Check_Aeration Yes Fed_Batch Consider Fed-Batch Substrate Addition Enzyme->Fed_Batch Yes In_Situ_Removal Implement In-Situ Product Removal Enzyme->In_Situ_Removal Yes

Caption: Troubleshooting logic for addressing low this compound yield.

signaling_pathway Cholesterol Cholesterol COD Cholesterol Oxidase (COD) + O2 Cholesterol->COD Cholestenone This compound COD->Cholestenone H2O2 H2O2 COD->H2O2

Caption: Enzymatic conversion of cholesterol to this compound by cholesterol oxidase.

References

Stability issues of Cholest-4-en-3-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholest-4-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this compound in various solvents. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for solid this compound?

A1: Solid this compound is a stable compound under proper storage conditions. It is typically supplied as a crystalline solid. For long-term storage, it is recommended to keep the solid material at -20°C, where it can be stable for at least four years.[1] The container should be tightly sealed and stored in a dry, well-ventilated area.[2][3]

Q2: What are the general recommendations for preparing and storing solutions of this compound?

A2: When preparing stock solutions, it is advisable to use high-purity solvents and purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the compound to minimize exposure to oxygen.[1] Solutions should be stored in tightly sealed vials, preferably with a cap that provides an airtight seal. For short-term storage, refrigeration (2-8°C) may be adequate, but for longer-term storage, -20°C is recommended. Solutions in DMSO or ethanol (B145695) have been noted to be stable for up to 2 months when stored at -20°C.

Q3: In which common organic solvents is this compound soluble?

A3: this compound is soluble in a range of organic solvents. Known solubilities include:

  • Ethanol: Approximately 2 mg/mL[4]

  • Dimethylformamide (DMF): Approximately 0.1 mg/mL[5]

  • Dimethyl sulfoxide (B87167) (DMSO): Soluble

It is also expected to be soluble in other common organic solvents such as methanol, acetonitrile (B52724), and chlorinated solvents, although specific solubility data may not be readily available.

Troubleshooting Guide

Q4: I am seeing inconsistent results in my experiments using a this compound solution. Could this be a stability issue?

A4: Inconsistent experimental results can indeed be a sign of compound degradation. This compound, as an α,β-unsaturated ketone, can be susceptible to degradation under certain conditions. Factors that can influence its stability in solution include the choice of solvent, storage temperature, exposure to light, and the presence of contaminants. If you suspect degradation, it is recommended to prepare a fresh stock solution from solid material and compare its performance to the older solution.

Q5: I have observed a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A5: A decrease in concentration can be due to several factors:

  • Chemical Degradation: The molecule may be degrading. This can be accelerated by storage at room temperature, exposure to UV light, or the presence of reactive species in the solvent.

  • Solvent Evaporation: If the storage container is not properly sealed, solvent can evaporate over time, leading to an apparent increase in concentration, but if the compound precipitates out due to increased concentration, the supernatant concentration will decrease.

  • Adsorption to Surfaces: Highly lipophilic compounds like this compound can adsorb to the surface of plastic storage containers. Using glass vials is often preferred.

To troubleshoot, you should analyze your stock solution using an appropriate analytical method, such as HPLC-UV, to check for the appearance of degradation products and to accurately quantify the parent compound.

Q6: Are there any solvents I should avoid when working with this compound?

A6: While specific studies on solvent compatibility are limited, it is generally advisable to avoid solvents that are not of high purity or that may contain reactive impurities. For example, old bottles of ethers can form peroxides, which could potentially react with the double bond in this compound. Similarly, strongly acidic or basic conditions should be avoided unless they are a required part of the experimental design, as they can catalyze degradation or isomerization.

Stability Data Summary

The following table summarizes the known stability data for this compound in different solvents and conditions.

SolventConcentrationStorage TemperatureDurationStability Notes
SolidN/A-20°C≥ 4 yearsStable for at least 4 years.[1]
EthanolNot specified-20°CUp to 2 monthsExpected to be stable.
DMSONot specified-20°CUp to 2 monthsExpected to be stable.
Petroleum EtherNot specified30°C5 hoursUsed as a solvent in enzymatic conversion with good product recovery, suggesting short-term stability.[6]
n-DecaneNot specifiedNot specified3 hoursUsed in a biphasic system for biotransformation, indicating stability during the reaction.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a general method for determining the stability of this compound in a solvent of interest using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (solid)

  • High-purity solvent of interest (e.g., ethanol, methanol, DMSO, acetonitrile)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile and water)

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a UV detector (detection wavelength ~242 nm)[1][5] and a suitable column (e.g., C18).

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of solid this compound.

  • Dissolve it in the solvent of interest to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but care should be taken to avoid degradation.

3. Stability Study Setup:

  • Aliquot the stock solution into several HPLC vials.

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Prepare a control sample to be analyzed immediately (Time 0).

4. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), analyze one of the stored vials by HPLC.

  • Use an appropriate HPLC method to separate this compound from any potential degradation products. A gradient elution with a C18 column is often a good starting point.

  • Monitor the chromatogram at the λmax of this compound (~242 nm).[1][5]

5. Data Analysis:

  • Calculate the peak area of the this compound peak at each time point.

  • Compare the peak area at each time point to the peak area at Time 0 to determine the percentage of the compound remaining.

  • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution of this compound aliquot Aliquot into Vials prep_stock->aliquot store Store under Test Conditions aliquot->store analyze_t0 Analyze Time 0 Sample via HPLC aliquot->analyze_t0 analyze_tn Analyze Samples at Defined Time Points store->analyze_tn data_analysis Analyze Data: % Remaining & Degradants analyze_t0->data_analysis analyze_tn->data_analysis

Caption: Workflow for assessing the stability of this compound.

troubleshooting_tree Troubleshooting Inconsistent Results start Inconsistent Experimental Results Observed check_solution Is the stock solution old or improperly stored? start->check_solution prepare_fresh Prepare fresh stock solution from solid. check_solution->prepare_fresh Yes check_protocol Review experimental protocol for potential issues. check_solution->check_protocol No re_run Re-run experiment with fresh solution. prepare_fresh->re_run issue_persists Issue Persists? re_run->issue_persists issue_persists->check_protocol Yes problem_solved Problem Resolved issue_persists->problem_solved No evaluate_stability Perform a formal stability study under experimental conditions. check_protocol->evaluate_stability

Caption: Decision tree for troubleshooting stability-related issues.

References

Technical Support Center: Optimizing Detection of Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Cholest-4-en-3-one in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most effective analytical method for quantifying this compound?

A1: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most robust and widely used method for quantifying this compound.[1] This technique offers high sensitivity and specificity, which is crucial for measuring low endogenous concentrations and distinguishing the analyte from isomers and other interfering species in complex biological matrices.[1] While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, it typically requires a derivatization step to improve the volatility of the analyte.[1][2]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) essential for accurate quantification?

A2: A stable isotope-labeled internal standard, such as a deuterated analog (e.g., 7α-hydroxy-4-cholesten-3-one-d7), is critical for precise and accurate quantification.[1][3] The SIL-IS is added to the sample at the beginning of the preparation process and behaves almost identically to the target analyte during extraction, cleanup, and ionization. By calculating the ratio of the analyte signal to the SIL-IS signal, variations arising from matrix effects, ion suppression or enhancement, and inconsistencies in sample preparation can be effectively normalized, leading to improved analytical precision.[1]

Q3: How can I improve the detection sensitivity for this compound?

A3: Chemical derivatization is a highly effective strategy to significantly boost detection sensitivity, potentially by over 1000-fold in some cases.[1] For LC-MS/MS, derivatization with a reagent that introduces a permanently charged group can greatly enhance ionization efficiency.[1] For GC-MS, derivatization is necessary to increase the volatility of the compound.[2]

Q4: My measured this compound concentrations seem artificially high. What could be the cause?

A4: Artificially inflated concentrations of this compound can result from the auto-oxidation of cholesterol in the sample.[1] To minimize this, it is crucial to implement the following precautions:

  • Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents.[1]

  • Keep samples on ice or at low temperatures throughout the preparation process.[1]

  • Protect samples from light and air.[1]

  • Process samples as quickly as possible.[1]

  • For long-term storage, keep samples at -80°C.[1]

Q5: What are the key steps in sample preparation for this compound analysis?

A5: A typical sample preparation workflow involves extraction of the analyte from the biological matrix (e.g., plasma or serum), followed by cleanup to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][4] The choice of method depends on the sample type, the required level of cleanliness, and the analytical technique being used.

Troubleshooting Guides

Low or No Signal
Potential Cause Recommended Solution
Inefficient Extraction Optimize the extraction solvent and procedure. For plasma or serum, a combination of protein precipitation with acetonitrile (B52724) followed by liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) is often effective.[4] Ensure proper vortexing and phase separation.
Poor Ionization in MS For LC-MS/MS, consider derivatization to add a charged moiety to the molecule, which can significantly improve ionization efficiency.[1] For GC-MS, ensure the derivatization reaction (e.g., silylation) has gone to completion by optimizing reaction time and temperature.
Analyte Degradation This compound can be sensitive to light and oxidation.[1] Ensure samples are handled under appropriate conditions (e.g., amber vials, addition of antioxidants like BHT) and stored at -80°C for long-term stability.[1]
Instrumental Issues Verify the performance of the LC-MS/MS or GC-MS system. Check for leaks, ensure proper calibration, and clean the ion source. Confirm that the mass transitions and collision energies are correctly optimized for this compound.
High Variability in Results
Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial to correct for variability.[1]
Matrix Effects Biological matrices can cause ion suppression or enhancement in the mass spectrometer.[1] Improve the sample cleanup procedure, for example, by incorporating a solid-phase extraction (SPE) step.[1] Diluting the sample may also help mitigate matrix effects.
Sample Contamination Ensure all glassware and plasticware are thoroughly cleaned to avoid external contamination. Use high-purity solvents and reagents.
Freeze-Thaw Instability Evaluate the stability of this compound through multiple freeze-thaw cycles in the specific biological matrix.[3] If instability is observed, aliquot samples after collection to avoid repeated freezing and thawing.

Data Presentation

Table 1: Comparison of Analytical Methods for Cholestenone Quantification
ParameterLC-MS/MSGC-MS
Derivatization Optional, but can improve sensitivityGenerally required
Sensitivity HighModerate to High
Specificity HighHigh
Throughput HighModerate
Primary Use Gold standard for quantification in biological fluids[5]Widely used for sterol analysis[6]
Table 2: Reported Performance Metrics for Cholestenone Analysis
AnalyteMethodMatrixLLOQLinearity RangeReference
7α-hydroxy-4-cholesten-3-oneUHPLC-MS/MSHuman Serum0.50 ng/mLNot Specified[7]
7α-hydroxy-4-cholesten-3-oneUHPLC-MS/MSHuman Serum5 ng/mL5-300 ng/mL[8]
CholesterolGC-MSSerum0.04 mmol/L0.1-15 mmol/L[9]
4β-hydroxycholesterolLC-MS/MSPlasma5 ng/mL5-250 ng/mL[10]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Serum

This protocol is based on a general approach for similar molecules and should be optimized for specific laboratory conditions.

1. Sample Preparation (Protein Precipitation and LLE)

  • To 100 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., a deuterated analog of this compound).[4]

  • Add 300 µL of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% BHT) to precipitate proteins.[1][4]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[4]

2. LC-MS/MS Conditions (Example)

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) of precursor and product ions for both the analyte and the internal standard.

Protocol 2: GC-MS Analysis of this compound in Human Serum

This protocol requires a derivatization step to make the analyte volatile.

1. Sample Preparation (Extraction and Derivatization)

  • To 200 µL of serum, add 1 mL of a chloroform/methanol mixture (2:1, v/v) and the internal standard (e.g., 5α-cholestane).

  • Sonicate for 60 minutes to extract lipids and precipitate proteins.[9]

  • Centrifuge at 12,000 rpm for 10 minutes.[9]

  • Transfer the supernatant to a new vial and evaporate to dryness under nitrogen.[9]

  • For derivatization, add 100 µL of a silylating agent like BSTFA with 1% TMCS.[9]

  • Heat the vial at 70°C for 40 minutes to complete the reaction.[9]

  • Cool to room temperature before injection into the GC-MS.[9]

2. GC-MS Conditions (Example)

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

  • Injector Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 20°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source: Electron Impact (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Serum/Plasma) is_add Add Internal Standard start->is_add extract Extraction (LLE/SPE) is_add->extract evap Evaporation extract->evap reconst Reconstitution evap->reconst lc LC Separation reconst->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_signal Troubleshooting Low Signal cluster_variability Troubleshooting Variability start Experiment Start check_signal Low or No MS Signal? start->check_signal check_variability High Result Variability? check_signal->check_variability No opt_extraction Optimize Extraction check_signal->opt_extraction Yes use_is Use Internal Standard check_variability->use_is Yes success Successful Analysis check_variability->success No check_ionization Improve Ionization (Derivatize) opt_extraction->check_ionization prevent_degrad Prevent Degradation check_ionization->prevent_degrad prevent_degrad->check_variability improve_cleanup Improve Sample Cleanup use_is->improve_cleanup check_stability Check Freeze-Thaw Stability improve_cleanup->check_stability check_stability->success

Caption: Logical guide for troubleshooting common analytical issues.

References

Technical Support Center: Troubleshooting Variability in Cholest-4-en-3-one Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholest-4-en-3-one. The following information is designed to address common issues and sources of variability encountered during bioactivity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General

Q1: What is this compound and what are its known bioactivities?

This compound is a metabolite of cholesterol, often produced by the action of cholesterol oxidase.[1][2] It has demonstrated a range of biological activities, including anti-cancer properties, particularly in breast cancer cell lines, and effects on lipid metabolism.[3][4][5] Studies have shown it can reduce the viability of cancer cells and modulate cholesterol homeostasis.[3][4] It is also known to act as a ligand for the Liver X Receptor (LXR), a key regulator of lipid metabolism.[3][4]

Q2: How should I prepare and store this compound for my experiments?

This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[6] For bioassays, it is soluble in organic solvents like ethanol (B145695) and dimethylformamide (DMF).[6] It is crucial to prepare fresh stock solutions and dilute them in the appropriate cell culture medium for each experiment to avoid degradation and precipitation. The stability in aqueous solutions over time can be limited, so preparing fresh dilutions is recommended.

Cell-Based Assays (e.g., MTT, Cytotoxicity)

Q3: I am observing high variability between replicate wells in my MTT assay. What are the likely causes?

High variability in MTT assays is a common issue and can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling.[7][8]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your analysis.[7]

  • Pipetting Errors: Inconsistent pipetting of cells, media, or the test compound will lead to variability. Regular calibration of pipettes and careful, consistent technique are essential.[7]

  • Incomplete Solubilization of Formazan (B1609692) Crystals: Ensure complete dissolution of the purple formazan crystals by using a sufficient volume of an appropriate solubilizing agent (e.g., DMSO, SDS). Visually inspect the wells under a microscope to confirm complete dissolution before reading the plate.[7]

Q4: My IC50 values for this compound are inconsistent with published data. What should I check?

Discrepancies in IC50 values can arise from several experimental differences:

  • Cell Line and Passage Number: Different cell lines exhibit varying sensitivities to compounds. Even within the same cell line, high passage numbers can lead to genetic drift and altered responses. Always use low-passage cells and record the passage number in your experiments.

  • Seeding Density: The initial number of cells seeded can influence the final assay readout. Optimize and maintain a consistent seeding density for all experiments.

  • Incubation Time: The duration of compound exposure will significantly impact the IC50 value. Ensure you are using a consistent incubation time as reported in the literature you are comparing to.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds like this compound, reducing its effective concentration. Consider using reduced-serum or serum-free media during the compound treatment phase, if appropriate for your cell line.

Data Presentation: Reported IC50 Values for this compound

Cell LineAssay TypeIncubation Time (hours)IC50 Value (µM)Reference
MCF-7 (Breast Cancer)MTT4817.8[3]
MDA-MB-231 (Breast Cancer)MTT4814.1[3]
MCF-10A (Non-tumorigenic Breast)MTT4860[3]

LXR Reporter Assays

Q5: I am not seeing a significant induction of my LXR reporter gene in response to this compound treatment. What could be wrong?

Several factors can lead to a weak or absent signal in LXR reporter assays:

  • Low LXR Expression: The cell line you are using may not express sufficient levels of LXRα or LXRβ. Verify the expression of LXR isoforms in your chosen cell line using techniques like qPCR or Western blotting.[1]

  • Inefficient Transfection: If using transient transfection, optimize the transfection protocol for your specific cell line to ensure efficient delivery of the reporter and LXR expression plasmids.

  • Suboptimal Assay Conditions: Ensure the incubation time and concentration range of this compound are appropriate. A time course and dose-response experiment may be necessary to determine the optimal conditions.

  • Compound Instability: As mentioned, this compound may not be stable in culture medium for extended periods. Consider shorter incubation times or replenishing the compound during the experiment.

Cholesterol Efflux Assays

Q6: I am observing high background cholesterol efflux in my vehicle-treated control cells. How can I reduce this?

High background in cholesterol efflux assays can obscure the specific effects of your test compound. Here are some troubleshooting steps:

  • Cell Health: Ensure cells are healthy and not overgrown. Cell stress or death can lead to a non-specific release of cholesterol. Optimize cell seeding density and minimize the duration of the equilibration and efflux periods.[1]

  • Acceptor-Free Medium: Ensure your serum-free medium does not contain components that can act as cholesterol acceptors. Thoroughly wash the cells with PBS before adding the efflux medium containing the specific acceptor (e.g., ApoA1, HDL).[1]

  • Optimize Labeling: Optimize the concentration of the fluorescently labeled cholesterol and the labeling time to ensure adequate incorporation without causing cytotoxicity.[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration). Incubate for the desired period (e.g., 24 or 48 hours).[3]

  • MTT Addition: Add 50 µL of MTT solution (2.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: LXR Reporter Assay

  • Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with an LXR-responsive reporter plasmid (e.g., containing LXR response elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a known LXR agonist as a positive control (e.g., T0901317). Include a vehicle control.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Mandatory Visualizations

LXR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR LXR This compound->LXR Binds LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes Activates Increased Cholesterol Efflux Increased Cholesterol Efflux Target_Genes->Increased Cholesterol Efflux

Caption: LXR signaling pathway activated by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with Serial Dilutions prep_compound->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Specified Time (e.g., 24-48h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure_signal Measure Signal (e.g., Absorbance) add_reagent->measure_signal calc_ic50 Calculate IC50 or Other Bioactivity Metric measure_signal->calc_ic50

References

Technical Support Center: Enhancing Cholesterol to Cholest-4-en-3-one Bioconversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the bioconversion of cholesterol to Cholest-4-en-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound yield?

A1: Low product yield is a frequent issue stemming from several factors:

  • Poor Substrate Bioavailability: Cholesterol's low aqueous solubility limits its availability to the enzyme or microbial cells.[1][2][3]

  • Enzyme Inactivation: The enzyme, cholesterol oxidase (COD), can be denatured by factors such as suboptimal pH, temperature, or the production of hydrogen peroxide as a byproduct.[4]

  • Product Inhibition: Accumulation of this compound can inhibit the activity of cholesterol oxidase.[1]

  • Mass Transfer Limitations: In biphasic systems, inefficient mixing can limit the transfer of cholesterol from the organic phase to the aqueous phase where the reaction occurs.

  • Subsequent Metabolism: If using whole microbial cells, the product this compound may be further metabolized by the cells, reducing the final yield.[3]

Q2: How can I improve the solubility of cholesterol in the reaction medium?

A2: Enhancing cholesterol solubility is critical for a successful bioconversion. Several strategies can be employed:

  • Aqueous/Organic Biphasic Systems: Dissolving cholesterol in a water-immiscible organic solvent creates a reservoir for the substrate, which can then partition into the aqueous phase for conversion.[1][3] Long-chain hydrocarbons like petroleum ether have shown good performance.[1][3]

  • Surfactants and Emulsifiers: Non-ionic surfactants like Tween 80 and Triton X-100 can be used to create micelles or emulsions, increasing the surface area of cholesterol available for the enzyme.[1][5] Lecithin has also been reported to be effective.[1]

  • Co-solvents: Using a water-miscible organic solvent, such as isopropanol, can help dissolve cholesterol in the reaction medium.[6]

Q3: What is the optimal pH and temperature for the bioconversion?

A3: The optimal conditions can vary depending on the source of the cholesterol oxidase. However, a common starting point is a pH of around 7.5 and a temperature of 30°C.[1][6] It is recommended to perform optimization experiments for your specific enzyme or microbial strain. One study found optimal production of cholesterol oxidase at pH 8.0 and 35°C.[5]

Q4: Should I use a whole-cell or purified enzyme approach?

A4: Both approaches have their advantages and disadvantages:

  • Whole-Cell Biocatalysts: This method can be more cost-effective as it eliminates the need for enzyme purification. However, it can lead to the formation of byproducts due to the presence of other cellular enzymes and potential further degradation of the desired product.[3]

  • Purified Enzyme (Cholesterol Oxidase): Using a purified enzyme solution results in a cleaner reaction with fewer impurities, simplifying the downstream purification process.[3] However, the cost of enzyme production and purification is higher.

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored by analyzing samples at different time points using:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of substrate (cholesterol) and product (this compound).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of both cholesterol and this compound.[5][6]

  • Spectrophotometry: The product, this compound, has a characteristic absorbance peak around 232-240 nm which can be used for quantification.[5][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Poor cholesterol solubilityImplement an aqueous/organic biphasic system or add surfactants (e.g., Tween 80, Triton X-100).[1][3]
Inactive enzymeVerify the activity of your cholesterol oxidase stock. Ensure proper storage conditions.
Suboptimal reaction conditionsOptimize pH and temperature for your specific enzyme or microbial strain. A typical starting point is pH 7.5 and 30°C.[1][6]
Reaction Stalls Prematurely Product inhibitionConsider using a biphasic system where the product can be continuously extracted into the organic phase.[1]
Enzyme denaturationThe production of H₂O₂ during the reaction can inactivate the enzyme.[4] Consider adding catalase to the reaction mixture to decompose H₂O₂.
Oxygen limitationThe reaction consumes oxygen. Ensure adequate aeration, especially in larger-scale reactions.[3]
Formation of Multiple Byproducts Using whole-cell biocatalystsSwitch to a purified enzyme system to minimize side reactions.[3]
Non-specific enzyme activityIf using a purified enzyme, verify its purity. Consider further purification steps if necessary.
Difficulty in Product Extraction Emulsion formation in biphasic systemsCentrifuge the mixture to break the emulsion. Consider changing the organic solvent or the surfactant being used.
Low product concentrationAllow the reaction to proceed for a longer duration or optimize conditions for higher yield before extraction.

Data Presentation

Table 1: Comparison of Different Organic Solvents in a Biphasic System for this compound Production

Organic SolventRelative Conversion Rate (%)Residual Enzyme Activity (%)
Petroleum Ether10065
n-Hexane9568
n-Heptane9866
Iso-octane9270
Toluene7555

Data synthesized from studies investigating various organic solvents.[1][3] The conversion rate of petroleum ether was set to 100% as a reference.

Table 2: Effect of Initial Cholesterol Concentration on Conversion Rate in a Biphasic System

Initial Cholesterol (g/L)Conversion Rate (%)
585
1078
2065
3052
4041

Data adapted from a study by Liu et al. (2015), demonstrating the impact of substrate concentration on conversion efficiency.[3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound in an Aqueous/Organic Biphasic System
  • Substrate Preparation: Dissolve cholesterol in a suitable organic solvent (e.g., petroleum ether) to a final concentration of 10 g/L.

  • Aqueous Phase Preparation: Prepare a potassium phosphate (B84403) buffer (50 mM, pH 7.5).

  • Reaction Setup: In a reaction vessel, combine the aqueous buffer and the cholesterol-containing organic phase at a volumetric ratio of 10:3 (aqueous:organic).[1]

  • Enzyme Addition: Add cholesterol oxidase solution to the aqueous phase to a final activity of approximately 270 U/L.[1][3]

  • Incubation: Incubate the reaction mixture at 30°C with agitation (e.g., 250 rpm) to ensure proper mixing of the two phases.[1][3]

  • Monitoring: At regular intervals, withdraw a sample from the organic phase for analysis by TLC or HPLC to monitor the conversion of cholesterol to this compound.

  • Reaction Termination and Product Extraction: Once the reaction is complete, separate the organic phase. The product, this compound, will be primarily in the organic phase.[6]

Protocol 2: Quantification of this compound using HPLC
  • Sample Preparation: Dilute the organic phase sample from the reaction with a suitable solvent (e.g., isopropanol) to a concentration within the linear range of the standard curve.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the same solvent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol (B129727) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 240 nm.[5]

  • Analysis: Inject the prepared samples and standards onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Bioconversion_Workflow cluster_preparation Preparation cluster_reaction Bioconversion cluster_analysis Analysis & Purification Cholesterol Cholesterol Biphasic_System Biphasic Reaction (30°C, 250 rpm) Cholesterol->Biphasic_System Organic_Solvent Organic Solvent Organic_Solvent->Biphasic_System Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Biphasic_System Enzyme Cholesterol Oxidase Enzyme->Biphasic_System Sampling Sampling Biphasic_System->Sampling Extraction Product Extraction Biphasic_System->Extraction HPLC HPLC Analysis Sampling->HPLC Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the bioconversion of cholesterol.

Troubleshooting_Logic Start Low Yield? Check_Solubility Check Cholesterol Solubility Start->Check_Solubility Yes Check_Conditions Verify Reaction Conditions (pH, Temp) Start->Check_Conditions Yes Check_Enzyme Assess Enzyme Activity Start->Check_Enzyme Yes Use_Biphasic Use Biphasic System or Surfactants Check_Solubility->Use_Biphasic Optimize_Conditions Optimize pH and Temperature Check_Conditions->Optimize_Conditions Replace_Enzyme Use Fresh/Active Enzyme Check_Enzyme->Replace_Enzyme Signaling_Pathway cluster_reaction Enzymatic Reaction Cholesterol Cholesterol (Substrate) Intermediate Cholest-5-en-3-one (Intermediate) Cholesterol->Intermediate Oxidation Enzyme Cholesterol Oxidase (FAD-dependent) Enzyme->Intermediate Product This compound (Product) Enzyme->Product Intermediate->Product Isomerization Byproduct Hydrogen Peroxide (H₂O₂) Oxygen O₂ Water H₂O

References

Minimizing the use of harmful solvents in Cholest-4-en-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the use of harmful solvents in Cholest-4-en-3-one synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the greener synthesis of this compound, focusing on enzymatic and microwave-assisted methods.

Enzymatic Synthesis (Biphasic System)

Problem Potential Cause Troubleshooting Steps
Low Yield/Conversion Rate Suboptimal Reaction Conditions: Incorrect pH or temperature can significantly reduce enzyme activity. Studies have shown optimal activity for cholesterol oxidase is often in the pH range of 7.0 to 8.0 and at temperatures between 35°C and 40°C.[1]- Verify and adjust the pH of the aqueous buffer to the optimal range for the specific cholesterol oxidase being used.- Ensure the reaction temperature is maintained at the optimal level for the enzyme.
Enzyme Inactivation: Cholesterol oxidase can be inactivated by factors such as interfacial tension in the biphasic system, or by the byproduct hydrogen peroxide (H₂O₂).[2]- Employ gentle agitation to minimize denaturation at the solvent interface.- Consider adding catalase to the reaction mixture to break down H₂O₂ as it forms.- Evaluate the reusability of the enzyme; activity may decrease with each cycle.[2]
Poor Substrate Availability: Cholesterol has low solubility in the aqueous phase where the enzyme is active.- Use a suitable organic co-solvent to create an efficient biphasic system. Long-chain hydrocarbons like n-decane have been shown to be effective.[3]- Optimize the ratio of the organic to the aqueous phase to enhance mass transfer.
Formation of Byproducts Over-oxidation or Side Reactions: Prolonged reaction times or non-specific enzyme activity can lead to the formation of undesired products.- Monitor the reaction progress using TLC or HPLC and stop the reaction once the substrate is consumed.- Purify the product using column chromatography to separate it from any byproducts.[2][4]
Difficult Product Extraction Emulsion Formation: Vigorous mixing of the aqueous and organic phases can lead to stable emulsions.- Reduce the agitation speed.- After the reaction, allow the mixture to stand for a period to allow for phase separation.- Use a different, less-toxic organic solvent for extraction, such as ethyl acetate (B1210297).[5]

Microwave-Assisted Synthesis

Problem Potential Cause Troubleshooting Steps
Low Yield Suboptimal Microwave Parameters: Incorrect power, temperature, or reaction time can lead to incomplete reactions.- Optimize the microwave power and temperature settings for the specific reaction.- Gradually increase the reaction time and monitor the progress by TLC or HPLC.
Solvent Choice: The solvent must be suitable for microwave heating and the specific reaction.- Select a solvent with a suitable dielectric constant for efficient microwave absorption.- Ensure the chosen solvent is compatible with the reagents and reaction conditions.
Product Degradation Overheating: Localized "hot spots" can occur in microwave synthesis, leading to product decomposition.- Use a microwave reactor with efficient stirring to ensure even temperature distribution.- Employ pulsed microwave heating to allow for periods of cooling.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using enzymatic methods over traditional chemical synthesis for this compound?

A1: Enzymatic methods offer several advantages, including:

  • Reduced Use of Harmful Solvents: Traditional methods often employ hazardous solvents like benzene, chloroform, and methanol.[2][5] Enzymatic reactions can be performed in aqueous-based biphasic systems with less toxic organic solvents.

  • Higher Specificity: Enzymes like cholesterol oxidase are highly specific, leading to fewer byproducts and simpler purification processes.[1][2]

  • Milder Reaction Conditions: Enzymatic reactions typically occur under mild conditions of pH and temperature, reducing energy consumption and the risk of side reactions.[1]

  • One-Step Synthesis: Bioconversion can often convert cholesterol to this compound in a single step, unlike some multi-step chemical methods.[2]

Q2: Which "greener" solvents are recommended for the enzymatic synthesis of this compound?

A2: For biphasic enzymatic synthesis, long-chain hydrocarbons have shown good performance in terms of conversion rates. Some recommended options include:

  • n-Decane[3]

  • Petroleum Ether

  • n-Hexane

  • Heptadecane

These are generally less toxic than chlorinated or aromatic solvents. The choice of solvent can impact both the conversion rate and the residual enzyme activity, so it should be carefully considered.[2]

Q3: How can I improve the efficiency of my enzymatic reaction?

A3: To improve efficiency, consider the following:

  • Optimize Reaction Parameters: Ensure the pH, temperature, and substrate concentration are optimized for your specific enzyme.[1][3]

  • Enhance Oxygen Supply: The oxidation of cholesterol requires oxygen. Providing a continuous supply of air or oxygen can significantly improve the conversion rate.[2]

  • Choose an Appropriate Biphasic System: The selection of the organic solvent and the ratio of the aqueous to organic phase are critical for efficient mass transfer of the hydrophobic cholesterol to the enzyme in the aqueous phase.[2]

Q4: What is the role of microwave assistance in greening the synthesis of this compound?

A4: Microwave-assisted synthesis is a green chemistry technique that can significantly reduce reaction times, often from hours to minutes.[6] This can lead to lower energy consumption and potentially reduce the need for large volumes of solvents. While specific protocols for this compound are not as widespread as for enzymatic methods, it represents a promising area for developing more environmentally friendly chemical syntheses.

Quantitative Data Summary

Table 1: Comparison of Solvents in Enzymatic Biphasic Synthesis of this compound

Organic SolventConversion Rate (%)Residual Enzyme Activity (%)
Petroleum Ether90.158.2
n-Hexane85.362.5
n-Decane88.760.1
Heptadecane86.461.3
Ethyl Acetate65.275.4
Glycerin58.980.1

Data adapted from a study using cholesterol oxidase from Rhodococcus sp. in an aqueous/organic biphasic system.[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound in a Biphasic System

Materials:

  • Cholesterol

  • Cholesterol oxidase (e.g., from Rhodococcus sp.)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • n-Decane (or other suitable long-chain hydrocarbon)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Prepare a biphasic system in a reaction vessel by combining the aqueous potassium phosphate buffer containing cholesterol oxidase and the organic phase (n-decane) containing the dissolved cholesterol. A typical ratio is 10:3 (aqueous:organic, v/v).[5]

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with constant, gentle agitation (e.g., 250 rpm) for a predetermined time (e.g., 3-5 hours).[2][5]

  • Provide a steady supply of air or oxygen to the reaction mixture.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, stop the agitation and allow the phases to separate.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate to recover any remaining product.

  • Combine the organic layers and wash with water to remove the enzyme.

  • Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude this compound by silica gel column chromatography.[4]

Protocol 2: Microwave-Assisted Oppenauer Oxidation of Cholesterol (Illustrative)

Note: This is a generalized protocol for a greener chemical approach. Specific parameters will need optimization.

Materials:

  • Cholesterol

  • Aluminum isopropoxide

  • Acetone (as both solvent and hydride acceptor)

  • Toluene (B28343) (as a higher boiling co-solvent, use minimized)

  • Hydrochloric acid (2M, for quenching)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave-safe reaction vessel, dissolve cholesterol in a minimal amount of toluene and a larger volume of acetone.

  • Add aluminum isopropoxide to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Set the reaction parameters (e.g., temperature to 100-120°C, power to 100-200 W, and time to 10-30 minutes).

  • After the reaction, cool the vessel to room temperature.

  • Quench the reaction by slowly adding 2M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification A Prepare Aqueous Phase (Buffer + Cholesterol Oxidase) C Combine Phases in Reactor A->C B Prepare Organic Phase (Safer Solvent + Cholesterol) B->C D Incubate with Agitation & Oxygen Supply C->D E Monitor Reaction (TLC/HPLC) D->E F Phase Separation E->F G Extraction with Ethyl Acetate F->G H Drying and Solvent Evaporation G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic cluster_conditions Check Reaction Conditions cluster_enzyme Check Enzyme Activity cluster_mass_transfer Check Mass Transfer Start Low Yield in Enzymatic Synthesis? C1 Is pH optimal? Start->C1 Yes E1 Has enzyme been reused? Start->E1 Yes M1 Is agitation too vigorous/gentle? Start->M1 Yes C2 Is Temperature optimal? C1->C2 Yes C3 Is O2 supply adequate? C2->C3 Yes Solution Optimize based on findings C3->Solution E2 Is H2O2 being removed? E1->E2 Yes E2->Solution M2 Is the solvent system appropriate? M1->M2 Yes M2->Solution

Caption: Troubleshooting logic for low yield in enzymatic synthesis.

References

Addressing enzyme inhibition in Cholest-4-en-3-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to enzyme inhibition during the production of Cholest-4-en-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes involved in the conversion of cholesterol to this compound?

A1: The enzymatic conversion of cholesterol to this compound is primarily a two-step process catalyzed by a single enzyme, cholesterol oxidase (EC 1.1.3.6). This bifunctional enzyme first oxidizes the 3β-hydroxyl group of cholesterol to a ketone and then isomerizes the double bond from the B-ring (Δ5) to the A-ring (Δ4) to form this compound.[1] In some microbial metabolic pathways, this compound can be further metabolized by enzymes like 3-ketosteroid-Δ1-dehydrogenase (KstD), which introduces a double bond at the C1-C2 position to produce cholesta-1,4-dien-3-one.[2][3]

Q2: My reaction yield of this compound is consistently low. What are the common causes?

A2: Low yields can stem from several factors, including:

  • Enzyme Inhibition: The presence of inhibitors in your reaction mixture can significantly reduce enzyme activity. This can include substrate or product inhibition, as well as inhibition by other molecules present.

  • Suboptimal Reaction Conditions: Non-ideal pH, temperature, or buffer composition can negatively impact enzyme stability and activity.

  • Poor Substrate Solubility: Cholesterol has very low solubility in aqueous solutions, which can limit its availability to the enzyme.[4]

  • Enzyme Instability: The enzyme may be denaturing over the course of the reaction due to factors like temperature, pH, or the presence of organic solvents.

  • Byproduct Formation: The enzyme may be catalyzing the formation of undesired side products.

Q3: What are some common inhibitors of cholesterol oxidase?

A3: Cholesterol oxidase can be inhibited by several types of molecules:

  • Competitive Inhibitors: These molecules are structurally similar to the substrate (cholesterol) and compete for the active site. Examples include other sterols and cholesterol esters like cholesteryl sulfate (B86663) and cholesteryl acetate.[4]

  • Non-competitive Inhibitors: These inhibitors bind to a site other than the active site and reduce the enzyme's catalytic efficiency. Some metabolites of cholesterol, such as pregnenolone (B344588) and 20α-hydroxycholesterol, have been shown to be non-competitive inhibitors.[4]

  • Surfactants: While some surfactants are used to solubilize cholesterol, certain types and concentrations can inhibit cholesterol oxidase. For instance, Triton X-100 at high concentrations and other surfactants like Tween 20 and hydroxypolyethoxydodecane have been shown to be inhibitory.[5]

Q4: How can I improve the solubility of cholesterol in my reaction?

A4: Improving cholesterol solubility is crucial for efficient conversion. Common strategies include:

  • Use of Surfactants: Non-ionic surfactants like Triton X-100 can be used at optimal concentrations to create micelles that solubilize cholesterol. However, it's important to determine the optimal concentration as high levels can be inhibitory.[5]

  • Aqueous-Organic Biphasic Systems: Using a two-phase system with a water-immiscible organic solvent (e.g., petroleum ether, n-decane) can dissolve a higher concentration of cholesterol, making it available to the enzyme at the interface.[6][7] This method can also help in reducing product inhibition by partitioning the product into the organic phase.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Enzyme 1. Verify Enzyme Activity: Perform a standard activity assay using a fresh substrate solution to confirm the enzyme is active. 2. Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
Suboptimal pH or Temperature 1. Optimize pH: Perform the reaction in a range of buffered solutions to identify the optimal pH for your specific cholesterol oxidase (typically pH 7.0-8.0). 2. Optimize Temperature: Run the reaction at various temperatures (e.g., 30-40°C) to determine the optimal condition for enzyme activity and stability.
Inhibitor Contamination 1. Use High-Purity Reagents: Ensure all substrates, buffers, and solvents are of high purity to avoid introducing inhibitors. 2. Test for Inhibition: If an inhibitor is suspected, perform an inhibition assay as detailed in the Experimental Protocols section.
Insufficient Substrate 1. Increase Substrate Concentration: Gradually increase the cholesterol concentration. Be mindful of potential substrate inhibition at very high concentrations.[7]
Issue 2: Reaction Stops Prematurely
Potential Cause Troubleshooting Steps
Product Inhibition 1. Use a Biphasic System: Employ an aqueous-organic biphasic system to continuously extract the this compound product into the organic phase, reducing its concentration in the aqueous phase where the enzyme resides.[6]
Enzyme Instability 1. Add Stabilizing Agents: Incorporate additives like glycerol (B35011) or BSA into the reaction buffer to improve enzyme stability. 2. Immobilize the Enzyme: Covalently attaching the enzyme to a solid support can enhance its stability.
Cofactor Depletion (if applicable) 1. Ensure Cofactor Presence: For some related enzymatic reactions, ensure necessary cofactors are present in sufficient concentrations.
Issue 3: Significant Byproduct Formation
Potential Cause Troubleshooting Steps
Non-specific Enzyme Activity 1. Optimize Reaction Conditions: Varying pH and temperature can sometimes alter the specificity of the enzyme. 2. Consider a Different Enzyme Source: Cholesterol oxidases from different microbial sources may exhibit different levels of specificity.
Side Reactions of the Product 1. In-situ Product Removal: Use a biphasic system or other product removal techniques to minimize the residence time of the product in the reactive environment.
Oxidation of other molecules In some cases, cholesterol oxidase can catalyze the formation of other oxidized products like cholest-4-ene-3,6-dione.[6] Optimization of reaction time and conditions can help minimize this.

Quantitative Data

Table 1: Inhibition of Cholesterol Oxidase

InhibitorType of InhibitionKi (μM)Source
Cholesteryl phosphateCompetitive28[4]
Cholesteryl acetateCompetitive65[4]
Cholesteryl sulphateCompetitive110[4]
20α-hydroxycholesterolNon-competitive17[4]
25-Oxo-27-norcholesterolNon-competitive16[4]
PregnenoloneNon-competitive130[4]

Table 2: Effect of Organic Solvents on Cholesterol Oxidase Activity

Organic SolventLog PRelative Activity (%)
n-Hexane3.5~350
Cyclohexane3.2~320
Toluene2.5~300
Isooctane4.5~280
n-Decane5.6~250
Data is generalized from studies on organic solvent-stable cholesterol oxidases and indicates the potential for activity enhancement in biphasic systems. Actual values can vary with the specific enzyme and conditions.

Experimental Protocols

Protocol 1: Determining the Type of Enzyme Inhibition

This protocol helps to determine whether an inhibitor is competitive, non-competitive, or uncompetitive.

Materials:

  • Purified cholesterol oxidase

  • Cholesterol substrate solution

  • Suspected inhibitor solution at various concentrations

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 240 nm

Methodology:

  • Prepare Reaction Mixtures: Set up a series of reactions with varying concentrations of both the substrate (cholesterol) and the inhibitor. Include a control set with no inhibitor.

  • Enzyme Assay:

    • For each substrate concentration, run the reaction with and without the inhibitor at different concentrations.

    • Initiate the reaction by adding cholesterol oxidase.

    • Monitor the increase in absorbance at 240 nm, which corresponds to the formation of the conjugated enone system in this compound.

    • Calculate the initial reaction velocity (V₀) for each condition from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

Protocol 2: Optimizing Substrate Concentration in a Biphasic System

This protocol is for determining the optimal cholesterol concentration to maximize yield while avoiding substrate inhibition.

Materials:

  • Cholesterol oxidase solution

  • Cholesterol

  • An organic solvent (e.g., petroleum ether)

  • Aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Shaking incubator

  • HPLC or GC for product quantification

Methodology:

  • Set up Reactions: In a series of flasks, prepare a biphasic system with a fixed ratio of aqueous buffer to organic solvent (e.g., 2:1 v/v).

  • Vary Substrate Concentration: To each flask, add a different concentration of cholesterol, dissolved in the organic phase. Concentrations should span a wide range (e.g., 5 g/L to 50 g/L).

  • Initiate Reaction: Add a fixed amount of cholesterol oxidase to the aqueous phase of each flask.

  • Incubation: Incubate the flasks at a constant temperature (e.g., 37°C) with vigorous shaking to ensure adequate mixing of the two phases.

  • Sampling and Analysis:

    • At regular time intervals, take samples from the organic phase.

    • Analyze the concentration of this compound using HPLC or GC.

  • Data Analysis:

    • Plot the product concentration over time for each initial substrate concentration.

    • Determine the initial reaction rate for each substrate concentration.

    • Plot the initial reaction rate against the substrate concentration. The optimal substrate concentration will be at the peak of this curve, before any significant decrease due to substrate inhibition.

Visualizations

Metabolic_Pathway Cholesterol Cholesterol Cholest_5_en_3_one Cholest-5-en-3-one Cholesterol->Cholest_5_en_3_one Oxidation (Cholesterol Oxidase) Cholest_4_en_3_one This compound Cholest_5_en_3_one->Cholest_4_en_3_one Isomerization (Cholesterol Oxidase) Cholesta_1_4_dien_3_one Cholesta-1,4-dien-3-one Cholest_4_en_3_one->Cholesta_1_4_dien_3_one Dehydrogenation (3-Ketosteroid-Δ1-dehydrogenase)

Metabolic pathway for the conversion of cholesterol.

Troubleshooting_Workflow Start Low Yield of This compound CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckConditions Are reaction conditions (pH, temp) optimal? CheckEnzyme->CheckConditions Yes OptimizeEnzyme Verify enzyme activity and storage CheckEnzyme->OptimizeEnzyme No CheckSubstrate Is substrate solubility a limiting factor? CheckConditions->CheckSubstrate Yes OptimizeConditions Optimize pH and temperature CheckConditions->OptimizeConditions No CheckInhibitors Are inhibitors present? CheckSubstrate->CheckInhibitors Yes ImproveSolubility Use biphasic system or surfactants CheckSubstrate->ImproveSolubility No RemoveInhibitors Use pure reagents, perform inhibition assay CheckInhibitors->RemoveInhibitors Yes Success Yield Improved CheckInhibitors->Success No OptimizeEnzyme->CheckEnzyme OptimizeConditions->CheckConditions ImproveSolubility->CheckSubstrate RemoveInhibitors->CheckInhibitors

Troubleshooting workflow for low product yield.

Inhibition_Assay_Workflow Start Start: Determine Inhibition Type Prepare Prepare reaction mixtures with varying [Substrate] and [Inhibitor] Start->Prepare Assay Perform enzyme assay and calculate initial velocity (V₀) Prepare->Assay Plot Create Lineweaver-Burk plot (1/V₀ vs 1/[S]) Assay->Plot Analyze Analyze plot patterns Plot->Analyze Competitive Competitive: Lines intersect on y-axis Analyze->Competitive NonCompetitive Non-competitive: Lines intersect on x-axis Analyze->NonCompetitive Uncompetitive Uncompetitive: Parallel lines Analyze->Uncompetitive

Experimental workflow for determining inhibition type.

References

Technical Support Center: Optimizing Cholest-4-en-3-one Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Cholest-4-en-3-one from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for extracting and purifying this compound?

A1: The most common method involves a multi-step process to ensure high purity of the final product. The typical workflow includes:

  • Liquid-Liquid Extraction: The reaction mixture is first extracted with a water-immiscible organic solvent to separate this compound from the aqueous phase.

  • Washing: The organic extract is washed with water to remove any water-soluble impurities.

  • Evaporation: The organic solvent is removed under vacuum to yield the crude product.

  • Column Chromatography: The crude product is further purified using silica (B1680970) gel column chromatography.

  • Recrystallization: The final step involves recrystallizing the product from a suitable solvent to achieve high purity.[1][2]

A study reported a recovery of 92% of this compound with a purity of over 99% using this comprehensive purification strategy.[1]

Q2: Which organic solvents are most effective for the initial liquid-liquid extraction of this compound?

A2: Ethyl acetate (B1210297) is a commonly used and effective solvent for the extraction of this compound from reaction mixtures.[3] Iso-octane has also been successfully used for extraction from ethanolic solutions.[4] For biphasic reaction systems, long-chain hydrocarbons such as hexane, decane, and heptadecane (B57597) have shown high conversion rates, with petroleum ether being a cost-effective option.

Q3: What are the key parameters to consider for optimizing the extraction process?

A3: To maximize the yield and purity of this compound, consider the following:

  • Solvent Selection: The choice of extraction solvent is critical and depends on the nature of the reaction mixture.

  • Solvent Volume: Using an equal volume of the organic solvent to the reaction mixture is a common starting point.[1][3]

  • Washing Steps: Adequate washing of the organic layer with water is important to remove water-soluble byproducts and reagents.[1]

  • Purification Technique: A single extraction is often insufficient. Column chromatography and recrystallization are crucial for achieving high purity.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Extracted Product - Incomplete extraction from the aqueous phase.- Use of a suboptimal extraction solvent.- Product loss during washing steps.- Perform multiple extractions (e.g., 2-3 times) with the organic solvent.- Switch to a more effective solvent like ethyl acetate or a long-chain hydrocarbon.- Minimize the volume of water used for washing or pre-saturate the wash water with the extraction solvent.
Presence of Impurities in the Final Product - Inefficient removal of byproducts or starting materials.- Co-extraction of similar nonpolar compounds.- Implement a multi-step purification process including column chromatography and recrystallization.[1][2]- For column chromatography, use a gradient elution, for example, with a mixture of ethyl acetate and petroleum ether (from 1:40 to 1:20, v/v).[1]- Recrystallize the purified product from anhydrous alcohol.[1]
Emulsion Formation During Extraction - Presence of surfactants or other emulsifying agents in the reaction mixture (e.g., Tween 80).- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion.- Centrifuge the mixture to separate the layers.- Allow the mixture to stand for a longer period to allow for phase separation.
Difficulty in Crystallizing the Final Product - Presence of impurities that inhibit crystal formation.- The solution is too dilute or too concentrated.- Ensure the product is of high purity (>98%) before attempting recrystallization.[1]- Experiment with different solvents for recrystallization, such as anhydrous ethanol (B145695) or acetone.[5]- Adjust the concentration of the solution and the cooling rate.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from a Biphasic Reaction Mixture

This protocol is adapted from a method used for purifying this compound produced by enzymatic conversion.[1]

1. Liquid-Liquid Extraction: a. Once the bioconversion reaction is complete, transfer the entire reaction mixture to a separatory funnel. b. Add an equal volume of ethyl acetate to the separatory funnel. c. Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. d. Allow the layers to separate completely. e. Collect the upper organic layer.

2. Washing: a. Wash the collected organic layer with an equal volume of deionized water to remove water-soluble substances. b. Shake gently and allow the layers to separate. c. Discard the lower aqueous layer.

3. Solvent Evaporation: a. Transfer the washed organic layer to a round-bottom flask. b. Evaporate the ethyl acetate using a rotary evaporator under vacuum to obtain the crude this compound.

4. Column Chromatography: a. Prepare a silica gel column (300–400 mesh) equilibrated with petroleum ether. b. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. c. Elute the column using a gradient of ethyl acetate in petroleum ether, starting from a ratio of 1:40 (v/v) and gradually increasing to 1:20 (v/v). d. Collect the fractions and monitor them by thin-layer chromatography (TLC). e. Combine the fractions containing the pure product and evaporate the solvent.

5. Recrystallization: a. Dissolve the purified product from the column in a minimal amount of hot anhydrous alcohol. b. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. c. Collect the white crystalline product by vacuum filtration. d. Wash the crystals with a small amount of cold anhydrous alcohol and dry them under vacuum.

Data Presentation

Table 1: Solvent Effects on the Enzymatic Conversion of Cholesterol to this compound

Organic SolventConversion Rate (%)
Heptadecane>95
Decane~90
Hexane~85
Ethyl Acetate~30
Glycerin<10

Note: This data is qualitative based on information suggesting higher conversions with long-chain hydrocarbons.[1]

Table 2: Purity and Recovery of this compound After Purification Steps

Purification StepPurity (%)Overall Recovery (%)
Crude ExtractNot specified100
After ExtractionNot specified96
After Column Chromatography>9894
After Recrystallization99.7892

Data adapted from a study on the production and purification of this compound.[1]

Visualizations

ExtractionWorkflow ReactionMixture Reaction Mixture AddSolvent Add Ethyl Acetate (Liquid-Liquid Extraction) ReactionMixture->AddSolvent Wash Wash with Water AddSolvent->Wash Organic Layer AqueousWaste Aqueous Waste AddSolvent->AqueousWaste Aqueous Layer Evaporate Evaporate Solvent Wash->Evaporate Washed Organic Layer Wash->AqueousWaste Aqueous Wash ColumnChromatography Column Chromatography (Silica Gel) Evaporate->ColumnChromatography Crude Product SolventWaste Solvent Waste Evaporate->SolventWaste Recovered Solvent Recrystallize Recrystallization (Anhydrous Alcohol) ColumnChromatography->Recrystallize Purified Fractions ImpurityFractions Impurity Fractions ColumnChromatography->ImpurityFractions Other Fractions PureProduct Pure this compound Recrystallize->PureProduct Crystals MotherLiquor Mother Liquor Recrystallize->MotherLiquor Filtrate

Caption: Workflow for the extraction and purification of this compound.

TroubleshootingTree Start Low Purity or Yield? CheckYield Low Yield? Start->CheckYield Yes CheckPurity Low Purity? Start->CheckPurity No, purity issue IncompleteExtraction Incomplete Extraction? CheckYield->IncompleteExtraction Yes ProductLoss Product Loss during Wash? CheckYield->ProductLoss No, extraction seems complete InefficientPurification Inefficient Purification? CheckPurity->InefficientPurification Yes Solution_MultipleExtractions Perform multiple extractions. IncompleteExtraction->Solution_MultipleExtractions Yes Solution_OptimizeSolvent Optimize extraction solvent. IncompleteExtraction->Solution_OptimizeSolvent No Solution_MinimizeWash Minimize wash volume or use brine. ProductLoss->Solution_MinimizeWash Yes Solution_ColumnChromatography Perform column chromatography. InefficientPurification->Solution_ColumnChromatography Yes Solution_Recrystallize Recrystallize the product. InefficientPurification->Solution_Recrystallize Still impure after column

Caption: Troubleshooting decision tree for optimizing this compound extraction.

References

Technical Support Center: Cell Viability Issues with High Concentrations of Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues when working with high concentrations of Cholest-4-en-3-one.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at high concentrations of this compound. Is this expected?

Yes, this is an expected outcome. This compound, a cholesterol metabolite, has demonstrated cytotoxic effects in a variety of cancer cell lines, particularly at higher concentrations. This effect is often dose- and time-dependent. For instance, studies have shown a significant reduction in the viability of breast cancer cell lines MCF-7 and MDA-MB-231 with increasing concentrations of this compound.[1]

Q2: What is the mechanism behind the cytotoxic effects of this compound?

The primary mechanism of action for this compound's cytotoxicity involves the activation of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis and lipid metabolism.[1][2] Activation of LXR by this compound leads to a cascade of downstream events that can induce cell death.

Q3: How does LXR activation by this compound lead to reduced cell viability?

Upon activation by this compound, LXR upregulates the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporters ABCA1 and ABCG1.[1][3] This increased efflux of cholesterol can disrupt the integrity of lipid rafts in the cell membrane, which are crucial for various signaling pathways involved in cell survival and proliferation.[1] Additionally, this compound has been shown to decrease the expression of key enzymes involved in lipogenesis and cholesterol biosynthesis, such as Acetyl-CoA Carboxylase 1 (ACC1), Fatty Acid Synthase (FASN), Stearoyl-CoA Desaturase 1 (SCD1), and HMG-CoA Reductase (HMGCR).[1][2] This disruption of lipid metabolism, coupled with the induction of apoptosis, contributes to the observed cytotoxicity.[4]

Q4: We are seeing inconsistent results between experiments. What could be the cause?

Inconsistent results with lipophilic compounds like this compound can stem from several factors. A primary reason is the compound's low solubility in aqueous cell culture media. This can lead to precipitation at higher concentrations, affecting the actual dose delivered to the cells and interfering with assay readings. It is also crucial to ensure consistent cell seeding density and to minimize the concentration of solvents like DMSO, which can be toxic to cells at higher levels.

Troubleshooting Guides

Issue 1: Unexpectedly High or Low Cell Viability
Potential Cause Recommended Solution
Compound Precipitation: this compound is lipophilic and may precipitate at high concentrations in aqueous media, leading to inaccurate dosing and interference with optical-based assays.Visually inspect wells for precipitates under a microscope. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells. Consider using a solubilizing agent like polysorbate 20.[5]
Inaccurate Compound Concentration: Errors in serial dilutions or improper storage of the compound can lead to incorrect effective concentrations.Prepare fresh dilutions for each experiment. Verify the concentration of the stock solution. Store the compound as recommended by the manufacturer, protected from light and moisture.
Sub-optimal Incubation Time: The cytotoxic effects of this compound are time-dependent.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line and experimental goals.
Cell Line Resistance: Different cell lines exhibit varying sensitivities to this compound.If possible, test the compound on a different, potentially more sensitive, cell line. Refer to published data for IC50 values in various cell lines.
Issue 2: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a common source of variability.Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently but thoroughly between seeding replicates.
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter the concentration of the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment.
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.Calibrate pipettes regularly. Use fresh tips for each dilution and sample. Ensure proper pipetting technique to maintain accuracy and precision.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
MCF-7Breast Cancer4817.8[1]
MDA-MB-231Breast Cancer4814.1[1]
Caco-2Colorectal Cancer72~19.3 (5 µg/mL)[6]
A549Lung Adenocarcinoma24>10 (low dose showed little effect on viability)[7]
SPC-A-1Lung Adenocarcinoma24>10 (low dose showed little effect on viability)

Note: The cytotoxicity of this compound can vary depending on the specific experimental conditions and the cell line used.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 6.25, 12.5, 25, 50, 100, 200 µM) for the desired incubation period (e.g., 24 or 48 hours).[1] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 50 µL of MTT solution (2.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

  • Cell Harvesting: After treatment, harvest the cells (including floating cells) and wash them with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.[9]

  • PI Staining: Add propidium iodide to the cell suspension just before analysis.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Mandatory Visualizations

Cholest_4_en_3_one_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_lipid_metabolism Lipid Metabolism This compound This compound LXR LXR This compound->LXR Binds and Activates LXR/RXR_Complex LXR/RXR Heterodimer LXR->LXR/RXR_Complex RXR RXR RXR->LXR/RXR_Complex Nucleus Nucleus LXR/RXR_Complex->Nucleus Translocates to ABCA1 ABCA1 Nucleus->ABCA1 Upregulates ABCG1 ABCG1 Nucleus->ABCG1 Upregulates FASN FASN Nucleus->FASN Downregulates HMGCR HMGCR Nucleus->HMGCR Downregulates Cholesterol_Efflux Increased Cholesterol Efflux ABCA1->Cholesterol_Efflux ABCG1->Cholesterol_Efflux Lipogenesis_Inhibition Decreased Lipogenesis & Cholesterol Synthesis FASN->Lipogenesis_Inhibition HMGCR->Lipogenesis_Inhibition Lipid_Raft_Disruption Lipid Raft Disruption Cholesterol_Efflux->Lipid_Raft_Disruption Lipogenesis_Inhibition->Lipid_Raft_Disruption Apoptosis Apoptosis Lipid_Raft_Disruption->Apoptosis

Caption: Signaling pathway of this compound inducing apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Viability Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231) Cell_Seeding 3. Seed Cells in Microplate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound (Stock in DMSO, serial dilutions) Add_Compound 4. Add Compound to Cells Compound_Prep->Add_Compound Cell_Seeding->Add_Compound Incubation 5. Incubate (e.g., 24-48h) Add_Compound->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Data_Acquisition 6. Data Acquisition (Absorbance/Fluorescence) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Calculate_Viability 7. Calculate % Viability/ Cytotoxicity Data_Acquisition->Calculate_Viability IC50_Determination 8. Determine IC50 Calculate_Viability->IC50_Determination

Caption: General workflow for assessing cell viability.

Troubleshooting_Logic Start Inconsistent/ Unexpected Results Check_Precipitate Precipitate Visible? Start->Check_Precipitate Solubility_Issue Address Solubility: - Lower Concentration - Fresh Stock - Solubilizing Agent Check_Precipitate->Solubility_Issue Yes Check_Controls Controls OK? Check_Precipitate->Check_Controls No End Consistent Results Solubility_Issue->End Assay_Artifact Investigate Assay Artifacts: - Compound Interference - Reagent Issues Check_Controls->Assay_Artifact No Check_Seeding Consistent Seeding? Check_Controls->Check_Seeding Yes Assay_Artifact->End Optimize_Seeding Optimize Cell Seeding Protocol Check_Seeding->Optimize_Seeding No Review_Protocol Review Protocol for: - Incubation Time - Pipetting Technique - Edge Effects Check_Seeding->Review_Protocol Yes Optimize_Seeding->End Review_Protocol->End

Caption: Troubleshooting logic for cell viability experiments.

References

Validation & Comparative

A Comparative Guide to Cholest-4-en-3-one Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic disease, cancer research, and steroid analysis, the accuracy and reliability of analytical reference standards are paramount. Cholest-4-en-3-one, a key intermediate in cholesterol metabolism and a bioactive molecule with potential therapeutic applications, is a frequently studied compound.[1][2] This guide provides an objective comparison of commercially available this compound analytical reference standards, supported by available data and detailed experimental protocols.

Comparison of this compound Reference Standards

The selection of a suitable analytical standard is critical for generating reproducible and accurate experimental results. Key parameters for consideration include purity, availability of deuterated internal standards for quantitative analysis, and the extent of characterization provided by the supplier. The following table summarizes the available information for this compound reference standards from various suppliers.

SupplierProduct NamePurityDeuterated Analog AvailableAdditional Information
Sigma-Aldrich (+)-4-Cholesten-3-one98%[3]NoMelting point: 79-81 °C, Optical activity: [α]23/D +91.0°[3]
Cayman Chemical Cholestenone≥95%[4]Yes (7α-hydroxy-4-Cholesten-3-one-d7)[5]UV/Vis: λmax: 242 nm, Stability: ≥4 years[4]
Avanti Polar Lipids This compound-d7Not specifiedYes (as primary product)[6]Intended for use as an internal standard[6]
MedChemExpress Cholestenone (Standard)Not specifiedYes (Cholestenone-d5)[7]Grade: Analytical Standard[8]
MetaSci Not specifiedNot specifiedNot specifiedProvides analytical standards for mass spectrometry and NMR[9]

Note: Purity data is based on information available on the suppliers' websites and in publications. For lot-specific purity, it is essential to consult the Certificate of Analysis (CoA) provided with the product.

Experimental Protocols

Accurate analysis of this compound relies on robust and well-defined experimental protocols. The following sections detail methodologies for purity determination by High-Performance Liquid Chromatography (HPLC) and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of analytical reference standards.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable organic solvent such as ethanol (B145695) or acetonitrile.

  • Mobile Phase: A typical mobile phase for the analysis of this compound is a gradient of acetonitrile and water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 242 nm[4]

    • Column Temperature: 25 °C

  • Analysis: Inject the prepared standard solution into the HPLC system. The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram. A study has shown that with appropriate purification, a purity of over 99% can be achieved and verified by HPLC.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic molecules like this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (B151607) (CDCl3)

  • Tetramethylsilane (TMS) as an internal standard

  • This compound reference standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in about 0.7 mL of CDCl3 containing TMS in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical spectral data for this compound in CDCl3 are as follows:

    • ¹H NMR: Key signals include a singlet around 5.73 ppm corresponding to the vinylic proton at C4.[11]

    • ¹³C NMR: The carbonyl carbon at C3 resonates at approximately 199.6 ppm, and the olefinic carbons C4 and C5 appear around 123.8 ppm and 171.7 ppm, respectively.[11]

  • Data Analysis: Compare the acquired spectra with published data or spectral databases to confirm the identity and structure of the compound.[12][13][14]

Visualizing Analytical and Biological Pathways

To aid in the understanding of the analytical workflow and the biological context of this compound, the following diagrams are provided.

analytical_workflow Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction derivatization Derivatization (Optional, for GC-MS) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms gcms GC-MS Analysis derivatization->gcms integration Peak Integration lcms->integration gcms->integration quantification Quantification against Standard Curve integration->quantification report Reporting quantification->report ref_std This compound Reference Standard ref_std->quantification int_std Deuterated Internal Standard (e.g., this compound-d7) int_std->extraction

Analytical Workflow for this compound

This compound is not only an analytical target but also a bioactive molecule. For instance, it has been shown to exhibit anticancer activity by modulating lipid metabolism and signaling pathways in breast cancer cells.[1]

signaling_pathway Anticancer Signaling of this compound in Breast Cancer cluster_membrane Cellular Effects cluster_signaling Signaling Pathways cluster_outcome Outcome cholestenone This compound lipid_metabolism Inhibition of Lipogenesis (FASN, SCD1) cholestenone->lipid_metabolism membrane_rafts Disruption of Membrane Raft Integrity cholestenone->membrane_rafts cholesterol_efflux Decreased Cholesterol Efflux (ABCG1, ABCA1) cholestenone->cholesterol_efflux lxr Liver X Receptor (LXR) Pathway Modulation cholestenone->lxr apoptosis Decreased Cell Viability & Apoptosis lipid_metabolism->apoptosis membrane_rafts->apoptosis cholesterol_efflux->apoptosis lxr->lipid_metabolism lxr->cholesterol_efflux

Anticancer Signaling of this compound

References

A Comparative Guide to Deuterated Cholest-4-en-3-one as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of steroids and related compounds in complex biological matrices is a critical task. The use of an appropriate internal standard is fundamental to achieving reliable results in chromatographic methods, especially those coupled with mass spectrometry (MS). Among the various types of internal standards, stable isotope-labeled (SIL) compounds are widely recognized as the gold standard.[1] This guide provides an objective comparison of Deuterated Cholest-4-en-3-one as an internal standard against other common alternatives, supported by experimental principles and data.

Deuterated this compound is a chemically identical analog of this compound where several hydrogen atoms have been replaced by deuterium.[2] This mass shift allows it to be distinguished by a mass spectrometer from the endogenous analyte. Because its physicochemical properties are nearly identical to the analyte, it experiences similar behavior during sample preparation, chromatography, and ionization, effectively correcting for variability and matrix effects.[1][3]

Performance Comparison: Deuterated vs. Alternative Internal Standards

The selection of an internal standard is paramount for robust and accurate bioanalysis. The ideal choice should mimic the analyte's behavior throughout the entire analytical process.[4] While Deuterated this compound is an excellent choice for quantifying its non-labeled counterpart, other standards are used for different sterols. The following table compares the performance characteristics of Deuterated this compound with other classes of internal standards.

Parameter Deuterated this compound Other Deuterated Sterols (e.g., Cholesterol-d7) Non-Deuterated Structural Analogs (e.g., 5α-cholestane)
Typical Application Quantification of this compound and structurally similar compounds.[2]Quantification of their specific corresponding analytes (e.g., Cholesterol).[5]General sterol analysis, particularly in GC-FID where mass difference is not required.[4]
Co-elution with Analyte Nearly identical retention time, ensuring co-elution.[6]Co-elutes with its specific analyte.[5]Different retention times; does not co-elute.[4]
Matrix Effect Correction Excellent. Effectively corrects for ionization suppression or enhancement.[1][7]Excellent for its target analyte.[5]Poor to moderate. Does not perfectly mimic the analyte's ionization behavior.[4]
Accuracy (%) Typically within ±15% of the nominal concentration, in line with FDA guidance.[5]Typically within ±15% of the nominal concentration.[5]Can be lower, with wider acceptance criteria (e.g., 92.1% - 108.5%).[1]
Precision (%RSD) Typically ≤15%.[5]Typically ≤15%.[5]Often higher, can be in the 8-15% range.[1]
Potential for Isotope Effects Minimal, but can occasionally cause slight chromatographic separation from the analyte.[6]Similar potential for minor isotope effects.[6]Not applicable.
Cross-Contamination Risk Requires high isotopic purity to avoid contribution from unlabeled species.[3]Requires high isotopic purity.[3]No risk of isotopic interference.
Availability Commercially available from specialized suppliers.[2][8]Commercially available.[5]Readily available and generally less expensive.[4]

Experimental Protocols

Herein is a representative protocol for the quantification of this compound in a biological matrix using Deuterated this compound as an internal standard.

Sample Preparation (from Human Plasma)
  • Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.[4]

  • Internal Standard Spiking: Add 10 µL of a working solution of Deuterated this compound (e.g., 100 ng/mL in methanol) to each plasma sample.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to precipitate plasma proteins. Vortex vigorously for 1 minute.[4]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 Methanol:Water with 0.1% formic acid). Vortex to ensure complete dissolution.[4]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 5 µL.[4]

  • Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound (Analyte): Precursor ion (Q1) m/z 385.3 → Product ion (Q3) m/z 121.1 (Example transition, requires optimization).

      • This compound-d7 (Internal Standard): Precursor ion (Q1) m/z 392.4 → Product ion (Q3) m/z 121.1 (Example transition, requires optimization).[4]

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[4]

Visualizing the Analytical Workflow

The following diagram illustrates the parallel workflow for an analyte and its deuterated internal standard, which is the basis for accurate quantification.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Analyte) is_spike Spike with Deuterated IS sample->is_spike Add known amount extraction Extraction & Purification is_spike->extraction lc_separation Chromatographic Separation extraction->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection ratio Calculate Peak Area Ratio (Analyte / IS) ms_detection->ratio quant Quantification via Calibration Curve ratio->quant final final quant->final Final Concentration

Analytical workflow using a deuterated internal standard.

Conclusion

Deuterated this compound stands as a superior choice for an internal standard when quantifying its unlabeled analog and structurally related steroids. Its ability to co-elute with the analyte and behave almost identically during sample processing and analysis allows it to effectively compensate for matrix effects and procedural losses.[1][7] This leads to enhanced accuracy, precision, and overall robustness of the analytical method, which is crucial for regulated bioanalysis and reliable research outcomes. While non-deuterated structural analogs may be considered for certain applications, particularly in non-MS-based detection, stable isotope-labeled standards like Deuterated this compound represent the gold standard for achieving the highest quality quantitative data.[5][9]

References

A Comparative Guide to 13C-Labeled Cholest-4-en-3-one for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ¹³C-labeled Cholest-4-en-3-one as a metabolic tracer for studying bile acid synthesis, benchmarked against other common alternatives. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decisions in designing and executing metabolic tracing studies.

Introduction to Metabolic Tracing in Bile Acid Synthesis

Bile acid synthesis is a critical pathway for cholesterol catabolism in the liver. Dysregulation of this process is implicated in various metabolic disorders, including cholestasis, gallstone disease, and non-alcoholic fatty liver disease (NAFLD). Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), have become indispensable tools for dynamically and quantitatively assessing metabolic pathways in vivo without the safety concerns associated with radioactive isotopes.

¹³C-labeled this compound is a key intermediate in the classic (or neutral) pathway of bile acid synthesis. Its position downstream of cholesterol and upstream of primary bile acids makes it a potentially valuable tracer for dissecting the kinetics of this pathway. This guide will compare its utility with other established tracers.

Comparison of Tracers for Bile Acid Synthesis

The selection of an appropriate tracer is paramount for the accurate and precise measurement of metabolic fluxes. The ideal tracer should be metabolically active, readily incorporated into the pathway of interest, and its labeled downstream products should be easily detectable and quantifiable.

TracerPrincipleAdvantagesDisadvantages
¹³C-Labeled this compound Administered tracer is directly incorporated into the bile acid synthesis pathway downstream of cholesterol 7α-hydroxylase (CYP7A1).- Bypasses the initial, highly regulated step of cholesterol 7α-hydroxylation, allowing for a more focused investigation of the subsequent enzymatic steps.- Potentially provides a more direct measure of the flux through the later stages of the classic pathway.- Does not provide information on the activity of CYP7A1, the rate-limiting enzyme of the classic pathway.- Synthesis of the labeled compound can be complex and costly.[1]
¹³C-Labeled Cholesterol Administered tracer enters the total body cholesterol pool and is then metabolized into bile acids.- Provides a comprehensive view of the entire classic bile acid synthesis pathway, including the activity of CYP7A1.- Well-established and validated tracer for cholesterol metabolism.[2][3]- The large body pool of cholesterol can lead to slow isotopic enrichment in downstream metabolites, requiring longer study durations.[3]
Deuterium-Labeled Tracers (e.g., D-cholesterol) Similar to ¹³C-labeled tracers, but uses deuterium (B1214612) as the stable isotope.- Generally less expensive and more readily available than some ¹³C-labeled compounds.- Potential for kinetic isotope effects, where the heavier deuterium atom can alter reaction rates.- Chromatographic separation from the unlabeled analyte can sometimes occur, complicating analysis.
¹³C-Labeled 7α-hydroxy-4-cholesten-3-one (C4) C4 is a direct downstream metabolite of CYP7A1 activity and a key intermediate.- Serum levels of C4 are a well-established biomarker for bile acid synthesis rates.[4][5]- As a tracer, it would provide a very specific measure of the pathway's activity from this point.- As a tracer, its use is less documented in publicly available literature compared to labeled cholesterol.- Its primary utility has been as an endogenous biomarker rather than an exogenous tracer.

Experimental Data Summary

While direct head-to-head comparative studies for ¹³C-labeled this compound are not extensively available in the literature, we can infer its potential performance based on studies of related compounds.

Parameter¹³C-Labeled this compound (Inferred)¹³C-Labeled CholesterolNotes
Tracer Incorporation Rate Potentially faster into downstream bile acids compared to ¹³C-cholesterol due to bypassing the initial cholesterol pool.Slower due to the large and slowly turning over cholesterol pool.A study with radiolabeled 7α-hydroxycholesterol, a closely related intermediate, showed rapid metabolism to bile acids.[6]
Information Provided Flux through the bile acid synthesis pathway downstream of CYP7A1.Overall flux of the classic bile acid synthesis pathway, including CYP7A1 activity.¹³C-cholesterol provides a more complete picture of the entire pathway.
Study Duration Potentially shorter due to faster incorporation.Longer, often requiring several days to weeks for sufficient isotopic enrichment.[3]Shorter study durations can be advantageous in clinical settings.
Analytical Sensitivity Dependent on the degree of ¹³C enrichment and the sensitivity of the mass spectrometer.High sensitivity can be achieved with appropriate analytical methods.[7]Modern LC-MS/MS instruments offer high sensitivity for both.

Experimental Protocols

In Vivo Metabolic Tracing Study using ¹³C-Labeled this compound

This protocol is a representative example and may require optimization based on the specific research question and animal model.

1. Tracer Administration:

  • Tracer Preparation: Dissolve ¹³C-labeled this compound in a suitable vehicle (e.g., a mixture of ethanol (B145695) and a biocompatible oil) for administration.

  • Administration Route: The tracer can be administered orally (gavage) or intravenously (infusion). The choice of route will influence the pharmacokinetic profile of the tracer. Oral administration will be subject to absorption kinetics, while intravenous administration provides direct entry into the circulation.

  • Dosage: The dosage should be sufficient to achieve detectable enrichment in downstream metabolites without perturbing the natural metabolic flux. This should be determined in pilot studies.

2. Sample Collection:

  • Blood: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

  • Bile: If feasible, collect bile via cannulation of the bile duct at specified time points. This provides a direct measure of newly synthesized bile acids. Store at -80°C.

  • Feces: Collect feces over a defined period (e.g., 24 or 48 hours) to measure the excretion of labeled bile acids. Store at -80°C.

  • Tissues: At the end of the study, collect liver tissue to assess the hepatic enrichment of the tracer and its metabolites. Immediately freeze in liquid nitrogen and store at -80°C.

3. Sample Preparation and LC-MS/MS Analysis:

  • Extraction:

    • Plasma/Bile: Perform a liquid-liquid extraction or solid-phase extraction to isolate steroids and bile acids.

    • Feces: Homogenize fecal samples, followed by extraction.

    • Tissues: Homogenize tissue samples in an appropriate solvent and perform extraction.

  • Derivatization (Optional): Derivatization can improve chromatographic separation and ionization efficiency for some steroids and bile acids.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile/methanol with formic acid.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

      • Ionization: Use electrospray ionization (ESI) in positive or negative ion mode, depending on the analytes.

      • MRM Transitions: Develop specific MRM transitions for the parent and fragment ions of unlabeled and ¹³C-labeled this compound and its downstream bile acid metabolites (e.g., cholic acid, chenodeoxycholic acid).

  • Quantification: Calculate the isotopic enrichment by determining the ratio of the peak areas of the ¹³C-labeled analyte to the unlabeled analyte.

Mandatory Visualizations

Bile_Acid_Synthesis_Pathway cluster_tracers Tracer Introduction Points Cholesterol Cholesterol 7a-OH-Cholesterol 7a-OH-Cholesterol Cholesterol->7a-OH-Cholesterol CYP7A1 (Rate-limiting step) Cholest_4_en_3_one This compound Bile_Acids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Cholest_4_en_3_one->Bile_Acids Multiple enzymatic steps 13C_Cholesterol ¹³C-Cholesterol 13C_Cholesterol->Cholesterol Traces entire pathway 13C_Cholest_4_en_3_one ¹³C-Cholest-4-en-3-one 13C_Cholest_4_en_3_one->Cholest_4_en_3_one Traces downstream pathway 7a-OH-Cholesterol->Cholest_4_en_3_one Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis Tracer_Admin Tracer Administration (¹³C-Cholest-4-en-3-one) Sample_Collection Time-course Sample Collection (Blood, Bile, Feces, Tissues) Tracer_Admin->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction LC_MS LC-MS/MS Analysis (MRM for labeled & unlabeled analytes) Extraction->LC_MS Data_Analysis Data Analysis (Isotopic Enrichment Calculation) LC_MS->Data_Analysis Metabolic_Flux Metabolic_Flux Data_Analysis->Metabolic_Flux Metabolic Flux Calculation

References

A Comparative Analysis of the Biological Activities of Cholest-4-en-3-one and 5-alpha-cholestan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related cholesterol metabolites: Cholest-4-en-3-one and its saturated derivative, 5-alpha-cholestan-3-one. While structurally similar, these molecules exhibit distinct biological effects, ranging from anticancer and metabolic regulation to modulation of neuronal function. This document synthesizes available experimental data to offer a clear, objective comparison to aid in research and drug development.

At a Glance: Key Biological Activities

FeatureThis compound5-alpha-cholestan-3-one
Primary Role Anticancer, anti-obesity, LXR agonist, neuro-differentiatorNeuromodulator, metabolic intermediate
Anticancer Activity Cytotoxic to breast cancer cellsData not available
Metabolic Effects Lipid-lowering, alleviates hyperlipidemiaEndogenous metabolite in steroid pathways
Nervous System Effects Promotes neural stem cell differentiationModulates synaptic vesicle cycling
Enzymatic Relationship Substrate for 5-alpha reductaseProduct of 5-alpha reductase

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and 5-alpha-cholestan-3-one.

Table 1: Cytotoxicity (IC50 Values)

CompoundCell LineAssayIC50 Value (µM)Reference
This compoundMCF-7 (Breast Cancer)MTT17.8 (48h)[1]
This compoundMDA-MB-231 (Breast Cancer)MTT14.1 (48h)[1]
This compoundMCF-10A (Non-tumorigenic Breast)MTT60 (48h)[1]
5-alpha-cholestan-3-one--Data not available-

Table 2: Neuromodulatory Effects

CompoundPreparationEffectConcentrationReference
5-alpha-cholestan-3-oneMouse Diaphragm (Neuromuscular Junction)Decreased amplitude of evoked endplate currents200 nM[2]
This compound-Data not available--

Signaling Pathways and Mechanisms of Action

This compound: LXR-Mediated Anticancer Effects

This compound has been shown to exert its anticancer effects, at least in part, through the activation of Liver X Receptors (LXRs).[1][3] LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and lipid metabolism.[4][5] Upon activation by ligands like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) on target genes.[4][6] This leads to the increased expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and a reduction in the expression of enzymes involved in lipogenesis.[1][3] The disruption of lipid metabolism in cancer cells ultimately leads to decreased viability and migration.[1][3]

LXR_Signaling_Pathway This compound LXR Signaling Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus C4O This compound LXR_RXR LXR/RXR Heterodimer C4O->LXR_RXR activates LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE binds to Lipogenesis Lipogenesis Enzymes (e.g., FASN, SCD1) LXRE->Lipogenesis downregulates Cholesterol_Efflux Cholesterol Efflux (ABCA1, ABCG1) LXRE->Cholesterol_Efflux upregulates Cell_Viability Decreased Cell Viability and Migration Lipogenesis->Cell_Viability Cholesterol_Efflux->Cell_Viability

This compound LXR Signaling Pathway
5-alpha-cholestan-3-one: Modulation of Synaptic Vesicle Cycling

5-alpha-cholestan-3-one has been observed to modulate synaptic transmission at the neuromuscular junction.[2] It reduces the number of synaptic vesicles that are actively recruited during synaptic transmission, which is thought to be related to alterations in the properties of the presynaptic membrane.[2] This effect is dependent on membrane cholesterol.[2] The precise signaling cascade initiated by 5-alpha-cholestan-3-one leading to this effect on vesicle cycling is not yet fully elucidated.

Synaptic_Vesicle_Modulation 5-alpha-cholestan-3-one and Synaptic Vesicle Cycling cluster_presynaptic Presynaptic Terminal C5O 5-alpha-cholestan-3-one Membrane Presynaptic Membrane (Altered Properties) C5O->Membrane interacts with Vesicle_Recruitment Synaptic Vesicle Recruitment Membrane->Vesicle_Recruitment inhibits Neurotransmitter_Release Decreased Evoked Neurotransmitter Release Vesicle_Recruitment->Neurotransmitter_Release

5-alpha-cholestan-3-one and Synaptic Vesicle Cycling

Enzymatic Relationship: The Role of 5-alpha Reductase

This compound and 5-alpha-cholestan-3-one are biochemically linked through the action of the enzyme 5-alpha reductase.[2] This enzyme catalyzes the conversion of this compound to 5-alpha-cholestan-3-one. This enzymatic step is a critical transformation in steroid metabolism.

Five_Alpha_Reductase_Pathway Enzymatic Conversion by 5-alpha Reductase C4O This compound (Substrate) Reductase 5-alpha Reductase C4O->Reductase C5O 5-alpha-cholestan-3-one (Product) Reductase->C5O

Enzymatic Conversion by 5-alpha Reductase

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound from 6.25 to 200 µM) for the desired time (e.g., 24 or 48 hours).[1]

  • MTT Addition: Add 50 µL of MTT solution (2.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of a compound on cell migration.

  • Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.[1][8]

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[1][8]

  • Compound Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound at the desired concentration.

  • Image Acquisition: Capture images of the scratch at the beginning of the experiment (time 0) and at regular intervals (e.g., every 24 hours) using a microscope.[8]

  • Data Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure to assess cell migration.[8]

Transwell Migration Assay

This assay provides a quantitative measure of cell migration towards a chemoattractant.

  • Chamber Preparation: Place Transwell inserts with a porous membrane into the wells of a culture plate.[9][10]

  • Chemoattractant Addition: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.[9][10]

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.[9][10]

  • Compound Treatment: Add the test compound to the upper or lower chamber, depending on the experimental design.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration through the membrane (typically 24-48 hours).[7]

  • Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

  • Data Analysis: Count the number of migrated cells in several microscopic fields to quantify cell migration.[11]

Experimental_Workflow General Experimental Workflow for Biological Activity Assessment cluster_invitro In Vitro Assays Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Compound_Treatment Treatment with This compound or 5-alpha-cholestan-3-one Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability/Cytotoxicity) Compound_Treatment->MTT_Assay Wound_Healing Wound Healing Assay (Cell Migration) Compound_Treatment->Wound_Healing Transwell_Assay Transwell Assay (Cell Migration/Invasion) Compound_Treatment->Transwell_Assay Data_Analysis Data Analysis (IC50, Migration Rate) MTT_Assay->Data_Analysis Wound_Healing->Data_Analysis Transwell_Assay->Data_Analysis

General Experimental Workflow

Conclusion and Future Directions

The available evidence clearly indicates that this compound and 5-alpha-cholestan-3-one possess distinct biological activity profiles. This compound emerges as a promising candidate for further investigation in cancer and metabolic disease research, primarily through its action on the LXR signaling pathway. In contrast, 5-alpha-cholestan-3-one demonstrates a more targeted effect on the nervous system by modulating synaptic vesicle dynamics.

A significant gap in the current literature is the lack of direct comparative studies. Future research should focus on evaluating both compounds in the same panel of assays to provide a more comprehensive and direct comparison of their potency and efficacy. Specifically, investigating the cytotoxic effects of 5-alpha-cholestan-3-one on cancer cell lines and the potential effects of this compound on synaptic transmission would be highly valuable. Furthermore, a deeper exploration of the signaling pathways modulated by 5-alpha-cholestan-3-one is warranted to fully understand its mechanism of action in the nervous system.

References

A Comparative Guide to Cholesterol Oxidation Products: Cholest-4-en-3-one vs. 7-Ketocholesterol and 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Cholest-4-en-3-one against two other prominent cholesterol oxidation products (COPs): 7-ketocholesterol (B24107) and 25-hydroxycholesterol (B127956). The information presented is supported by experimental data to aid in research and development decisions.

Introduction to Cholesterol Oxidation Products (COPs)

Cholesterol, an essential component of mammalian cell membranes, can be oxidized through both enzymatic and non-enzymatic pathways, giving rise to a diverse group of molecules known as cholesterol oxidation products or oxysterols. These molecules exhibit a wide range of biological activities, some of which are implicated in the pathogenesis of various diseases, including atherosclerosis, neurodegenerative disorders, and cancer. This guide focuses on a comparative analysis of three key oxysterols:

  • This compound: A metabolite of cholesterol produced by gut microbiota, which has shown potential in regulating lipid metabolism and cell growth.

  • 7-Ketocholesterol (7-KC): A major product of cholesterol auto-oxidation, commonly found in oxidized low-density lipoprotein (oxLDL) and atherosclerotic plaques. It is widely recognized for its cytotoxic and pro-inflammatory properties.

  • 25-Hydroxycholesterol (25-HC): An enzymatically produced oxysterol that acts as a potent immunomodulator with diverse effects on inflammation and antiviral responses.

Comparative Biological Activities

The following sections and tables summarize the available quantitative data on the cytotoxicity, inflammatory effects, and induction of oxidative stress by these three COPs. It is important to note that the data presented are compiled from different studies, which may have utilized varying cell lines and experimental conditions. Therefore, direct comparisons should be made with caution.

Cytotoxicity

The cytotoxic potential of these oxysterols varies significantly, with 7-ketocholesterol generally being the most potent cytotoxic agent. This compound has demonstrated cytotoxicity against cancer cell lines, while the effects of 25-hydroxycholesterol can be cell-type dependent.

CompoundCell LineAssayIC50 / EffectExposure TimeCitation
This compound MCF-7 (Breast Cancer)MTT17.8 µM48 h[1]
MDA-MB-231 (Breast Cancer)MTT14.1 µM48 h[1]
7-Ketocholesterol Human Aortic Endothelial Cells (HAEC)Flow CytometryDecreased viable cells to 33.8% at 10 µg/mL (~25 µM)24 h[2][3]
Caco-2 (Intestinal Epithelial)MTTNo significant cytotoxicity observedUp to 24 h[2][3]
25-Hydroxycholesterol Human Aortic Endothelial Cells (HAEC)Flow CytometryNo significant effect on viability at 10 µg/mL (~25 µM)24 h[2][3]
MCF-7 (Breast Cancer)MTTCytotoxicity observed at ≥ 7.5 µM48 h[4]
Inflammatory Effects

7-Ketocholesterol and 25-hydroxycholesterol are well-documented as potent modulators of inflammatory responses, often acting through distinct signaling pathways. This compound's role in inflammation is less characterized, with some studies suggesting it may have anti-inflammatory properties through the activation of Liver X Receptor (LXR).

CompoundCell LineInflammatory MarkerEffectCitation
This compound THP-1 (macrophage-like)LXR activationIncreased mRNA expression of LXR and its target genes (ABCA1, ABCG1, APOE)[1]
7-Ketocholesterol Human Aortic Smooth Muscle CellsIL-6Increased mRNA and protein expression[5]
THP-1 (monocytic)IL-8Stimulated secretion[6]
25-Hydroxycholesterol THP-1 (monocytic)IL-8Stimulated secretion[6]
Human NeutrophilsLysozyme SecretionIncreased secretion[7]
Oxidative Stress

The induction of oxidative stress is a key mechanism of toxicity for certain oxysterols, particularly 7-ketocholesterol.

CompoundCell LineParameter MeasuredEffectCitation
This compound --Data not available in comparative studies
7-Ketocholesterol Human NeutrophilsReactive Oxygen Species (ROS)Rapidly enhanced ROS production[7]
MC3T3-E1 (osteoblastic)ROS ProductionSignificantly stimulated oxidation[8]
25-Hydroxycholesterol Human NeutrophilsReactive Oxygen Species (ROS)Rapidly enhanced ROS production[7]

Signaling Pathways

The distinct biological activities of these oxysterols can be attributed to their differential activation of key signaling pathways.

This compound: Liver X Receptor (LXR) Activation

This compound has been shown to act as an agonist for the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis and the regulation of lipid metabolism.[1] Activation of LXR leads to the transcription of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), thereby reducing intracellular cholesterol levels. This mechanism is thought to contribute to the anti-proliferative effects of this compound in cancer cells.[1]

LXR_Signaling cluster_cell Cell cluster_nucleus Nucleus LXR LXR LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes Chol_Efflux Cholesterol Efflux TargetGenes->Chol_Efflux leads to Cholestenone This compound Cholestenone->LXR activates

This compound activates the LXR signaling pathway.

7-Ketocholesterol: Pro-inflammatory Signaling via TLR4

7-Ketocholesterol is a potent pro-inflammatory molecule that can activate signaling pathways leading to the production of inflammatory cytokines. One of the key mechanisms involves the activation of Toll-like receptor 4 (TLR4).[9][10][11][12] This activation triggers a downstream cascade involving MyD88 and TRIF adapter proteins, leading to the activation of the transcription factor NF-κB and subsequent expression of pro-inflammatory genes.

TLR4_Signaling cluster_cell Cell cluster_nucleus Nucleus NFkB_p p-NF-κB ProInflam_Genes Pro-inflammatory Gene Expression (e.g., IL-6, IL-8) NFkB_p->ProInflam_Genes activates SevenKC 7-Ketocholesterol TLR4 TLR4 SevenKC->TLR4 activates MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK Complex MyD88->IKK TRIF->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits NFkB->NFkB_p translocates to nucleus

7-Ketocholesterol induces inflammation via TLR4 signaling.

25-Hydroxycholesterol: Modulation of NF-κB Signaling

25-Hydroxycholesterol has a complex role in inflammation, often acting as an amplifier of inflammatory signaling. It can enhance the expression of inflammatory cytokines by modulating the NF-κB pathway.[8][13][14] This can occur through various mechanisms, including the activation of upstream kinases that lead to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate to the nucleus and activate gene transcription.

NFkB_Signaling_25HC cluster_cell Cell cluster_nucleus Nucleus NFkB_p p-NF-κB Inflam_Genes Inflammatory Gene Expression (e.g., IL-8) NFkB_p->Inflam_Genes activates HC25 25-Hydroxycholesterol Upstream_Kinases Upstream Kinases HC25->Upstream_Kinases modulates IKK IKK Complex Upstream_Kinases->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits NFkB->NFkB_p translocates to nucleus

25-Hydroxycholesterol modulates NF-κB signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological effects of these oxysterols.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of oxysterols on a given cell line.

Materials:

  • Cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound, 7-Ketocholesterol, 25-Hydroxycholesterol) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined by plotting the percentage of viability against the compound concentration.

MTT_Workflow cluster_workflow MTT Assay Workflow Seed 1. Seed Cells in 96-well plate Treat 2. Treat with Oxysterols Seed->Treat Incubate 3. Incubate Treat->Incubate Add_MTT 4. Add MTT solution Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Incubate_MTT->Solubilize Read 7. Measure Absorbance (570 nm) Solubilize->Read Analyze 8. Calculate % Viability and IC50 Read->Analyze

Workflow for the MTT cytotoxicity assay.
Inflammation Assessment: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes the quantification of a specific inflammatory cytokine (e.g., IL-6, IL-8) in cell culture supernatants using a sandwich ELISA.

Materials:

  • Cell culture supernatants from oxysterol-treated and control cells

  • Commercially available ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of the cytokine in the cell culture supernatants.

ELISA_Workflow cluster_workflow ELISA Workflow for Cytokine Quantification Coat 1. Coat Plate with Capture Antibody Block 2. Block Plate Coat->Block Add_Sample 3. Add Samples and Standards Block->Add_Sample Add_Detection 4. Add Detection Antibody Add_Sample->Add_Detection Add_HRP 5. Add Streptavidin-HRP Add_Detection->Add_HRP Add_Substrate 6. Add Substrate and Develop Add_HRP->Add_Substrate Stop 7. Stop Reaction Add_Substrate->Stop Read 8. Measure Absorbance (450 nm) Stop->Read Analyze 9. Calculate Cytokine Concentration Read->Analyze

Workflow for cytokine quantification by ELISA.
Oxidative Stress Assessment: Intracellular ROS Measurement with DCFH-DA

This protocol details the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS).[9]

Materials:

  • Adherent cells cultured in a multi-well plate

  • DCFH-DA stock solution (10 mM in DMSO)

  • Serum-free culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with the test oxysterols at the desired concentrations for the appropriate duration. Include positive (e.g., H₂O₂) and negative (vehicle) controls.

  • DCFH-DA Loading: Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use.

  • Remove the treatment medium and wash the cells once with serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a microplate reader.

  • Data Analysis: Quantify the fluorescence intensity for each treatment group. Normalize the fluorescence intensity to the cell number or protein concentration if necessary. Express the results as a fold change relative to the vehicle control.

ROS_Workflow cluster_workflow DCFH-DA Assay for Intracellular ROS Seed_Treat 1. Seed and Treat Cells with Oxysterols Load_Probe 2. Load Cells with DCFH-DA Seed_Treat->Load_Probe Incubate_Probe 3. Incubate (30 min) Load_Probe->Incubate_Probe Wash 4. Wash Cells Incubate_Probe->Wash Measure 5. Measure Fluorescence (Ex/Em: 485/535 nm) Wash->Measure Analyze 6. Quantify and Analyze ROS Levels Measure->Analyze

Workflow for intracellular ROS detection using DCFH-DA.

Summary and Conclusion

This compound, 7-ketocholesterol, and 25-hydroxycholesterol exhibit distinct biological profiles.

  • This compound appears to be a modulator of lipid metabolism with anti-proliferative effects, primarily acting through the LXR signaling pathway. Its inflammatory and oxidative stress-inducing properties are not well-established in comparative studies.

  • 7-Ketocholesterol is a potent inducer of cytotoxicity, inflammation, and oxidative stress. Its pro-inflammatory effects are, at least in part, mediated by the TLR4 signaling pathway.

  • 25-Hydroxycholesterol is a key immunomodulator that can amplify inflammatory responses, often through the NF-κB pathway, and also induces oxidative stress.

The choice of which cholesterol oxidation product to investigate or target in a research or drug development context will depend on the specific biological question and the desired outcome. This guide provides a foundational understanding of their comparative activities to inform these decisions. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their potencies and mechanisms of action.

References

Unveiling the Action of Cholest-4-en-3-one: A Comparative Guide to a Novel Bioactive Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth validation of the mechanism of action of Cholest-4-en-3-one, a cholesterol metabolite with promising therapeutic potential. Through objective comparisons with established alternatives and supported by experimental data, this document serves as a critical resource for understanding its unique biological activities.

This compound has emerged as a multifaceted bioactive compound with demonstrated anti-cancer, lipid-lowering, and anti-obesity properties.[1] Its primary mechanism of action involves the activation of the Liver X Receptor (LXR), a key regulator of lipid metabolism. This guide will dissect the signaling pathways of this compound and compare its performance with conventional therapies such as statins, ezetimibe, PCSK9 inhibitors, and standard chemotherapeutic agents.

A Dual-Pronged Approach: Anti-Cancer and Lipid-Lowering Mechanisms

This compound's therapeutic potential stems from its ability to modulate two critical biological processes: cancer cell proliferation and systemic lipid levels.

In the realm of oncology , particularly in breast cancer, this compound exerts its cytotoxic effects by activating the LXR signaling pathway.[1][2] This activation leads to a cascade of events within the cancer cell, including the inhibition of lipogenesis (the process of fat synthesis) and the disruption of membrane raft integrity, which are specialized membrane domains crucial for cancer cell signaling and survival.[1][2]

From a metabolic standpoint , this compound contributes to lower lipid levels by suppressing the endogenous synthesis of cholesterol.[3][4] This is achieved, in part, by reducing the expression of HMG-CoA reductase, the rate-limiting enzyme in cholesterol production.[2] Furthermore, it has been shown to increase the excretion of lipids.[3]

Comparative Analysis: this compound vs. Standard Therapies

To provide a clear perspective on the unique attributes of this compound, a comparative analysis with established drugs is essential.

Lipid-Lowering Alternatives:
FeatureThis compoundStatins (e.g., Atorvastatin)EzetimibePCSK9 Inhibitors (e.g., Evolocumab)
Primary Mechanism LXR Agonist: Decreases cholesterol synthesis and increases lipid excretion.[2][3]HMG-CoA Reductase Inhibitor: Directly blocks the rate-limiting step in cholesterol synthesis.Cholesterol Absorption Inhibitor: Prevents the uptake of dietary and biliary cholesterol in the intestine.Monoclonal Antibody: Binds to PCSK9, preventing the degradation of LDL receptors and thereby increasing their availability to clear LDL-C from the blood.
Effect on LDL-C Reduction observed in animal models.[3]Significant reduction (up to 60%).Moderate reduction (around 20%).Potent reduction (50-60% on top of statin therapy).
Effect on Lipogenesis Inhibits key lipogenic enzymes.[2]Primarily targets cholesterol synthesis, can have variable effects on overall lipogenesis.No direct effect on lipogenesis.No direct effect on lipogenesis.
Anti-Cancer Alternatives (Breast Cancer):
FeatureThis compoundDoxorubicinTamoxifen
Primary Mechanism LXR Agonist: Induces cancer cell death by inhibiting lipogenesis and disrupting membrane rafts.[1][2]Topoisomerase II Inhibitor: Intercalates into DNA, inhibiting DNA replication and leading to cell death.Selective Estrogen Receptor Modulator (SERM): Blocks the action of estrogen in breast cancer cells.
IC50 in MCF-7 Cells (48h) 17.8 µM~1-4 µM[1]~17.26 µM[5]
IC50 in MDA-MB-231 Cells (48h) 14.1 µM~1 µM[1]N/A (ER-negative cell line)

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the mechanisms discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Cholest_4_en_3_one_Anticancer_Pathway This compound This compound LXR LXR This compound->LXR activates Lipogenesis_Inhibition Inhibition of Lipogenesis LXR->Lipogenesis_Inhibition Membrane_Raft_Disruption Disruption of Membrane Rafts LXR->Membrane_Raft_Disruption Apoptosis Cancer Cell Apoptosis Lipogenesis_Inhibition->Apoptosis Membrane_Raft_Disruption->Apoptosis

Anticancer signaling pathway of this compound.

Lipid_Lowering_Comparison cluster_Cholest This compound cluster_Statin Statins cluster_Ezetimibe Ezetimibe cluster_PCSK9i PCSK9 Inhibitors C_LXR LXR Activation C_HMG_CoA_reductase ↓ HMG-CoA Reductase Expression C_LXR->C_HMG_CoA_reductase C_Lipid_Excretion ↑ Lipid Excretion C_LXR->C_Lipid_Excretion S_HMG_CoA_reductase Inhibition of HMG-CoA Reductase E_Absorption Inhibition of Cholesterol Absorption (Intestine) P_PCSK9 Inhibition of PCSK9 P_LDLR ↑ LDL Receptor Recycling P_PCSK9->P_LDLR

Comparison of lipid-lowering mechanisms.

Experimental_Workflow_Validation start Start: Hypothesis Validation cell_culture Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay lipogenesis_assay Lipogenesis Assay (e.g., 3H-acetate incorporation) treatment->lipogenesis_assay raft_isolation Membrane Raft Isolation (Sucrose Density Gradient) treatment->raft_isolation data_analysis Data Analysis and Comparison mtt_assay->data_analysis lipogenesis_assay->data_analysis western_blot Western Blot for Raft Markers (e.g., Flotillin) raft_isolation->western_blot western_blot->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Experimental workflow for mechanism validation.

Detailed Experimental Protocols

For the validation of this compound's mechanism of action, the following key experimental protocols are provided.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on breast cancer cell lines.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-200 µM) for 24 and 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Lipogenesis Assay (Radiolabeling)

This assay measures the rate of fatty acid synthesis in cells treated with this compound.

  • Cell Preparation: Cells are plated in 6-well plates and treated with this compound for the desired time.

  • Radiolabeling: Cells are incubated with a medium containing [3H]-acetate (a precursor for fatty acid synthesis) for 2-4 hours.

  • Lipid Extraction: After incubation, cells are washed with PBS, and lipids are extracted using a chloroform:methanol (2:1) solution.

  • Scintillation Counting: The radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

  • Data Analysis: The results are normalized to the total protein content of each sample.

Membrane Raft Isolation (Sucrose Density Gradient Ultracentrifugation)

This protocol isolates the detergent-resistant membrane fractions (lipid rafts) to assess their integrity after treatment.

  • Cell Lysis: Cells treated with this compound are lysed in a cold lysis buffer containing 1% Triton X-100.

  • Sucrose (B13894) Gradient Preparation: A discontinuous sucrose gradient (e.g., 40%, 30%, and 5%) is prepared in an ultracentrifuge tube.

  • Ultracentrifugation: The cell lysate is loaded at the bottom of the sucrose gradient and centrifuged at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Fraction Collection: Fractions are carefully collected from the top of the gradient. Lipid rafts are typically found at the interface between the 5% and 30% sucrose layers.

  • Analysis: The presence of lipid raft-associated proteins (e.g., flotillin) in the collected fractions is analyzed by Western blotting.

Conclusion

This compound presents a compelling profile as a bioactive molecule with a distinct mechanism of action. Its ability to activate LXR sets it apart from conventional lipid-lowering and anti-cancer agents, offering a novel therapeutic avenue. The data presented in this guide underscores its potential and provides a solid foundation for further research and development. The detailed experimental protocols offer a practical framework for scientists to validate and expand upon these findings. As our understanding of the intricate roles of cholesterol metabolites in health and disease continues to grow, this compound stands out as a molecule of significant interest.

References

A Comparative Analysis of Synthesis Methods for Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholest-4-en-3-one is a pivotal intermediate in the synthesis of various steroidal drugs and a biologically active molecule with potential therapeutic applications in metabolic diseases and oncology.[1] Its efficient synthesis is a subject of considerable interest. This guide provides a comparative analysis of prominent chemical and biological methods for the synthesis of this compound, offering experimental data, detailed protocols, and visual representations of the underlying pathways.

At a Glance: Comparison of Synthesis Methods

The selection of a synthesis method for this compound depends on several factors, including desired yield, purity, scalability, cost, and environmental considerations. Chemical methods often provide high yields in a relatively short time but may require harsh reagents and organic solvents. In contrast, biological methods offer a greener alternative, often with high specificity, but may involve more complex setup and longer reaction times.

MethodReagents/BiocatalystTypical Yield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Chemical Synthesis
Oppenauer OxidationAluminum isopropoxide, acetone (B3395972), toluene (B28343)~70-80 (estimated for steroids)Variable2-4 hoursHigh chemoselectivity for secondary alcohols.High temperatures, use of hazardous solvents, potential for side reactions.[2]
Jones OxidationChromium trioxide, sulfuric acid, acetoneHigh (e.g., 86% for a related dione)[2]Variable< 1 hourFast reaction, strong oxidizing agent.Use of carcinogenic chromium, harsh acidic conditions, potential for over-oxidation.
Pyridinium (B92312) Chlorochromate (PCC)Pyridinium chlorochromate, dichloromethane (B109758)~72% (for a related dione)[2]Variable~4 daysMilder than Jones reagent, selective for primary and secondary alcohols.Use of a chromium-based reagent, long reaction times.[2]
Biological Synthesis
Enzymatic Conversion (Cholesterol Oxidase)Cholesterol oxidase (Rhodococcus sp.), petroleum ether/aqueous buffer>90>995 hoursHigh specificity, high purity, environmentally friendly, potential for enzyme reuse.[1]Enzyme cost and stability can be a factor.
Whole-Cell Biotransformation (Rhodococcus sp., Arthrobacter simplex, Mycobacterium sp.)Whole microbial cells67-83[1]Variable21 hoursUtilizes the cell's entire metabolic machinery, no need for enzyme purification.Potential for byproduct formation, more complex downstream processing.[1]

Delving into the Methodologies: Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of this compound. Below are representative protocols for the key chemical and biological methods.

Chemical Synthesis Protocols

1. Oppenauer Oxidation of Cholesterol

This method utilizes the transfer of a hydride from the alcohol to a ketone, catalyzed by an aluminum alkoxide.

  • Materials: Cholesterol, aluminum isopropoxide, anhydrous acetone, anhydrous toluene, 2M hydrochloric acid, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve cholesterol in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

    • Add a significant excess of anhydrous acetone and aluminum isopropoxide.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and quench the reaction by slowly adding 2M hydrochloric acid to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2. Jones Oxidation of Cholesterol

This method employs a strong oxidizing agent prepared from chromium trioxide and sulfuric acid.

  • Materials: Cholesterol, Jones reagent (a solution of chromium trioxide in sulfuric acid), acetone, methanol.

  • Procedure:

    • Dissolve cholesterol (2 g) in acetone (250 ml) in a flask and cool to 0°C.[2]

    • Add Jones reagent dropwise with stirring until a persistent orange color is observed.[2]

    • Continue stirring at 0°C for 1-2 hours, then allow the reaction to warm to room temperature.[2]

    • Quench the reaction by adding methanol.[2]

    • Concentrate the mixture in vacuo.[2]

    • Separate and purify the product using column chromatography.[2]

3. Pyridinium Chlorochromate (PCC) Oxidation of Cholesterol

PCC is a milder and more selective oxidizing agent compared to Jones reagent.

  • Materials: Cholesterol (5 g), anhydrous dichloromethane (50 ml), pyridinium chlorochromate (8.34 g initially, then 4.2 g).[2]

  • Procedure:

    • Dissolve cholesterol in anhydrous dichloromethane.[2]

    • Add pyridinium chlorochromate and stir the mixture at room temperature for 3 days.[2]

    • Add a second portion of pyridinium chlorochromate and continue stirring for another day.[2]

    • Add anhydrous ether for extraction and concentrate the upper organic phase.[2]

    • Separate and purify the product by column chromatography.[2]

Biological Synthesis Protocol

Enzymatic Conversion using Cholesterol Oxidase from Rhodococcus sp.

This method utilizes the high specificity of cholesterol oxidase in an aqueous/organic biphasic system to achieve a high yield and purity of this compound.[1]

  • Materials: Cholesterol, cholesterol oxidase from Rhodococcus sp., petroleum ether, aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).[1]

  • Procedure:

    • Reaction Setup: In a rotary shaking flask, combine 100 mL of the enzyme solution, 30 mL of petroleum ether, and 1.5 g of cholesterol.[1]

    • Incubation: Carry out the conversion at 30°C with shaking at 250 rpm for 5 hours.[1]

    • Extraction: After the reaction, separate the organic phase containing the product.

    • Purification:

      • Wash the organic phase.

      • Evaporate the solvent under vacuum.

      • Perform column chromatography on silica gel.

      • Recrystallize the product from a suitable solvent to obtain high-purity crystalline this compound.[1]

Visualizing the Processes: Workflows and Pathways

Understanding the flow of the synthesis and the biological context of the product is essential for researchers. The following diagrams, generated using the DOT language, visualize these aspects.

Synthesis Workflow

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_biological Biological Synthesis Cholesterol_chem Cholesterol Reagents Oxidizing Agents (e.g., Al(O-iPr)3, CrO3, PCC) Reaction_chem Oxidation Reaction Cholesterol_chem->Reaction_chem Reagents->Reaction_chem Purification_chem Purification (Chromatography) Reaction_chem->Purification_chem Product_chem This compound Purification_chem->Product_chem Cholesterol_bio Cholesterol Biocatalyst Biocatalyst (Enzyme or Whole Cells) Reaction_bio Biotransformation Cholesterol_bio->Reaction_bio Biocatalyst->Reaction_bio Purification_bio Purification (Extraction, Chromatography) Reaction_bio->Purification_bio Product_bio This compound Purification_bio->Product_bio

Caption: A comparative workflow of chemical versus biological synthesis of this compound.

Cholesterol Metabolism and the Role of this compound

This compound is a key intermediate in the microbial metabolism of cholesterol and has been shown to influence lipid metabolism in mammals.

Cholesterol_Metabolism Cholesterol Cholesterol Cholestenone This compound Cholesterol->Cholestenone Cholesterol Oxidase SteroidHormones Steroid Hormones Cholesterol->SteroidHormones Biosynthesis BileAcids Bile Acids Cholestenone->BileAcids Further Metabolism LXR LXR Cholestenone->LXR Activates LipidMetabolism Regulation of Lipid Metabolism LXR->LipidMetabolism Regulates

Caption: Simplified pathway of cholesterol metabolism highlighting the position of this compound.

Proposed Signaling Pathway for the Anti-Obesity Effects of this compound

Studies suggest that this compound exerts its anti-obesity and lipid-lowering effects through the activation of Liver X Receptors (LXRs), which play a crucial role in cholesterol homeostasis.[3]

Anti_Obesity_Pathway Cholestenone This compound LXR LXR Activation Cholestenone->LXR ABCA1_G1 ↑ ABCA1/G1 Expression LXR->ABCA1_G1 CholesterolEfflux ↑ Cholesterol Efflux ABCA1_G1->CholesterolEfflux FatAccumulation ↓ Adipose Tissue Fat Accumulation CholesterolEfflux->FatAccumulation SerumTriglycerides ↓ Serum Triglycerides CholesterolEfflux->SerumTriglycerides

Caption: Proposed mechanism of this compound's anti-obesity and lipid-lowering effects via LXR signaling.

Conclusion

The synthesis of this compound can be achieved through various chemical and biological routes, each with its distinct advantages and limitations. While chemical methods like the Oppenauer and Jones oxidations offer rapid synthesis and potentially high yields, they often involve hazardous materials and harsher conditions. In contrast, biological methods, particularly enzymatic conversions with cholesterol oxidase, present a highly specific, efficient, and environmentally benign alternative, capable of producing a product of exceptional purity. The choice of the optimal synthesis strategy will ultimately be guided by the specific requirements of the research or development project, balancing the need for yield, purity, cost-effectiveness, and sustainability. The growing understanding of the biological roles of this compound, especially in metabolic regulation, further underscores the importance of efficient and clean synthesis methods for this valuable steroid intermediate.

References

A Comparative Guide to the Quantification of Cholest-4-en-3-one: GC-MS, LC-MS/MS, and HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of steroidal compounds, the accurate and precise quantification of Cholest-4-en-3-one is paramount. This guide provides an objective comparison of three widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document outlines the performance characteristics, experimental protocols, and workflows of each method to aid in the selection of the most suitable approach for a given research need.

Quantitative Performance Comparison

The choice of an analytical method for this compound quantification is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key quantitative performance parameters for GC-MS, LC-MS/MS, and HPLC-UV, based on data from studies on this compound and structurally related ketosteroids.

ParameterGC-MSLC-MS/MSHPLC-UV
Linearity Range 0.5 - 100 µg/mL (for similar sterol acetates)[1]0.5 - 200 ng/mL (for 7α-hydroxy-4-cholesten-3-one)[2]62.5 - 2000 ng/µL (for cholesterol)[3]
Limit of Detection (LOD) < 5 ng/mL (for sterol oxidation products)[4]0.1 - 0.25 ng/mL (for ketosteroids)[5][6]~3 ng (for 7α-hydroxy-4-cholesten-3-one)[5]
Limit of Quantification (LOQ) < 10 ng/mL (for sterol oxidation products)[4]0.5 - 10 ng/mL (for various steroids)[7]62.5 ng/µL (for cholesterol)[3]
Accuracy (% Recovery) 77.65 - 110.29% (for sterol oxidation products)[4]72 - 82% (for oxysterols)[8]97.3 - 105.8% (for cholesterol)
Precision (%RSD) < 10%[4]< 15%[7]1.3 - 2.4% (for cholesterol)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the quantification of this compound using GC-MS, LC-MS/MS, and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to improve its volatility.[9]

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): To 1 mL of plasma or serum, add an internal standard (e.g., a deuterated analog of this compound). Extract the analytes with 5 mL of an ethyl acetate/hexane mixture (9:1, v/v) by vigorous vortexing. Centrifuge to separate the layers and collect the upper organic phase. Repeat the extraction to maximize recovery. Evaporate the combined organic extracts to dryness under a stream of nitrogen.[9]

  • Solid-Phase Extraction (SPE): For more complex matrices, SPE can provide a cleaner sample. Condition a C18 SPE cartridge with methanol (B129727) and then water. Load the sample onto the cartridge, wash with a polar solvent to remove interferences, and then elute this compound with a less polar solvent.

2. Derivatization:

  • To the dried extract, add 50 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 1 hour to ensure complete derivatization.[9]

3. GC-MS Instrumental Parameters:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Injector Temperature: 280°C.[1]

  • Oven Temperature Program: Initial temperature of 100°C for 4 min, ramped to 318°C at 10°C/min, and held for 6 min.

  • MS Detector: Electron impact (EI) ionization at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that often does not require derivatization, making it suitable for high-throughput analysis.[10]

1. Sample Preparation:

  • Protein Precipitation and LLE: To 100 µL of plasma, add an internal standard. Precipitate proteins with 300 µL of ice-cold acetonitrile (B52724). After vortexing and centrifugation, transfer the supernatant to a new tube. Perform a liquid-liquid extraction using a suitable organic solvent like methyl tert-butyl ether (MTBE).

  • Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Instrumental Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[11]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/methanol (90:10, v/v) with 0.1% formic acid (B).[11]

  • Flow Rate: 0.3 mL/min.[11]

  • Ionization: Electrospray Ionization (ESI) in positive mode.[11]

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and its internal standard.[11]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique, though generally less sensitive than mass spectrometry-based methods.

1. Sample Preparation:

  • Sample preparation is similar to that for LC-MS/MS, involving protein precipitation and liquid-liquid or solid-phase extraction to remove interfering substances.

2. HPLC-UV Instrumental Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength (λmax) of this compound, which is typically in the range of 240-250 nm for α,β-unsaturated ketones.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the key distinguishing features of each analytical method, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_gcms GC-MS cluster_lcms LC-MS/MS cluster_hplcuv HPLC-UV Sample Biological Sample (e.g., Plasma, Serum) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization Reconstitution->Derivatization LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis HPLUV_Analysis HPLC-UV Analysis Reconstitution->HPLUV_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

A generalized workflow for the quantification of this compound.

method_comparison cluster_attributes Performance Attributes GCMS GC-MS Sensitivity High Sensitivity GCMS->Sensitivity Selectivity High Selectivity GCMS->Selectivity Derivatization Requires Derivatization GCMS->Derivatization LCMS LC-MS/MS LCMS->Sensitivity LCMS->Selectivity Throughput High Throughput LCMS->Throughput NoDerivatization No Derivatization LCMS->NoDerivatization HPLUV HPLC-UV Cost Lower Cost HPLUV->Cost HPLUV->NoDerivatization

Key attributes of the compared analytical methods.

References

Cholest-4-en-3-one: A Comparative Analysis of Efficacy Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of cholest-4-en-3-one with established agents in the fields of oncology and metabolic disease. The following sections present a detailed analysis supported by experimental data, methodologies, and pathway visualizations to facilitate a comprehensive understanding of this emerging bioactive compound.

Section 1: Comparative Efficacy in Oncology (Breast Cancer)

This compound has demonstrated significant antitumor activity, particularly in breast cancer models. Its efficacy is compared here with docetaxel (B913), a standard chemotherapeutic agent.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound and Docetaxel in Breast Cancer Cell Lines

CompoundCell LineAssayTime PointIC50 Value (µM)Reference
This compoundMCF-7MTT48h17.8[1]
This compoundMDA-MB-231MTT48h14.1[1]
DocetaxelMDA-MB-231MTT48hNot explicitly stated, but significant viability reduction at nanomolar concentrations is well-established.

Table 2: Effect of this compound and Docetaxel on Lipogenic Gene Expression in MDA-MB-231 Cells

GeneTreatmentFold Change vs. ControlReference
FASN4-Cone (25 µM)~0.4
FASNTXT~0.6
FASN4-Cone + TXT~0.2
ACC14-Cone (25 µM)~0.5
ACC1TXT~0.7
ACC14-Cone + TXT~0.3
SCD14-Cone (25 µM)~0.3
SCD1TXT~0.8
SCD14-Cone + TXT~0.2
HMGCR4-Cone (25 µM)~0.4
HMGCRTXT~0.9
HMGCR4-Cone + TXT~0.3

4-Cone: this compound; TXT: Docetaxel

Experimental Protocols

MTT Assay for Cell Viability

This protocol is based on methodologies described for this compound.[1]

  • Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded at a density of 1 x 10^4 cells/well in a 96-well plate and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100, and 200 µM) or the comparative agent (e.g., docetaxel) for 24 and 48 hours.

  • MTT Incubation: Following treatment, 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression

This protocol is based on methodologies described for analyzing the effects of this compound.[1]

  • RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR is performed using a qPCR instrument with a suitable master mix and specific primers for the target genes (e.g., FASN, ACC1, SCD1, HMGCR) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Signaling Pathways and Mechanisms of Action

This compound in Breast Cancer

This compound exerts its anticancer effects through the modulation of lipid metabolism. It acts as a Liver X Receptor (LXR) agonist.[1] Activation of LXR leads to the upregulation of cholesterol efflux transporters like ABCA1 and ABCG1, promoting the removal of cholesterol from cancer cells.[1] Concurrently, it downregulates the expression of key enzymes involved in lipogenesis and cholesterol synthesis, such as ACC1, FASN, SCD1, and HMGCR.[1][2] This dual action disrupts the lipid homeostasis essential for cancer cell proliferation and membrane integrity.[1]

Cholest_4_en_3_one_Anticancer_Pathway cluster_cell Cancer Cell cluster_lipogenesis Lipogenesis & Cholesterol Synthesis cluster_efflux Cholesterol Efflux cluster_effects Cellular Effects C4O This compound LXR LXR C4O->LXR activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (in DNA) LXR_RXR->LXRE binds to ACC1 ACC1 LXRE->ACC1 downregulates FASN FASN LXRE->FASN downregulates SCD1 SCD1 LXRE->SCD1 downregulates HMGCR HMGCR LXRE->HMGCR downregulates ABCA1 ABCA1 LXRE->ABCA1 upregulates ABCG1 ABCG1 LXRE->ABCG1 upregulates DecViability Decreased Cell Viability ACC1->DecViability FASN->DecViability SCD1->DecViability HMGCR->DecViability ABCA1->DecViability ABCG1->DecViability DecMigration Decreased Cell Migration DecViability->DecMigration

Anticancer signaling pathway of this compound.

Docetaxel in Breast Cancer

Docetaxel is a taxane (B156437) derivative that targets microtubules.[3][4] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.[3][4]

Docetaxel_Mechanism cluster_cell Cancer Cell Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules binds to β-tubulin Stabilized_MT Stabilized Microtubules Microtubules->Stabilized_MT promotes polymerization & prevents depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilized_MT->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces

Mechanism of action of Docetaxel in cancer cells.

Section 2: Comparative Efficacy in Metabolic Disease (Hyperlipidemia)

This compound has shown potential in alleviating hyperlipidemia in preclinical models. Its effects are compared with statins, the first-line therapy for hypercholesterolemia.

Data Presentation

Table 3: Efficacy of this compound in a Murine Model of Hyperlipidemia

ParameterModelTreatmentDurationOutcomeReference
Plasma Cholesteroldb/db mice0.25% this compound diet4 weeksSignificant reduction[5]
Serum Triglyceridesdb/db mice0.25% this compound diet4 weeksSignificant reduction[5]
Body Weight GainMiceCholesten-3-onesNot specifiedMarked inhibition[5]
Body Fat AccumulationMiceCholesten-3-onesNot specifiedMarked inhibition[5]

Table 4: General Efficacy of Statins in Hyperlipidemia

Drug ClassMechanismLDL-C ReductionHDL-C EffectTriglyceride EffectReference
StatinsHMG-CoA reductase inhibition30% to >50%Small increaseReduction[6]
Experimental Protocols

Animal Studies for Hyperlipidemia

This protocol is based on the methodology used to evaluate this compound in db/db mice.[7]

  • Animal Model: Obese, diabetic db/db mice are used as a model for hyperlipidemia and related metabolic disorders.

  • Dietary Supplementation: The mice are fed a diet containing a specific concentration of this compound (e.g., 0.25%) for a defined period (e.g., 4 weeks). A control group receives a standard diet.

  • Sample Collection: At the end of the treatment period, blood samples are collected to measure plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides). Tissues such as the liver may also be collected for further analysis.

  • Biochemical Analysis: Plasma lipid levels are determined using standard enzymatic assays.

Signaling Pathways and Mechanisms of Action

This compound in Hyperlipidemia

The lipid-lowering effects of this compound are attributed to its influence on lipid absorption and synthesis. Studies suggest that it may inhibit intestinal triglyceride absorption.[7] As an LXR agonist, it can also promote the conversion of cholesterol to bile acids and enhance cholesterol efflux, contributing to lower systemic cholesterol levels.

C4O_Hyperlipidemia_Pathway cluster_intestine Intestine cluster_liver Liver cluster_effects Systemic Effects C4O_diet Dietary This compound TG_absorption Triglyceride Absorption C4O_diet->TG_absorption inhibits Dec_TG Decreased Serum Triglycerides TG_absorption->Dec_TG C4O_liver This compound (as LXR Agonist) Cholesterol Cholesterol C4O_liver->Cholesterol promotes conversion to Bile_Acids Bile Acids Cholesterol->Bile_Acids Dec_Chol Decreased Plasma Cholesterol Bile_Acids->Dec_Chol

Metabolic effects of this compound.

Statins in Hyperlipidemia

Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway for cholesterol synthesis.[8][9] By inhibiting this enzyme, statins decrease intracellular cholesterol levels in the liver. This reduction leads to the upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[10]

Statin_Mechanism cluster_liver Hepatocyte cluster_blood Bloodstream Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase inhibit Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate conversion blocked Intra_Chol Decreased Intracellular Cholesterol HMG_CoA_Reductase->Intra_Chol Cholesterol_Synth Cholesterol Synthesis Mevalonate->Cholesterol_Synth LDL_Receptor Increased LDL Receptor Expression Intra_Chol->LDL_Receptor leads to Dec_LDL_C Decreased Blood LDL Cholesterol LDL_Receptor->Dec_LDL_C LDL_C LDL Cholesterol LDL_C->LDL_Receptor increased clearance by

Mechanism of action of Statins.

Conclusion

This compound demonstrates promising therapeutic potential in both oncology and metabolic diseases through its unique mechanism of modulating lipid metabolism via LXR agonism. In breast cancer, it exhibits cytotoxicity and synergizes with established chemotherapeutics like docetaxel by targeting the metabolic vulnerabilities of cancer cells. In the context of hyperlipidemia, preclinical data indicate its ability to lower plasma lipids.

References

Cholest-4-en-3-one: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory models to living organisms is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of Cholest-4-en-3-one, a cholesterol metabolite, with supporting experimental data and detailed methodologies.

This compound, an oxidized derivative of cholesterol, has garnered significant interest for its diverse biological activities.[1][2] It is a naturally occurring compound found as an intermediate in cholesterol metabolism and can be produced by gut microbiota.[1][3] This guide synthesizes findings from various studies to present a clear picture of its effects in both controlled cellular environments and complex biological systems.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound, providing a direct comparison of its efficacy in different experimental settings.

Table 1: In Vitro Effects of this compound on Breast Cancer Cell Lines

Cell LineAssayConcentrationEffectReference
MCF-7MTT Assay50 µM (24h)Decreased mRNA expression of ACC1 (0.56-fold), FASN (0.31-fold), and HMGCR (0.50-fold). Increased mRNA expression of ABCG1 and ABCA1.[3][4][5]
MDA-MB-231MTT Assay50 µM (24h)Decreased mRNA expression of ACC1 (0.47-fold), FASN (0.23-fold), and HMGCR (0.15-fold). Increased mRNA expression of ABCG1 and ABCA1.[3][4][5]
MCF-7Cell Viability3.125 µMSignificant inhibition of cell viability (abolished by LXRβ siRNA).[6]
MDA-MB-231Cell Viability3.125 µMSignificant inhibition of cell viability (abolished by LXRβ siRNA).[6]

Table 2: In Vivo Metabolic Effects of Dietary this compound in db/db Mice

ParameterControl Group (db/db mice)0.25% this compound Group (db/db mice)Reference
Body Weight Gain (g)22.5 ± 1.118.9 ± 0.8[1]
Liver Weight (g)2.5 ± 0.12.1 ± 0.1[1]
Plasma Triglycerides (mg/dL)Significantly higherSignificantly decreased[1][4][7]
Plasma Total Cholesterol (mg/dL)Significantly higherSignificantly decreased[4][7]
Fecal Free Fatty AcidsLowerMarkedly increased[4][7]
Plasma DesmosterolHigherDecreased[8][9]

Signaling Pathways and Mechanisms of Action

In vitro studies have elucidated that the cytotoxic effects of this compound in breast cancer cells are mediated, at least in part, through the Liver X Receptor (LXR) signaling pathway.[4][5][10] Activation of LXR leads to the regulation of genes involved in cholesterol homeostasis and lipid metabolism, ultimately inducing apoptosis and cell cycle arrest.[11]

LXR_Signaling_Pathway Proposed LXR Signaling Pathway for this compound Cholestenone This compound LXR LXR Cholestenone->LXR binds Heterodimer LXR/RXR Heterodimer LXR->Heterodimer RXR RXR RXR->Heterodimer LXRE LXR Response Element (LXRE) on DNA Heterodimer->LXRE binds to TargetGenes Target Gene Transcription LXRE->TargetGenes regulates Efflux Increased Cholesterol Efflux (ABCA1, ABCG1) TargetGenes->Efflux Lipogenesis Decreased Lipogenesis (FASN, SCD1) TargetGenes->Lipogenesis Apoptosis Apoptosis & Cell Cycle Arrest TargetGenes->Apoptosis

Proposed LXR signaling pathway for this compound.

In vivo, the effects of this compound on lipid metabolism appear to be multifactorial. The observed decrease in plasma triglycerides and cholesterol, coupled with an increase in fecal free fatty acids, suggests that it inhibits intestinal triglyceride absorption and increases lipid excretion.[7][9] Furthermore, the reduction in plasma desmosterol, a cholesterol precursor, points towards the suppression of cholesterol synthesis in extrahepatic tissues.[8][9]

Experimental Workflows

The following diagrams illustrate the typical workflows for assessing the in vitro and in vivo effects of this compound.

In_Vitro_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Seeding (e.g., MCF-7, MDA-MB-231) in 96-well plates Treatment Treat cells with This compound (24-48h) CellCulture->Treatment CompoundPrep Prepare Serial Dilutions of this compound CompoundPrep->Treatment MTT Add MTT Reagent (Incubate 4h) Treatment->MTT Solubilization Add Solubilizing Agent (e.g., DMSO) MTT->Solubilization Measure Measure Absorbance (Spectrophotometer) Solubilization->Measure Calculate Calculate % Cell Viability Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for assessing in vitro cytotoxicity.

In_Vivo_Workflow General Workflow for In Vivo Metabolic Studies cluster_setup Experimental Setup cluster_treatment Treatment Period cluster_collection Sample Collection & Analysis Animals Acclimatize Animals (e.g., db/db mice) Grouping Divide into Control and Treatment Groups Animals->Grouping Diet Administer Control or This compound Diet (e.g., 4 weeks) Grouping->Diet Monitoring Monitor Body Weight and Food Intake Diet->Monitoring Sacrifice Euthanize Animals and Collect Samples Monitoring->Sacrifice Blood Blood Analysis (Triglycerides, Cholesterol) Sacrifice->Blood Tissue Tissue Analysis (Liver Weight, Gene Expression) Sacrifice->Tissue Feces Fecal Analysis (Lipid Content) Sacrifice->Feces

Workflow for in vivo metabolic studies.

Detailed Experimental Protocols

In Vitro Cell Viability (MTT Assay)[3][4]
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach for 24 hours.[3]

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., absolute ethanol) and then serially diluted in serum-free medium containing 0.1% BSA to achieve the desired final concentrations.[3]

  • Treatment: The culture medium is replaced with the medium containing various concentrations of this compound (e.g., 6.25 to 200 µM) or vehicle control.[3] Cells are incubated for 24 to 48 hours.[3]

  • MTT Incubation: After the treatment period, 50 µL of MTT solution (2.5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell viability by 50%) is determined from the dose-response curve.[12]

In Vivo Animal Study (Metabolic Effects)[1][13]
  • Animals and Acclimatization: Male db/db mice (a model for obesity and type 2 diabetes) are used.[13] The animals are housed under standard laboratory conditions and allowed to acclimatize for a week before the experiment.

  • Diet and Treatment Groups: The mice are randomly divided into a control group and a treatment group. The control group receives a standard diet, while the treatment group receives a diet supplemented with 0.25% this compound.[1][7]

  • Experimental Period: The animals are fed their respective diets for a period of four weeks.[7] Body weight and food intake are monitored regularly.

  • Sample Collection: At the end of the experimental period, the mice are fasted overnight and then euthanized. Blood samples are collected for plasma analysis. The liver and other organs are excised and weighed. Fecal samples are also collected.

  • Biochemical Analysis: Plasma levels of triglycerides and total cholesterol are determined using commercially available kits. Fecal lipid content, including free fatty acids, is analyzed.

  • Statistical Analysis: Data are presented as mean ± standard error of the mean (SEM). Statistical significance between the groups is determined using appropriate tests, such as a t-test.

Conclusion

The available data demonstrate that this compound exhibits significant biological activity both in vitro and in vivo. In vitro, it shows promise as an anti-cancer agent, particularly against breast cancer, by modulating lipid metabolism through the LXR signaling pathway.[10] In vivo, it demonstrates potent anti-obesity and lipid-lowering effects, primarily by inhibiting lipid absorption and suppressing cholesterol synthesis.[7][14]

The convergence of findings—disruption of lipid metabolism at the cellular level and observable systemic metabolic improvements—suggests a strong translational potential for this compound. However, further research is warranted to fully elucidate its mechanisms of action, particularly the interplay between its effects on cancer cell signaling and systemic metabolism. The detailed protocols and comparative data presented in this guide provide a solid foundation for future investigations into the therapeutic applications of this promising cholesterol metabolite.

References

Unveiling the Neuroprotective Potential of Cholest-4-en-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the neuroprotective effects of Cholest-4-en-3-one and its derivatives reveals a promising class of compounds for combating neurodegenerative diseases. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in this critical field.

The landscape of neuroprotective drug discovery is continually evolving, with a growing interest in the therapeutic potential of cholesterol metabolites and their synthetic analogs. Among these, this compound and its derivatives have emerged as significant candidates, demonstrating a range of beneficial effects in various models of neuronal damage and neurodegenerative disease. This guide synthesizes the current scientific evidence, offering an objective comparison of their neuroprotective capabilities.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of various this compound derivatives have been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, providing a clear comparison of their potency and mechanisms of action.

CompoundModelOutcome MeasureResultReference
Cholest-4-ene-3,6-dione (B1194378) L-glutamate-induced excitotoxicity in cortical neurons (Glu-CN)Cell Viability54.4 ± 4.1% (compared to 33.8 ± 2.2% in the glutamate-treated group)[1]
Potassium deprivation-induced apoptosis in cerebellar granule neurons (KD-CGN)Cell Viability63.34% (median, with a range of 61.91–66.05%) compared to 42.92% in the control group[1]
L-glutamate-induced excitotoxicity in cerebellar granule neurons (Glu-CGN)Cell Viability45.9 ± 3.7% (compared to 24.9 ± 3.2% in the glutamate-treated group)[1]
L-glutamate-induced oxidative stress in HT-22 cellsIntracellular ROSSignificant decrease in ROS production[1][2]
Middle Cerebral Artery Occlusion (MCAO) in ratsInfarction VolumeSignificant decrease in infarction volume[1][2]
(+)4-Cholesten-3-one Rat Neural Stem Cells (NSCs)Dopaminergic Neuron DifferentiationSignificant increase in tyrosine hydroxylase (TH) positive cells at 7.8 µM and 78 µM concentrations[3]
This compound, oxime (TRO19622) SOD1(G93A) transgenic mice (model of familial ALS)Motor PerformanceImproved motor performance[4]
Disease OnsetDelayed onset of clinical disease[4]
SurvivalExtended survival[4]
Axotomy-induced cell death in neonatal ratsMotor Neuron SurvivalRescued motor neurons from cell death[4]
26-Hydroxythis compound Not yet directly tested.Hypothesized EffectsPotential for LXR signaling modulation, reduction of oxidative stress, and anti-inflammatory effects.[5]

Delving into the Mechanisms: Signaling Pathways

The neuroprotective effects of this compound derivatives are attributed to their modulation of various signaling pathways implicated in neuronal survival and death.

One of the key hypothesized mechanisms for derivatives like 26-Hydroxythis compound is the activation of the Liver X Receptor (LXR) signaling pathway.[5] LXR activation is known to play a crucial role in suppressing neuroinflammation.[5]

LXR_Signaling_Pathway cluster_cell Neuron/Microglia Derivative Derivative LXR LXR Derivative->LXR Binds and Activates LXR/RXR_Complex LXR/RXR Heterodimer LXR->LXR/RXR_Complex RXR RXR RXR->LXR/RXR_Complex Nucleus Nucleus LXR/RXR_Complex->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) LXR/RXR_Complex->Pro_inflammatory_Genes Represses LXR_Response_Element LXR Response Element (LRE) Nucleus->LXR_Response_Element Translocates to Gene_Expression Anti-inflammatory Gene Expression LXR_Response_Element->Gene_Expression Upregulates Inflammation Neuroinflammation Gene_Expression->Inflammation Reduces Pro_inflammatory_Genes->Inflammation Promotes

Hypothesized LXR signaling pathway for this compound derivatives.

Another critical pathway involves the reduction of oxidative stress. Cholest-4-ene-3,6-dione has been shown to decrease the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2]

Oxidative_Stress_Pathway Neuronal_Stress Neuronal Stress (e.g., Glutamate Excitotoxicity) ROS_RNS_Production Increased ROS/RNS Production Neuronal_Stress->ROS_RNS_Production Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_RNS_Production->Oxidative_Damage Neuronal_Death Neuronal Death Oxidative_Damage->Neuronal_Death Derivative Cholest-4-ene-3,6-dione Derivative->ROS_RNS_Production Inhibits

Mechanism of action for Cholest-4-ene-3,6-dione in reducing oxidative stress.

For (+)4-Cholesten-3-one, the neuroprotective effect manifests as the promotion of neural stem cell (NSC) differentiation into dopaminergic neurons, a process mediated by the upregulation of Ten-eleven translocation 1 (TET1) and Forkhead box protein A2 (FoxA2).[3]

NSC_Differentiation_Pathway Derivative (+)4-Cholesten-3-one TET1_FoxA2 Upregulation of TET1 and FoxA2 Derivative->TET1_FoxA2 NSC Neural Stem Cell TET1_FoxA2->NSC Dopaminergic_Neuron Dopaminergic Neuron NSC->Dopaminergic_Neuron Promotes Differentiation MTT_Assay_Workflow Start Start Plate_Cells Plate Neuronal Cells Start->Plate_Cells Adherence Allow Adherence Overnight Plate_Cells->Adherence Pre_treatment Pre-treat with Derivative Adherence->Pre_treatment Induce_Toxicity Add Neurotoxic Agent Pre_treatment->Induce_Toxicity Incubate Incubate Induce_Toxicity->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Unveiling the Anti-Proliferative Potential of Cholest-4-en-3-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of Cholest-4-en-3-one against other compounds in well-established cancer cell lines. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Comparative Anti-Proliferative Activity

The efficacy of this compound in inhibiting cancer cell growth has been evaluated alongside other compounds known to affect cell proliferation, primarily through modulation of lipid metabolism and related signaling pathways. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

CompoundClassMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Treatment Time (hours)
This compound Oxysterol / LXR Agonist17.814.148
GW3965Synthetic LXR AgonistSee Note 1See Note 1168
SimvastatinStatin (HMG-CoA Reductase Inhibitor)8.94.548
AtorvastatinStatin (HMG-CoA Reductase Inhibitor)501048

Note 1: Specific IC50 values for GW3965 were not explicitly provided in the reviewed literature; however, studies have shown a significant dose-dependent decrease in proliferation in both T47D (an ER-positive cell line similar to MCF-7) and MDA-MB-231 cells at concentrations of 5 µM and 10 µM after 7 days (168 hours) of treatment.[1]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro cell viability and proliferation assays. The following is a detailed methodology for the widely used MTT assay, a colorimetric method to assess the metabolic activity of cells, which is indicative of their viability and proliferative capacity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic or anti-proliferative effect of a compound on cultured cancer cells.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance of the solubilized formazan solution.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using Trypan Blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound) in the complete culture medium.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.

      • Untreated Control: Cells in complete medium only.

      • Blank: Medium only (no cells).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Data Analysis:

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined from this curve using non-linear regression analysis.

Visualizing the Mechanisms and Methods

To further elucidate the processes involved in the evaluation of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathway.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate for 24h (Attachment) start->incubation1 treatment Add Serial Dilutions of Test Compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add Solubilization Solution incubation3->add_solubilizer read_plate Measure Absorbance at 570nm add_solubilizer->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 LXR_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects compound This compound lxr LXR compound->lxr Binds to heterodimer LXR/RXR Heterodimer lxr->heterodimer rxr RXR rxr->heterodimer lxre LXR Response Element (LXRE) on DNA heterodimer->lxre Binds to gene_transcription Target Gene Transcription lxre->gene_transcription Regulates mrna mRNA gene_transcription->mrna cell_cycle_arrest Cell Cycle Arrest gene_transcription->cell_cycle_arrest apoptosis Apoptosis gene_transcription->apoptosis inhibit_lipogenesis Inhibition of Lipogenesis (↓ FASN, SCD1) mrna->inhibit_lipogenesis Leads to increase_efflux Increased Cholesterol Efflux (↑ ABCA1, ABCG1) mrna->increase_efflux Leads to proliferation ↓ Cell Proliferation inhibit_lipogenesis->proliferation increase_efflux->proliferation cell_cycle_arrest->proliferation apoptosis->proliferation

References

Comparative Analysis of Cholest-4-en-3-one's Impact on Lipid Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Cholest-4-en-3-one's effects on lipid metabolism relative to established lipid-lowering agents, namely statins and fibrates. The information is intended to support research and development efforts in the fields of metabolic disease and oncology. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.

Quantitative Comparison of In Vivo Effects on Lipid Metabolism and Body Composition

The following tables summarize the quantitative effects of this compound, statins, and fibrates on key metabolic parameters in rodent models. It is important to note that experimental conditions such as the specific compound, dosage, duration of treatment, and animal model vary between studies.

Table 1: Effects on Plasma Lipids

Parameter This compound Statins (Simvastatin) Fibrates (Fenofibrate)
Plasma Triglycerides Significant decrease in db/db mice.[1][2]No significant change in wild-type mice; significant increase in PGC-1α OE mice.[3]Significant decrease in ob/ob mice on a high-fat diet.[4]
Total Plasma Cholesterol Significant decrease in db/db mice.[2]Decrease in plasma LDL/VLDL cholesterol in wild-type and PGC-1α OE mice.[3]Significant decrease in HFD-fed ovariectomized mice.[5][6]
HDL Cholesterol Significant decrease in db/db mice.[2]No significant effect in wild-type or PGC-1α OE mice.[3]No significant effect in ob/ob mice on a high-fat diet.[4]
Non-HDL Cholesterol Significant decrease in db/db mice.[2]Decrease in LDL/VLDL fraction.[3]No significant effect in ob/ob mice on a high-fat diet.[4]

Table 2: Effects on Body Weight and Fat Accumulation

Parameter This compound Statins (Simvastatin/Rosuvastatin) Fibrates (Fenofibrate)
Body Weight Gain No significant improvement in db/db mice.[1]Simvastatin reduced body weight gain in mice on a high-fat diet.[7] Rosuvastatin and other statins increased subcutaneous adipose tissue in obese Zucker rats.[8]Reduced body weight gain (-38%) in HFD-fed obese ovariectomized mice.[5][6]
Visceral Adipose Tissue Mass Not specifically reported.Increased subcutaneous fat with some statins in obese rats.[8]Reduced visceral adipose tissue mass (-46%) in HFD-fed obese ovariectomized mice.[5][6]
Hepatic Lipid Accumulation Alleviated hepatic cholesterol accumulation in db/db mice.[1]Rosuvastatin increased liver triacylglycerols in obese Zucker rats.[8]Inhibited hepatic lipid accumulation (-69%) in HFD-fed obese ovariectomized mice.[5][6]

Comparative Effects on Gene Expression in Lipid Metabolism

The molecular mechanism of this compound involves the modulation of key genes in lipid synthesis and transport. This table compares its effects with those of statins and fibrates on the mRNA expression of these genes in vitro.

Table 3: In Vitro Effects on Gene Expression of Lipogenic and Cholesterol-Related Enzymes

Gene This compound (in breast cancer cells) Statins Fibrates (Fenofibrate)
ACC1 (Acetyl-CoA Carboxylase 1)Decreased mRNA expression.[9][10]LPS, a potent inflammatory stimulus, has been shown to decrease ACC-1 gene expression.[11]Fenofibrate has been shown to increase the expression of genes related to fatty acid β-oxidation, but its direct effect on ACC1 is not consistently reported to be a decrease.
FASN (Fatty Acid Synthase)Decreased mRNA expression.[9][10]Statin treatment can lead to an increase in HMG-CoA levels, which has been shown to modify and potentially impact the function of FASN.[12] Atorvastatin (B1662188) has been shown to decrease FASN expression in vitro.[13]Fenofibrate significantly increased the gene expression of FAS in the liver of ob/ob mice.[4]
SCD1 (Stearoyl-CoA Desaturase 1)Decreased mRNA expression.[9][10]LPS has been shown to decrease SCD-1 gene expression.[11]Fenofibrate significantly increased the gene expression of SCD-1 in the liver of ob/ob mice.[4]
HMGCR (HMG-CoA Reductase)Decreased mRNA expression.[9][10]Statins are direct inhibitors of the HMG-CoA reductase enzyme.[14]Not a primary target.
ABCA1 (ATP-binding cassette transporter A1)Increased mRNA expression (LXR-dependent).[9][10]Pravastatin has been shown to upregulate ABCA1 expression.[15]Not a primary target.
ABCG1 (ATP-binding cassette transporter G1)Increased mRNA expression (LXR-dependent).[9]Not consistently reported.Not a primary target.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects on gene expression.

Cholest_4_en_3_one_Signaling_Pathway cluster_cell Cell cluster_nucleus This compound This compound LXR LXR This compound->LXR Activates LXR/RXR_Complex LXR/RXR Heterodimer LXR->LXR/RXR_Complex RXR RXR RXR->LXR/RXR_Complex Nucleus Nucleus LXR/RXR_Complex->Nucleus LXRE LXR Response Element (LXRE) SREBP-1c SREBP-1c LXR/RXR_Complex->SREBP-1c Inhibits (indirectly) Target_Genes Target Gene Transcription (ABCA1, ABCG1) LXRE->Target_Genes Increases Lipogenic_Genes Lipogenic Gene Transcription (ACC1, FASN, SCD1) SREBP-1c->Lipogenic_Genes Decreases

Figure 1: Simplified signaling pathway of this compound's effect on LXR and SREBP-1c.

Experimental_Workflow_RTqPCR Cell_Culture 1. Cell Culture (e.g., Breast Cancer Cell Lines) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis 4. Reverse Transcription (cDNA Synthesis) RNA_Isolation->cDNA_Synthesis qPCR 5. Real-Time Quantitative PCR (Target Genes: ACC1, FASN, etc.) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (Relative Gene Expression) qPCR->Data_Analysis

Figure 2: Experimental workflow for analyzing gene expression changes.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

4.1. Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding:

    • Breast cancer cells (e.g., MCF-7, MDA-MB-231) are harvested during the logarithmic growth phase.

    • Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired final concentrations.

    • The culture medium from the wells is replaced with 100 µL of medium containing various concentrations of this compound or vehicle control.

    • Cells are incubated for the desired treatment durations (e.g., 24 and 48 hours).

  • MTT Incubation:

    • Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed.

    • 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

4.2. Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps for quantifying the mRNA levels of target genes involved in lipid metabolism.

  • RNA Isolation:

    • Cells are cultured and treated as described in the MTT assay protocol.

    • After treatment, total RNA is isolated from the cells using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit, following the manufacturer's instructions.

    • The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis):

    • An equal amount of total RNA (e.g., 1 µg) from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

    • The reaction is typically carried out in a thermal cycler with specific temperature and time profiles as recommended by the reverse transcription kit manufacturer.

  • Real-Time Quantitative PCR (qPCR):

    • The qPCR reaction is prepared by mixing the synthesized cDNA template with a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green) and gene-specific forward and reverse primers for the target genes (e.g., ACC1, FASN, SCD1, HMGCR, ABCA1, ABCG1) and a reference gene (e.g., β-actin, GAPDH).

    • The reaction is performed in a real-time PCR detection system.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • The cycle threshold (Ct) values are obtained for each target and reference gene.

    • The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then to the vehicle-treated control group.

Conclusion

This compound demonstrates significant potential as a modulator of lipid metabolism, with effects on plasma lipid profiles, body composition, and the expression of key genes involved in lipid synthesis and transport. Its mechanism of action, at least in part through the LXR signaling pathway, distinguishes it from traditional lipid-lowering agents like statins and fibrates. While statins primarily target cholesterol synthesis via HMG-CoA reductase inhibition and fibrates act as PPARα agonists to increase fatty acid oxidation, this compound appears to exert its effects through a broader modulation of lipid metabolic pathways. Further research is warranted to fully elucidate its therapeutic potential and to conduct direct comparative studies with existing therapies under standardized experimental conditions. This guide provides a foundational comparison to aid in these future investigations.

References

Safety Operating Guide

Proper Disposal of Cholest-4-en-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Cholest-4-en-3-one, a compound noted for its potential long-lasting harmful effects on aquatic life.[1][2][3] Adherence to these guidelines, in conjunction with institutional and local regulations, is essential for safe laboratory operations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.[5] Wear chemical impermeable gloves.[2]
Body Protection A standard lab coat should be worn.[5] For extensive handling, wear fire/flame resistant and impervious clothing.[2]
Respiratory Protection Not typically required under normal use conditions with adequate ventilation.[5] If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[5]

In the event of a spill, immediately ventilate the area and avoid generating dust.[5] Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[1][5]

Step-by-Step Disposal Protocol

This protocol outlines the best practices for the disposal of this compound. Always consult and adhere to your institution's specific waste disposal guidelines, as well as local, state, and federal regulations.[5]

  • Waste Identification and Segregation:

    • Identify this compound waste and keep it separate from other chemical waste streams to prevent unintended reactions.[5]

    • Whenever feasible, keep the waste in its original container to ensure it is clearly labeled with its chemical identity and associated hazards.[5]

  • Container Management:

    • Ensure the waste container is in good condition, compatible with the chemical, and tightly sealed to prevent leaks or spills.

    • The container must be clearly and accurately labeled with "this compound" and any applicable hazard warnings.[5]

  • Collection of Contaminated Materials:

    • Any materials used during the handling or cleanup of this compound, such as contaminated gloves, weighing paper, or absorbent pads, must also be collected and placed in the designated chemical waste container.[5]

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][4]

    • The storage area should be away from incompatible substances, such as strong oxidizing agents, and sources of ignition.[1][4]

  • Professional Disposal:

    • Arrange for the collection and disposal of the this compound waste through a licensed and qualified hazardous waste disposal company.[5]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant safety information.

Crucially, do not release this compound into the environment, including drains or soil, due to its potential for long-lasting harm to aquatic life.[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Cholest4en3oneDisposal cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_final Storage & Disposal start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill or Residue? ppe->spill_check cleanup Clean Spill/Residue: - Avoid dust generation - Sweep/absorb material spill_check->cleanup Yes segregation Segregate Waste: - Keep separate from other chemicals spill_check->segregation No cleanup->segregation container Place in a suitable, tightly-closed container segregation->container labeling Label Container Clearly: - Chemical Name - Hazard Information container->labeling storage Store in a designated, cool, dry, well-ventilated area labeling->storage disposal_co Arrange for pickup by a licensed hazardous waste disposal company storage->disposal_co end End: Proper Disposal Complete disposal_co->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cholest-4-en-3-one

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 601-57-0). Adherence to these procedures is essential for ensuring personal safety and environmental protection.

Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statement:

  • H413: May cause long lasting harmful effects to aquatic life.[1][2][3][4]

While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care to minimize exposure and prevent environmental release.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. No occupational exposure limits have been established.[1]

PropertyValueSource
Molecular Formula C₂₇H₄₄O[2][6][7]
Molecular Weight 384.6 g/mol [2]
Melting Point 79 - 82 °C[2][5]
Appearance Solid, Light yellow powder[2][5]
OSHA PEL No data available[1]
NIOSH REL No data available[1]
ACGIH TLV No data available[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The required PPE varies depending on the task being performed.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Safety glasses with side shields or chemical splash goggles.[8][9]Nitrile gloves (inspect prior to use).[9]Laboratory coat.[9][10]Recommended to handle in a chemical fume hood. If not possible, an N95 respirator may be considered.[9]
Handling Open Containers Chemical splash goggles.[9]Nitrile gloves (inspect prior to use).[9]Laboratory coat.[9]Work in a certified chemical fume hood.[9]
Cleaning Spills Chemical splash goggles and face shield.[9]Heavy-duty nitrile or butyl rubber gloves.[9]Chemical-resistant apron or coveralls over a laboratory coat.[9]An air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size.[9]
Waste Disposal Safety glasses with side shields or chemical splash goggles.[9][10]Nitrile gloves.[9]Laboratory coat.[9][10]Not generally required if handling sealed waste containers.[9]

Operational and Disposal Plans

Safe Handling Protocol
  • Engineering Controls: Always work in a well-ventilated area. Use of a certified chemical fume hood is highly recommended, especially when handling open containers or generating dust.[9]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[1][5][8]

  • Minimize Dust: Handle the solid material carefully to minimize dust generation and accumulation.[1][8][10]

  • Hygiene: Wash hands thoroughly before breaks and immediately after handling the product.[1] Do not eat, drink, or smoke in the laboratory.[1]

  • Container Management: Keep containers tightly closed when not in use.[1][5][8]

First Aid Measures

Immediate action is required in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately remove contaminated clothing and shoes. Flush the affected skin with large amounts of running water for at least 15 minutes.[1][8] Seek medical attention.[1][8]

  • Eye Contact: Immediately flush open eyes with plenty of running water for at least 15 minutes.[1][5][8] Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical attention.[1][8]

Spill Response Plan
  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[5][8]

  • Don PPE: Wear appropriate PPE as outlined in the table above for cleaning spills.[3][8][9]

  • Containment: Prevent further leakage or spreading of the spill if it is safe to do so.[1]

  • Clean-up: Avoid generating dust.[3][8][10] Carefully sweep up, vacuum, or absorb the solid with an inert material and place it into a suitable, clearly labeled container for disposal.[1][10]

  • Decontamination: Clean the spill area thoroughly once the material has been removed.

  • Disposal: Dispose of the waste according to institutional and local regulations.[1]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][8] Keep away from incompatible materials such as strong oxidizing agents and sources of ignition.[4][5][8]

  • Disposal: All waste, including contaminated PPE and cleaning materials, must be collected in dedicated, clearly labeled, and sealed hazardous waste containers.[9][10] Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1][5] Do not release into the environment.[1][3]

Procedural Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Assess Risks & Review SDS prep2 Select & Inspect Appropriate PPE prep1->prep2 prep3 Prepare Workspace (Fume Hood) prep2->prep3 handle1 Weigh & Prepare Solutions (Minimize Dust) prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose via Approved Channels clean2->clean3 spill Spill Occurs spill_response Follow Spill Response Plan spill->spill_response exposure Personnel Exposure first_aid Administer First Aid exposure->first_aid

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholest-4-en-3-one
Reactant of Route 2
Cholest-4-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.